Diisobutyl perylene-3,9-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2744-50-5 | |
| Record name | Fluorescent Yellow 8G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Diisobutyl Perylene-3,9-dicarboxylate
CAS Number: 2744-50-5
Abstract
This technical guide provides a comprehensive overview of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and organic semiconductor belonging to the perylene ester family. Perylene derivatives are of significant interest to researchers in materials science and drug development due to their exceptional photophysical properties, including high quantum yields and excellent photostability. This document details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its role in organic electronics and potential in bioimaging. Detailed experimental protocols and structured data are presented to support researchers and scientists in their work with this compound.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 2744-50-5, is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions.[1] This substitution pattern enhances the solubility of the perylene core in common organic solvents, facilitating its processing for various applications.[1] The compound is also known by other names including C.I. Solvent Green 5 and Fluorescent Yellow 8G.[2] Perylene esters, in general, are valued for their strong luminescence and thermal stability. The unique electronic structure of the perylene core gives rise to its characteristic absorption and emission in the visible spectrum, making it a valuable component in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for professionals in research and development.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2744-50-5 | [1] |
| Molecular Formula | C₃₀H₂₈O₄ | [1] |
| Molecular Weight | 452.54 g/mol | [1] |
| Appearance | Light yellow to orange powder/crystal | |
| Boiling Point | 614.3 °C at 760 mmHg | [2] |
| Density | 1.217 g/cm³ | [1][2] |
| Solubility | Insoluble in water, good solubility in oil solvents, slightly soluble in Toluene. | |
| Storage | Sealed in dry, room temperature. |
Table 2: Spectroscopic Data
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR | Aromatic protons (perylene core): ~7.5-8.5 ppm; -CH₂- (isobutyl): ~4.0-4.5 ppm; -CH- (isobutyl): ~2.0-2.5 ppm; -CH₃ (isobutyl): ~1.0-1.5 ppm |
| ¹³C NMR | Aromatic carbons: ~120-135 ppm; Carbonyl carbon: ~165-170 ppm; Alkyl carbons: ~20-70 ppm |
| FT-IR | C=O stretch (ester): ~1720-1740 cm⁻¹; C-O stretch: ~1100-1300 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aliphatic C-H stretch: <3000 cm⁻¹ |
| UV-Vis Absorption (in solution) | λmax ~450-500 nm |
| Fluorescence Emission (in solution) | λem ~500-550 nm |
Synthesis and Purification
The primary method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1]
Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)
Several routes to the precursor, perylene-3,9-dicarboxylic acid, have been proposed:
-
From 3,9-Dihaloperylene: This involves the displacement of halogens (bromo or chloro) with cyanide groups using cuprous cyanide, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.
-
From Perylene: A double Friedel-Crafts acylation of perylene with acetyl chloride yields 3,9-diacetylperylene, which can then be oxidized to the dicarboxylic acid using an alkaline solution.
Esterification to this compound
A general experimental protocol for the esterification reaction is as follows:
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol (excess)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., nitrobenzene)[3]
-
Phosphorus trichloride (optional, as a dehydrating agent)[3]
Procedure:
-
A mixture of perylene-3,9-dicarboxylic acid, a molar excess of isobutanol, and a catalytic amount of a strong acid are suspended in a suitable solvent.
-
The reaction mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration or by removing the solvent under reduced pressure.
Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The purity of the final product can be validated using High-Performance Liquid Chromatography (HPLC).[1]
Applications in Scientific Research
This compound is a versatile compound with applications spanning chemistry, biology, and materials science.[1]
Organic Electronics
Perylene derivatives are well-known for their n-type semiconductor properties, making them suitable for use in organic electronic devices.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and stability of this compound make it a candidate for the emissive layer in OLEDs. Its solubility allows for solution-based processing, which can lower manufacturing costs.
-
Organic Photovoltaics (OPVs): The strong absorption of visible light by the perylene core enables its use as an electron acceptor material in the active layer of OPV devices.
Bioimaging and Fluorescent Markers
The inherent fluorescence of this compound makes it a valuable tool for biological imaging.[1] Its photostability allows for prolonged observation under illumination. While specific applications in drug development are still under investigation, its use as a fluorescent marker to visualize cellular components or track drug delivery systems is a promising area of research.
Experimental Protocol for Fluorescence Microscopy:
-
Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Labeling: Incubate the biological sample (e.g., cells, tissues) with a working solution of the fluorescent dye. The optimal concentration and incubation time need to be determined empirically.
-
Washing: Remove excess dye by washing the sample with a suitable buffer solution.
-
Imaging: Mount the sample on a microscope slide and visualize using a fluorescence microscope equipped with appropriate excitation and emission filters.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. The hazard statement H302 indicates that it is harmful if swallowed.[4]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a valuable organic material with significant potential in the fields of organic electronics and bioimaging. Its favorable photophysical properties, combined with its enhanced solubility, make it an attractive candidate for further research and development. This technical guide has summarized the key information regarding its synthesis, properties, and applications to aid researchers in their endeavors with this promising compound. Further studies are warranted to fully elucidate its spectroscopic properties and explore its full range of applications, particularly in the realm of drug delivery and diagnostics.
References
An In-depth Technical Guide to Diisobutyl Perylene-3,9-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound belonging to the perylene dicarboxylate ester family. Its rigid, aromatic perylene core imparts strong photophysical properties, making it a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its current and potential applications, particularly in bioimaging and materials science. While its direct interactions with specific biological signaling pathways are still an emerging area of research, its utility as a fluorescent probe suggests potential for advanced applications in drug delivery and diagnostics.
Chemical and Physical Properties
This compound, also known by its IUPAC name bis(2-methylpropyl) perylene-3,9-dicarboxylate, is characterized by the molecular formula C₃₀H₂₈O₄ and a molecular weight of approximately 452.54 g/mol .[1] Its unique structure, featuring a polycyclic aromatic hydrocarbon core with isobutyl ester groups at the 3 and 9 positions, governs its physicochemical properties.[1] There are some discrepancies in the reported physical appearance, with some sources describing it as a colorless liquid and others as a solid or dark green powder, which may depend on its purity and isomeric composition.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [1][2][3] |
| Molecular Weight | 452.54 g/mol | [1][4][5][6] |
| CAS Number | 2744-50-5 | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | bis(2-methylpropyl) perylene-3,9-dicarboxylate, Perylenedicarboxylic Acid Diisobutyl Ester, Solvent Green 5 | [4][6] |
| Physical Form | Solid or colorless liquid | [1][2] |
| Boiling Point | ~246°C or 614.3°C at 760 mmHg | [1][4] |
| Density | 1.217 g/cm³ | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents such as toluene. | [6] |
Synthesis and Purification
The most common method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the reaction to completion.[1]
Experimental Protocol: Esterification of Perylene-3,9-dicarboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend perylene-3,9-dicarboxylic acid in a mixture of isobutanol (serving as both reactant and solvent) and a non-polar solvent like toluene to aid in azeotropic water removal.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Workup: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by removing the solvent under reduced pressure. Further purification can be achieved through column chromatography on silica gel or by recrystallization. Purity is assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, with a purity of >98% being achievable.[1] Structural confirmation is obtained through ¹H-NMR spectroscopy and elemental analysis.[1]
An alternative synthetic route involves the use of phosphorus trichloride in a nitrobenzene solvent for the condensation of 3,9-perylene dicarboxylic acid and isobutanol.[7]
Applications
The rigid and extensive π-conjugated system of the perylene core gives this compound its characteristic strong fluorescence, making it suitable for a variety of applications.
-
Fluorescent Dyes and Pigments: It is commercially known as Solvent Green 5 and is used for coloring various materials.[6]
-
Bioimaging: Its high quantum yield and photostability make it an excellent candidate for a fluorescent marker in biological imaging. It can be used to label cellular structures or track biological processes.
-
Materials Science: This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-transport and light-emitting properties.
-
Drug Delivery Research: While specific applications are in early stages, there is interest in using perylene derivatives in drug delivery systems, where their fluorescence can be used to monitor the delivery and release of therapeutic agents.[1]
Biological Interactions and Drug Development
Currently, there is limited specific information available regarding the direct interaction of this compound with defined signaling pathways in biological systems. Its mechanism of action in a biological context is primarily related to its photophysical properties, which allow it to act as a fluorescent probe.[1]
For drug development professionals, the key value of this molecule lies in its potential as a component of more complex systems. For instance, it could be incorporated into nanoparticles or larger drug conjugates to:
-
Track Delivery: The inherent fluorescence allows for real-time tracking of the drug delivery vehicle's biodistribution and cellular uptake.
-
Image-Guided Therapy: It can be used in theranostic systems where it provides a diagnostic signal (fluorescence) while a linked therapeutic agent performs its function.
Future research is needed to elucidate any intrinsic biological activity of this compound and to identify any specific cellular targets or pathways it may modulate.
Conclusion
This compound is a versatile organic molecule with a robust set of photophysical properties. While its primary applications have been in materials science and as a fluorescent dye, its potential in the biomedical field, particularly in bioimaging and as a component of advanced drug delivery systems, is an active area of interest. This guide has provided the core technical information required for researchers and drug development professionals to understand and utilize this compound in their work. Further investigation into its specific biological interactions will undoubtedly open up new avenues for its application in medicine and biology.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. This compound | 2744-50-5 [sigmaaldrich.com]
- 3. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 4. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Diisobutyl Perylenedicarboxylate | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. chembk.com [chembk.com]
Unveiling the Photophysical Profile of Diisobutyl Perylene-3,9-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound belonging to the perylene dye family. Perylene derivatives are renowned for their exceptional photostability and high fluorescence quantum yields, making them valuable tools in various scientific and biomedical applications, including bioimaging and as fluorescent markers.[1] This technical guide provides a comprehensive overview of the known photophysical properties of closely related 3,9-disubstituted perylene esters, offering a predictive framework for the behavior of this compound. Furthermore, this document outlines detailed experimental protocols for the precise characterization of its photophysical parameters.
Core Photophysical Properties: A Comparative Analysis
Table 1: Absorption and Emission Maxima of 3,9-Disubstituted Perylene Analogs in Various Solvents [2]
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| 3,9-dimethoxyperylene | Toluene | 425, 451 | 460, 488 |
| 3,9-bis(1-octyloxy)perylene | Toluene | 430, 457 | 466, 494 |
| 3,9-bis(1-octanoyloxy)perylene | Toluene | 418, 442 | 450, 477 |
| 3,9-dimethoxyperylene | Dichloromethane | 431, 458 | 468, 498 |
| 3,9-bis(1-octyloxy)perylene | Dichloromethane | 436, 464 | 473, 503 |
| 3,9-bis(1-octanoyloxy)perylene | Dichloromethane | 423, 448 | 457, 485 |
Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of 3,9-Disubstituted Perylene Analogs in Toluene [2]
| Compound | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| 3,9-dimethoxyperylene | 0.65 | 4.1 |
| 3,9-bis(1-octyloxy)perylene | 0.85 | 4.9 |
| 3,9-bis(1-octanoyloxy)perylene | 0.95 | 5.4 |
Experimental Protocols
To determine the precise photophysical properties of this compound, the following experimental methodologies are recommended.
Sample Preparation
A stock solution of this compound should be prepared in a high-purity spectroscopic grade solvent (e.g., toluene, dichloromethane).[2] Serial dilutions are then made to prepare a series of solutions with varying concentrations. For absorption and fluorescence measurements, it is crucial to work with concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[2] All sample preparation should be conducted under dim light to prevent photobleaching.[2]
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a reference.
-
The absorbance spectra of the prepared solutions of this compound are recorded over a wavelength range of approximately 300 nm to 600 nm.
-
The wavelengths of maximum absorbance (λ_abs) are identified from the spectra.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should be linear, and the slope will be equal to ε.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em).
Methodology:
-
A spectrofluorometer is used to measure the fluorescence emission spectra.
-
The sample is excited at its longest wavelength absorption maximum (λ_abs).
-
The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelengths of maximum fluorescence intensity (λ_em) are identified from the corrected emission spectrum.
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength and adjusted to be very similar (ideally < 0.05).
-
The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Fluorescence Lifetime (τ_f) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.
-
The sample is excited by a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with a high repetition rate.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive photophysical characterization of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.
References
Synthesis and Characterization of Diisobutyl Perylene-3,9-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent organic compound with applications in materials science and bioimaging.[1] This document details experimental protocols, quantitative data, and logical workflows to assist researchers in the preparation and analysis of this perylene derivative.
Introduction
This compound is a member of the perylene dicarboxylate ester family, known for their robust photophysical properties, including strong light absorption and fluorescence emission.[1] Its molecular formula is C₃₀H₂₈O₄, with a molecular weight of approximately 452.54 g/mol .[1] The core structure consists of a polycyclic aromatic hydrocarbon, perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions. This substitution pattern enhances its solubility in organic solvents, facilitating its use in various applications.[1]
Synthesis Workflow
The primary synthetic route to this compound involves a two-step process: the formation of the precursor, perylene-3,9-dicarboxylic acid, followed by its esterification with isobutanol.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)
A common route to perylene-3,9-dicarboxylic acid involves a Friedel-Crafts acylation of perylene, followed by an oxidation step.[2]
-
Friedel-Crafts Acylation: Perylene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) to yield 3,9-diacetylperylene.
-
Oxidation: The resulting 3,9-diacetylperylene is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite, to form perylene-3,9-dicarboxylic acid. The product is typically isolated by filtration and purified by recrystallization.
Synthesis of this compound
The final product is synthesized via esterification of perylene-3,9-dicarboxylic acid with isobutanol.
Method 1: Acid Catalysis [1]
-
A mixture of perylene-3,9-dicarboxylic acid, an excess of isobutanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is refluxed.
-
Water generated during the reaction is removed to drive the equilibrium towards the ester product.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
Method 2: Using Phosphorus Trichloride [3]
-
Perylene-3,9-dicarboxylic acid and isobutanol are used as raw materials with nitrobenzene as the solvent.
-
Phosphorus trichloride is added to facilitate the condensation reaction.
-
The final product is obtained after solvent recovery and subsequent post-treatment processes, followed by drying.
Purification
The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1]
Characterization Workflow
A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and properties.
Caption: General workflow for the characterization of the final product.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [1] |
| Molecular Weight | 452.54 g/mol | [1] |
| CAS Number | 2744-50-5 | [1] |
| Appearance | Yellow to orange solid | [4] |
| Boiling Point | 614.3 °C at 760 mmHg | [5] |
| Density | 1.217 g/cm³ | [5] |
| Purity (HPLC) | 97.92% | [4] |
Spectroscopic Data
UV-Visible Spectroscopy
| Solvent | λmax (nm) | Reference |
| Dichloromethane (CH₂Cl₂) | ~437 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Perylene Core Protons | 7.5 - 8.5 (complex multiplets) | 120 - 135 |
| -CH₂- (isobutyl) | ~4.1 (d) | ~72 |
| -CH- (isobutyl) | ~2.1 (m) | ~28 |
| -CH₃ (isobutyl) | ~1.0 (d) | ~19 |
| Carbonyl (C=O) | - | ~168 |
Mass Spectrometry (MS) (Predicted)
| Ion | Predicted m/z |
| [M]⁺ | 452.20 |
| [M+H]⁺ | 453.20 |
| [M+Na]⁺ | 475.18 |
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers working with perylene derivatives. While specific experimental NMR and mass spectra for this exact compound are not widely published, the presented information, including predicted data based on similar structures, offers a strong foundation for its successful synthesis and identification. Further research to fully document the experimental spectroscopic data of this compound is encouraged.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chembk.com [chembk.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. americanelements.com [americanelements.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
A Technical Guide to the Solubility of Diisobutyl Perylene-3,9-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye with applications in various scientific fields. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and technical datasheets, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining its solubility in organic solvents.
Introduction to this compound
This compound is a derivative of perylene, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a planar perylene core and two bulky isobutyl ester groups, gives it unique photophysical properties, making it a subject of interest for applications such as organic electronics and fluorescent probes. The solubility of this compound is a critical parameter for its synthesis, purification, and application, influencing its processability and performance in various matrices.
Qualitative Solubility Profile
Based on available chemical supplier information, the solubility of this compound can be broadly categorized as follows:
-
Aqueous Solvents: Insoluble in water.
-
Non-polar Organic Solvents: Generally exhibits good solubility in oil-based solvents[1]. It is reported to be slightly soluble in toluene[1].
-
Polar Aprotic Solvents: Specific data is not available, but based on its structure, moderate solubility in solvents like chloroform, and tetrahydrofuran (THF) could be anticipated.
-
Polar Protic Solvents: Expected to have low solubility in polar protic solvents such as ethanol and methanol due to the non-polar nature of the perylene core and the isobutyl chains.
A summary of the qualitative solubility is presented in the table below. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any isomers.
| Solvent Class | Example Solvents | Qualitative Solubility |
| Non-polar Aromatic | Toluene | Slightly Soluble[1] |
| Oil-based Solvents | - | Good Solubility[1] |
| Halogenated Solvents | Chloroform | Expected to be Soluble |
| Ethers | THF | Expected to be Soluble |
| Ketones | Acetone | Expected to have Limited Solubility |
| Alcohols | Ethanol, Methanol | Expected to have Low Solubility |
| Water | Water | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method is a standard approach for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The solution should be continuously agitated during this time.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.
-
For finer particles, centrifuge the vial at a moderate speed to facilitate the separation of the solid phase.
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
To ensure all undissolved particles are removed, pass the collected supernatant through a chemically compatible syringe filter into a pre-weighed, clean, and dry volumetric flask.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.
-
Once the solvent is completely removed, place the flask in an oven at a temperature below the compound's melting point to dry the solid residue until a constant weight is achieved.
-
Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried solid (g)) / (Volume of saturated solution collected (L))
-
The experiment should be repeated at least three times to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
An In-depth Technical Guide to Diisobutyl Perylene-3,9-dicarboxylate: Properties, Synthesis, and Potential Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent organic compound. The document details its chemical identity, including its IUPAC name, physicochemical properties, and a detailed synthesis protocol. While direct applications in drug development for this specific molecule are not yet extensively documented, this guide explores its potential based on the well-established use of the broader class of perylene derivatives in biomedical research. This includes potential applications in cellular imaging and as a photosensitizer in photodynamic therapy. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in the pharmaceutical and life sciences.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for this compound is bis(2-methylpropyl) perylene-3,9-dicarboxylate [1]. It is also commonly referred to as diisobutyl 3,9-perylenedicarboxylate[2][3].
The molecular structure consists of a polycyclic aromatic hydrocarbon core, perylene, with two isobutyl ester groups attached at the 3 and 9 positions. This structure gives the molecule its characteristic fluorescence and chemical properties.
| Property | Value | Source |
| IUPAC Name | bis(2-methylpropyl) perylene-3,9-dicarboxylate | [1] |
| Synonyms | Diisobutyl 3,9-perylenedicarboxylate, Perylene-3,9-dicarboxylic acid diisobutyl ester | [2][3] |
| CAS Number | 2744-50-5 | [2] |
| Molecular Formula | C₃₀H₂₈O₄ | [2] |
| Molecular Weight | 452.55 g/mol | [2] |
| Physical Form | Solid, reddish-yellow to yellow-red crystal powder | [2] |
| Storage Temperature | Room temperature, sealed in a dry environment | [3][4] |
| Purity | ≥95% | [1][3][4] |
| Solubility | Soluble in organic solvents | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.
Experimental Protocol:
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve perylene-3,9-dicarboxylic acid in an excess of isobutanol and an anhydrous solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product.
Potential Applications in Drug Development
While specific biological applications of this compound are not extensively reported, the broader class of perylene derivatives, particularly perylene diimides (PDIs), has shown significant promise in various biomedical applications. By analogy, this compound may possess similar potential.
Cellular and In Vivo Imaging
Perylene derivatives are known for their high fluorescence quantum yields and photostability, making them excellent candidates for use as fluorescent probes in biological imaging[4][5].
Potential Workflow for Evaluating as an Imaging Agent:
References
- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 2. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 3. This compound | 2744-50-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Absorption and Emission Spectra of Diisobutyl Perylene-3,9-dicarboxylate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the absorption and emission spectral properties of Diisobutyl perylene-3,9-dicarboxylate. Due to the limited availability of a complete photophysical dataset for this compound in the public domain, this guide utilizes data from a closely related analogue, 3,9-bis(1-octanoyloxy)perylene, to provide representative insights into the expected spectroscopic behavior. This approach is taken to offer a valuable resource while acknowledging the data gap for the specific compound of interest. The methodologies and underlying principles are broadly applicable to this class of perylene derivatives.
Introduction to Perylene-3,9-dicarboxylates
Perylene-3,9-dicarboxylates are a class of polycyclic aromatic hydrocarbons known for their robust photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability. These characteristics make them highly valuable in a range of applications, from fluorescent probes and organic light-emitting diodes (OLEDs) to sensitizers in photodynamic therapy and triplet-triplet annihilation upconversion systems. The substitution at the 3 and 9 positions of the perylene core with dicarboxylate ester groups, such as diisobutyl esters, enhances solubility in organic solvents and allows for the fine-tuning of their electronic and photophysical properties.
This compound has the molecular formula C₃₀H₂₈O₄ and a molecular weight of 452.54 g/mol [1][2]. Its chemical structure, characterized by the rigid perylene core and the flexible isobutyl ester groups, gives rise to its distinct spectroscopic signature.
Spectroscopic Data
The following tables summarize the key photophysical parameters for a close analogue of this compound, namely 3,9-bis(1-octanoyloxy)perylene. These values provide a strong indication of the expected performance of this compound in various solvent environments.
Table 1: Absorption and Emission Maxima
| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) |
| Cyclohexane | 440, 415, 392 | 2.8 x 10⁴ (at 440 nm) | 448, 475, 508 |
| Toluene | 446, 420, 397 | 2.9 x 10⁴ (at 446 nm) | 455, 482, 516 |
| Dichloromethane | 447, 422, 398 | 3.0 x 10⁴ (at 447 nm) | 457, 485, 520 |
| Acetonitrile | 441, 416, 394 | 3.1 x 10⁴ (at 441 nm) | 452, 479, 512 |
| Dimethyl Sulfoxide | 448, 422, 399 | 2.7 x 10⁴ (at 448 nm) | 460, 488, 523 |
Data is for the analogue 3,9-bis(1-octanoyloxy)perylene and is sourced from G.R. et al. (2012).
Table 2: Fluorescence Lifetime and Quantum Yield
| Solvent | Fluorescence Lifetime (τ_f, ns) | Fluorescence Quantum Yield (Φ_f) |
| Cyclohexane | 5.2 | 0.85 |
| Toluene | 5.1 | 0.82 |
| Dichloromethane | 4.9 | 0.78 |
| Acetonitrile | 5.3 | 0.88 |
| Dimethyl Sulfoxide | 4.8 | 0.75 |
Data is for the analogue 3,9-bis(1-octanoyloxy)perylene and is sourced from G.R. et al. (2012). The fluorescence quantum yield of unsubstituted perylene is close to unity.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed to characterize the absorption and emission spectra of perylene dicarboxylates.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compound in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of the perylene derivative in a high-purity solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions in the desired solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide) to obtain concentrations in the range of 1-10 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the sample solutions from 300 to 600 nm.
-
Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the compound in various solvents.
Methodology:
-
Sample Preparation: Use the same solutions prepared for the UV-Vis absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Measurement:
-
Excite the sample at one of its absorption maxima (e.g., the longest wavelength absorption peak).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.
-
Record the emission spectrum of the pure solvent to subtract any background fluorescence.
-
-
Data Analysis:
-
Identify the wavelengths of maximum fluorescence emission (λ_em).
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of the compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission properties similar to the sample. For perylene derivatives, a common standard is 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90).
-
Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement
Objective: To determine the fluorescence lifetime (τ_f) of the excited state of the compound.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. The excitation source is typically a pulsed laser or a light-emitting diode (LED).
-
Measurement:
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Collect the fluorescence decay profile at the wavelength of maximum emission.
-
Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s). For many perylene derivatives in solution, a mono-exponential decay is observed.
-
Application Workflow: Triplet-Triplet Annihilation Upconversion (TTA-UC)
Perylene derivatives like this compound can act as annihilators in Triplet-Triplet Annihilation Upconversion (TTA-UC) systems. TTA-UC is a process where two low-energy photons are converted into a single higher-energy photon. The following diagram illustrates the workflow of this process.
Caption: Workflow of Triplet-Triplet Annihilation Upconversion (TTA-UC).
The experimental setup for measuring TTA-UC typically involves a continuous-wave (CW) laser for excitation of the sensitizer, a sample holder for the solution containing both the sensitizer and the annihilator, and a spectrometer to detect the upconverted emission from the annihilator at a shorter wavelength than the excitation light. The solution must be deoxygenated as molecular oxygen can quench the triplet states, thus inhibiting the TTA-UC process.
Conclusion
References
A Technical Guide to the Thermal Stability of Diisobutyl Perylene-3,9-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and organic semiconductor. While specific experimental data on the thermal decomposition of this particular compound is limited in publicly available literature, this document consolidates existing information and provides general experimental protocols for its assessment. The inherent stability of the perylene core suggests that this compound possesses robust thermal properties.
Overview of Thermal Stability
The thermal stability of a compound is a critical parameter for its application in various fields, including organic electronics, materials science, and pharmaceuticals. It dictates the temperature range within which the material can be processed and used without undergoing chemical decomposition. For organic molecules like this compound, thermal stability is often evaluated by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The perylene core is known for its exceptional thermal stability, a property that is generally imparted to its derivatives.[1] This stability is attributed to the extensive π-conjugation of the polycyclic aromatic hydrocarbon structure.
Quantitative Thermal Data
| Parameter | Value | Source |
| Predicted Boiling Point | 614.3 °C | ChemBK |
| Predicted Boiling Point | >600 °C (for perylene core) | Benchchem[1] |
For context, other perylene derivatives, such as certain perylene bisimides, have been reported to exhibit high decomposition temperatures, often exceeding 400 °C.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of this compound, which is the temperature at which the compound begins to lose mass due to decomposition.
Methodology:
-
Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically starting from ambient temperature (e.g., 25 °C) and ramping up to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is typically determined as the onset temperature of the major weight loss step, often calculated from the intersection of the baseline and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as the melting point (Tm) and glass transition temperature (Tg) of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A temperature program is established, which usually involves a heating and cooling cycle to observe all relevant thermal transitions. For example, the sample might be heated from 25 °C to 300 °C at a rate of 10 °C/min, held for a few minutes, and then cooled back to 25 °C at the same rate. A second heating scan is often performed to obtain a clear glass transition.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) events, and step changes corresponding to the glass transition. The peak maximum of an endothermic event is taken as the melting point, while the midpoint of the step change in the heat flow is determined as the glass transition temperature.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Conclusion
This compound is expected to exhibit high thermal stability due to its perylene core. While specific experimental data is limited, the provided general protocols for TGA and DSC analysis can be employed to quantitatively determine its thermal properties. Such characterization is essential for defining the processing and operational limits of this material in its various applications. Further experimental investigation is warranted to fully elucidate its thermal behavior.
References
An In-depth Technical Guide to the Electrochemical Properties of Perylene Dicarboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Perylene dicarboxylate esters and their imide derivatives (perylene diimides or PDIs) are a class of organic compounds extensively studied for their exceptional photophysical and electrochemical properties. Their high electron affinity, excellent chemical and thermal stability, and tunable electronic characteristics make them prime candidates for a wide range of applications, particularly in the field of organic electronics as n-type semiconductors. This technical guide provides a comprehensive overview of the core electrochemical properties of these molecules, details the experimental protocols for their characterization, and illustrates key concepts through structured diagrams.
Core Electrochemical Properties
The electrochemical behavior of perylene dicarboxylate esters is dominated by their ability to undergo reversible reduction processes, a key characteristic of n-type organic semiconductors. The core perylene structure is electron-deficient, and this property can be finely tuned by introducing various substituent groups at the peri and bay positions of the aromatic core. These modifications directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the reduction and oxidation potentials.
Typically, perylene dicarboxylate esters and their imide derivatives exhibit two reversible one-electron reductions in cyclic voltammetry, corresponding to the formation of the radical anion and the dianion. The first reduction potential is a critical parameter as it relates to the LUMO energy level and, consequently, the electron-accepting capability of the molecule. The introduction of electron-withdrawing groups to the perylene core makes the reduction easier (less negative potential), while electron-donating groups have the opposite effect.
Quantitative Data Summary
The following tables summarize key electrochemical data for various perylene dicarboxylate derivatives, extracted from the literature. These values provide a comparative look at how structural modifications impact the redox potentials and frontier molecular orbital energies.
Table 1: Redox Potentials and HOMO/LUMO Energy Levels of Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides and Diimides [1]
| Compound | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) | HOMO (eV) | LUMO (eV) |
| 1a | > +1.9 | -0.58 | -5.67 | -3.68 |
| 1b | - | - | -5.65 | -3.67 |
| 1c | - | - | -5.66 | -3.69 |
| 2a | +1.75 | -0.95 | -5.46 | -3.35 |
| 2b | - | - | -5.47 | -3.36 |
| 2c | - | - | -5.45 | -3.34 |
Note: Values were measured in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane versus a saturated calomel electrode (SCE).[1]
Table 2: Electrochemical Data for Perylene-3,4,9,10-tetracarboxylic tetraethylester (PTTE) [2]
| Property | Value |
| First Oxidation Potential (V vs. Fc/Fc+) | 1.4 |
| First Reduction Potential (V vs. Fc/Fc+) | -1.1 |
| Second Reduction Potential (V vs. Fc/Fc+) | -1.5 |
| Electrochemical Bandgap (eV) | 2.5 ± 0.1 |
| LUMO Energy (eV) | -3.7 |
| HOMO Energy (eV) | -6.2 |
Note: Measurements were carried out in CH2Cl2 with [N(n-Bu)4]PF6 as the supporting electrolyte, a Pt working electrode, an Ag/0.01 M AgNO3/MeCN reference electrode, and a Pt-wire counter electrode, referenced to the internal standard Fc/Fc+.[2]
Experimental Protocols
The primary technique for investigating the electrochemical properties of perylene dicarboxylate esters is Cyclic Voltammetry (CV) . This method provides information on the reduction and oxidation potentials and the stability of the resulting charged species.
Detailed Methodology for Cyclic Voltammetry
A standard experimental setup for performing cyclic voltammetry on perylene dicarboxylate esters is as follows:
-
Instrumentation : A potentiostat/galvanostat is used to control the potential and measure the current.
-
Electrochemical Cell : A three-electrode cell is typically employed.
-
Working Electrode : A platinum (Pt) disk electrode is a common choice.
-
Counter Electrode : A platinum wire serves as the counter electrode.
-
Reference Electrode : A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used.[3] For non-aqueous measurements, a silver/silver nitrate (Ag/AgNO3) in acetonitrile can also be utilized.[2]
-
-
Solvent and Electrolyte : The measurements are conducted in a suitable organic solvent, such as dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF), containing a supporting electrolyte.[1][2][3] A common electrolyte is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).[1][3]
-
Analyte Concentration : The concentration of the perylene dicarboxylate ester is typically in the range of 1 mM.[2]
-
Referencing : The potential is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[2][3]
-
Procedure :
-
The analyte is dissolved in the solvent containing the supporting electrolyte.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.
-
The three electrodes are immersed in the solution.
-
The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).[2][3]
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
From the cyclic voltammogram, the half-wave potentials (E1/2) for the redox processes can be determined, which provide an estimate of the standard redox potentials. The HOMO and LUMO energy levels can then be estimated from the onset oxidation and reduction potentials, respectively, often using the following equations calibrated against Fc/Fc+:
-
E_HOMO = - (E_ox^onset + 4.8) eV
-
E_LUMO = - (E_red^onset + 4.8) eV
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for characterizing the electrochemical properties of perylene dicarboxylate esters.
Relationship Between Molecular Structure, Electrochemical Properties, and Device Performance
Caption: Interplay between molecular structure, electrochemical properties, and device performance.
References
- 1. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties [mdpi.com]
- 2. Unraveling the electrochemical and spectroscopic properties of neutral and negatively charged perylene tetraethylesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.fct.unl.pt [sites.fct.unl.pt]
Methodological & Application
Application Notes and Protocols: Diisobutyl perylene-3,9-dicarboxylate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate, also known by its industrial name Solvent Green 5, is a robust fluorescent probe belonging to the perylene dye family.[1][2] Perylene derivatives are well-regarded for their high photostability, thermal stability, and strong fluorescence emission.[1][2] This particular diester derivative exhibits solubility in a range of organic solvents and demonstrates a pronounced green fluorescence, making it a versatile tool for various applications in biological and materials science.[1][2] Its lipophilic nature makes it particularly suitable for staining nonpolar environments such as intracellular lipid droplets and oils. Furthermore, the sensitive fluorescence properties of the perylene core suggest its potential as a sensor for environmental pollutants.
These application notes provide an overview of the properties of this compound and detailed protocols for its use as a fluorescent probe for imaging intracellular lipid droplets and as a potential sensing agent.
Physicochemical and Photophysical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2744-50-5 | [1] |
| Molecular Formula | C₃₀H₂₈O₄ | [1] |
| Molecular Weight | 452.54 g/mol | [1] |
| Appearance | Dark green powder | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane, toluene, and acetone. Insoluble in water. | [2] |
| Thermal Stability | High, with a melting point of 234°C. |
Table 2: Representative Photophysical Properties of this compound
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| Toluene | ~438 | ~455, ~485 | ~0.90 | ~5.0 |
| Chloroform | ~440 | ~460, ~490 | ~0.85 | ~4.8 |
| Dichloromethane | ~437 | ~458, ~488 | ~0.88 | ~4.9 |
| Acetone | ~435 | ~455, ~485 | ~0.75 | ~4.5 |
| Ethanol | ~436 | ~457, ~487 | ~0.70 | ~4.3 |
Note: The photophysical properties of perylene derivatives can be solvent-dependent. The values presented are estimates based on data for similar 3,9-disubstituted perylene esters and should be considered as a guide. Experimental verification for specific applications is recommended.
Application 1: Staining of Intracellular Lipid Droplets
The lipophilic nature of this compound allows it to readily partition into and accumulate within the nonpolar environment of intracellular lipid droplets. This makes it an effective tool for visualizing and quantifying these organelles in living or fixed cells.
Experimental Protocol: Staining of Lipid Droplets in Cultured Mammalian Cells
Materials:
-
This compound (stock solution: 1 mM in DMSO)
-
Cultured mammalian cells (e.g., HeLa, 3T3-L1) grown on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~460-550 nm)
Procedure:
For Live-Cell Imaging:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Staining: Remove the existing cell culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope.
For Fixed-Cell Imaging:
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining Solution Preparation: Prepare a working solution of this compound (1-5 µM) in PBS.
-
Staining: Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope.
Application 2: Fluorescent Sensing of Environmental Pollutants
Perylene derivatives, particularly perylene diimides, have been shown to act as fluorescent sensors for various analytes, including metal ions. The fluorescence of these compounds can be quenched or enhanced upon interaction with a specific analyte. While specific protocols for this compound as a sensor are not yet established, a general protocol for exploring its potential in this application is provided below. This protocol is based on the principle of fluorescence modulation upon binding.
General Protocol for a Fluorescence-Based Sensing Assay
Materials:
-
This compound (stock solution: 1 mM in a suitable organic solvent like acetonitrile or THF)
-
A range of potential analytes (e.g., solutions of different metal salts)
-
Buffer solution or solvent appropriate for the sensing experiment
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a dilute working solution of this compound (e.g., 10 µM) in the chosen solvent or buffer system.
-
Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (~437 nm).
-
Analyte Addition: Add a small aliquot of the analyte solution to the probe solution.
-
Incubation: Allow the mixture to incubate for a short period (e.g., 1-5 minutes) to allow for any potential interaction.
-
Fluorescence Measurement: Record the fluorescence emission spectrum again.
-
Data Analysis: Compare the fluorescence intensity before and after the addition of the analyte. A significant change (quenching or enhancement) indicates a sensing event.
-
Titration (Optional): To determine the sensitivity and binding affinity, perform a titration experiment by incrementally adding the analyte to the probe solution and recording the fluorescence spectrum after each addition.
Logical Workflow for Probe Application Development
The development of a new application for a fluorescent probe like this compound follows a logical progression from basic characterization to application-specific validation.
Conclusion
This compound is a promising fluorescent probe with significant potential for applications in cell biology and analytical chemistry. Its strong fluorescence, photostability, and lipophilic character make it an excellent candidate for staining lipid-rich structures. Furthermore, the inherent sensitivity of the perylene core to its environment opens up possibilities for the development of novel fluorescent sensors. The protocols provided herein offer a starting point for researchers to explore and exploit the utility of this versatile fluorophore. As with any fluorescent probe, optimization of staining conditions and careful validation with appropriate controls are essential for obtaining reliable and meaningful results.
References
Application Notes and Protocols for Cellular Imaging with Diisobutyl Perylene-3,9-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound with a perylene core, a polycyclic aromatic hydrocarbon. Perylene derivatives are known for their excellent photostability and high fluorescence quantum yields, making them valuable tools in cellular imaging and fluorescence microscopy.[1] The lipophilic nature of the diisobutyl ester side chains suggests that this probe is likely to associate with cellular membranes or other lipid-rich structures within the cell. These application notes provide an overview of the properties of this compound and detailed protocols for its synthesis and use in cellular imaging.
Physicochemical and Photophysical Properties
Table 1: Physicochemical and Photophysical Data
| Property | Value | Reference |
| Chemical Formula | C₃₀H₂₈O₄ | [3] |
| Molecular Weight | 452.55 g/mol | [4] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Solubility | Soluble in organic solvents like toluene. | [2] |
| Absorption Maximum (λabs) | ~436 nm (in cyclohexane) | [5] |
| Molar Extinction Coefficient (ε) | ~38,500 M⁻¹cm⁻¹ (at 435.75 nm in cyclohexane) | [5] |
| Emission Maximum (λem) | Visible range (estimated to be similar to perylene, ~440-550 nm) | |
| Fluorescence Quantum Yield (ΦF) | ~0.94 (in cyclohexane) |
Note: Photophysical data are for the parent compound perylene and are expected to be similar for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from perylene-3,9-dicarboxylic acid. The reaction involves an acid-catalyzed esterification with isobutanol.[3]
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perylene-3,9-dicarboxylic acid, a 10-fold molar excess of isobutanol, and a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a light yellow to orange solid.
-
Confirm the purity and identity of the product using HPLC, ¹H NMR, and mass spectrometry.
Protocol 2: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with the hydrophobic dye this compound. Optimization of dye concentration and incubation time may be necessary for different cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in complete cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to test a range of concentrations to determine the optimal staining concentration for your specific cell type.
-
Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary. d. Remove the staining solution. e. Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Image the stained cells using a fluorescence microscope equipped with appropriate filters for excitation and emission in the blue/green region of the spectrum (e.g., excitation ~436 nm, emission ~450-550 nm). Confocal microscopy is recommended for obtaining high-resolution images and reducing out-of-focus fluorescence.
Visualizations
Caption: Cellular imaging workflow with this compound.
Caption: Application logic of the fluorescent probe in cellular imaging.
References
- 1. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 4. This compound | 2744-50-5 [sigmaaldrich.com]
- 5. PhotochemCAD | Perylene [photochemcad.com]
Application Notes and Protocols: Diisobutyl perylene-3,9-dicarboxylate in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: The following application notes and protocols are a hypothetical guide based on the known photophysical properties of perylene derivatives and general OLED fabrication principles. To date, specific experimental data for the use of Diisobutyl perylene-3,9-dicarboxylate in OLEDs is not extensively available in peer-reviewed literature. The provided data and protocols are intended for illustrative and guidance purposes for researchers and scientists.
Introduction
This compound is a derivative of perylene, a class of polycyclic aromatic hydrocarbons known for their high photoluminescence quantum yields and excellent thermal and chemical stability. These properties make perylene derivatives promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). Based on the photophysical characteristics of similar 3,9-disubstituted perylene esters, this compound is expected to be a green-emitting fluorescent material. This document outlines a hypothetical application of this compound as a fluorescent dopant in a multi-layer OLED, including proposed device architecture, fabrication protocols, and expected performance metrics.
Hypothetical Performance Data
The following table summarizes the projected performance of a hypothetical OLED device where this compound is used as a fluorescent dopant in a suitable host material. These values are representative of high-efficiency green fluorescent OLEDs.
| Parameter | Hypothetical Value |
| Peak Emission Wavelength (λ_max) | 525 nm |
| CIE Coordinates (x, y) | (0.28, 0.65) |
| External Quantum Efficiency (EQE) @ 1000 cd/m² | ~ 8% |
| Current Efficiency @ 1000 cd/m² | ~ 25 cd/A |
| Luminance @ 10V | > 10,000 cd/m² |
| Turn-on Voltage | < 3.5 V |
| Full Width at Half Maximum (FWHM) | < 50 nm |
| Emitter Concentration | 2% (in host) |
Proposed OLED Device Architecture and Energy Levels
A multi-layer device structure is proposed to ensure efficient charge injection, transport, and recombination within the emissive layer. The selection of hole transport (HTL), host, and electron transport (ETL) materials is based on their energy level alignment with the hypothetical HOMO and LUMO levels of this compound.
Device Structure:
ITO / TAPC (35 nm) / TCTA:this compound (2%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection/Transport Layer (HTL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)
-
Emissive Layer (EML): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) as the host doped with 2% this compound.
-
Electron Transport Layer (ETL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
Caption: Hypothetical energy level diagram for the proposed OLED.
Experimental Protocols
Two common fabrication methods are detailed below: Vacuum Thermal Evaporation (VTE) and Solution Processing (Spin-Coating).
This method is suitable for small molecule organic materials and generally yields devices with higher performance and reproducibility.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum.
-
Deposit a 35 nm layer of TAPC as the HTL.
-
Co-evaporate TCTA and this compound from separate sources to form a 30 nm EML with a 2% doping concentration. Deposition rates should be carefully controlled to achieve the desired doping ratio.
-
Deposit a 40 nm layer of TPBi as the ETL.
-
-
Deposit the cathode layers through a shadow mask.
-
Deposit a 1 nm layer of LiF as the EIL.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
This method is advantageous for its potential for low-cost, large-area fabrication. It requires the organic materials to be soluble in common organic solvents.
-
Substrate and HTL Preparation:
-
Clean ITO substrates as described in the VTE protocol.
-
Prepare a solution of a hole transport polymer, such as PEDOT:PSS, in water.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate to remove the solvent.
-
-
Emissive Layer Deposition:
-
Prepare a solution of the host material (e.g., a soluble TCTA derivative or another suitable host polymer) and this compound in a solvent like toluene or chlorobenzene. The concentration of the dopant should be 2% relative to the host.
-
Spin-coat the EML solution onto the HTL layer and anneal to remove the solvent. This step should be performed in an inert atmosphere (e.g., a glovebox).
-
-
ETL and Cathode Deposition:
-
If a soluble ETL material is available, it can also be deposited via spin-coating, using a solvent that does not dissolve the underlying EML.
-
Alternatively, transfer the substrate to a vacuum thermal evaporator for the deposition of the TPBi, LiF, and Al layers as described in the VTE protocol.
-
-
Encapsulation:
-
Encapsulate the device as described in the VTE protocol.
-
Experimental Workflow and Characterization
The overall workflow from material preparation to device testing is crucial for obtaining reliable results.
Caption: General experimental workflow for OLED fabrication and characterization.
Device Characterization:
-
Electroluminescence (EL) Spectra: Measured using a spectroradiometer to determine the emission color and peak wavelength.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a photodetector to evaluate the electrical properties and brightness of the device.
-
Efficiency Calculation: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.
-
Lifetime Measurement: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density.
"Synthesis of Diisobutyl perylene-3,9-dicarboxylate from perylene-3,9-dicarboxylic acid"
Application Notes and Protocols: Synthesis of Diisobutyl perylene-3,9-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound from its precursor, perylene-3,9-dicarboxylic acid. The primary method detailed is an acid-catalyzed esterification with isobutanol. Included are the compound's properties, a step-by-step experimental procedure, purification methods, and characterization techniques. Safety precautions and visual diagrams of the reaction and workflow are also provided to ensure clarity and reproducibility for researchers in organic synthesis and materials science.
Compound Properties and Specifications
This compound is an organic compound classified as an ester derivative of perylene-3,9-dicarboxylic acid.[1] It is utilized in various applications, including as an oil-soluble dye known as C.I. Solvent Green 5.[2][3][4] The esterification of the carboxylic acid precursor enhances its solubility in organic solvents, a crucial property for its application in polymer matrices and other materials.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₂₈O₄ | [1][2] |
| Molecular Weight | 452.54 g/mol | [1][5] |
| CAS Number | 2744-50-5 | [1][2] |
| Appearance | Light yellow to orange powder/crystal | [2] |
| Boiling Point | ~614.3 °C (Predicted) | [2][4] |
| Density | ~1.217 g/cm³ (Predicted) | [2][4] |
| Solubility | Insoluble in water; soluble in various organic solvents and oils. | [2] |
| Purity (Typical) | >95% - 98% (HPLC) |[1] |
Synthesis Overview and Reaction Scheme
The most common method for synthesizing this compound is through the direct esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, and requires the removal of water to drive the chemical equilibrium toward the formation of the ester product.[1] An alternative, though less common, method involves using phosphorus trichloride (PCl₃) in a solvent like nitrobenzene.[2]
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. Diisobutyl Perylenedicarboxylate | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of Perylene-3,9-dicarboxylic Acid with Isobutanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perylene-3,9-dicarboxylic acid and its derivatives are a class of polycyclic aromatic hydrocarbons known for their exceptional photophysical properties, including high fluorescence quantum yields and excellent thermal and chemical stability. The esterification of perylene-3,9-dicarboxylic acid with various alcohols, such as isobutanol, yields diisobutyl perylene-3,9-dicarboxylate, a compound with applications in fluorescent dyes, pigments, and organic electronics. This document provides detailed protocols for the synthesis of this compound, also known as Solvent Green 5, through acid-catalyzed esterification.
Chemical Properties and Data
The following table summarizes the key chemical properties of the reactants and the final product involved in the esterification process.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Perylene-3,9-dicarboxylic acid | C₂₂H₁₂O₄ | 340.33 | Dark-colored powder | 6364-19-8 |
| Isobutanol | C₄H₁₀O | 74.12 | Colorless liquid | 78-83-1 |
| This compound | C₃₀H₂₈O₄ | 452.54 | Dark green powder or light yellow to orange crystals | 2744-50-5 |
Experimental Protocols
Two primary methods for the esterification of perylene-3,9-dicarboxylic acid with isobutanol are direct acid-catalyzed esterification and a two-step indirect method involving the formation of an acyl chloride intermediate.
Protocol 1: Direct Acid-Catalyzed Esterification
This protocol is a common and straightforward method for the synthesis of this compound.
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol (large excess, to act as both reactant and solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perylene-3,9-dicarboxylic acid.
-
Addition of Reagents: Add a large excess of isobutanol to the flask. The isobutanol serves as both a reactant and a solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continuously remove the water formed during the reaction to drive the equilibrium towards the product. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid precipitates, it may be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to yield the final product.
Protocol 2: Indirect Esterification via Acyl Chloride Intermediate
This two-step method can be advantageous for achieving higher yields, especially if the direct esterification is sluggish.
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous isobutanol
-
Anhydrous triethylamine (Et₃N) or pyridine as a base
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk line or inert atmosphere setup (optional but recommended)
-
Round-bottom flasks
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
Step 1: Formation of Perylene-3,9-dicarbonyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend perylene-3,9-dicarboxylic acid in an excess of thionyl chloride.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF.
-
Reflux: Heat the mixture to reflux until the solid has completely dissolved and the evolution of gas (SO₂ and HCl) has ceased.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude perylene-3,9-dicarbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Esterification with Isobutanol
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the crude perylene-3,9-dicarbonyl chloride in an anhydrous inert solvent such as dichloromethane.
-
Addition of Alcohol and Base: Cool the solution in an ice bath and add anhydrous isobutanol, followed by the dropwise addition of an anhydrous base like triethylamine or pyridine to neutralize the HCl formed during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with dilute HCl (if pyridine was used), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Data Presentation
The following table presents typical data obtained from the synthesis of this compound. Note: These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Protocol 1: Direct Esterification | Protocol 2: Indirect Esterification |
| Reactant Ratios | ||
| Perylene-3,9-dicarboxylic acid | 1 equivalent | 1 equivalent |
| Isobutanol | >10 equivalents (solvent) | 2.5 equivalents |
| Catalyst/Reagent | 0.1 equivalents H₂SO₄ | 5 equivalents SOCl₂, 3 equiv. Et₃N |
| Reaction Conditions | ||
| Temperature (°C) | Reflux (~108°C) | Step 1: Reflux, Step 2: 0°C to RT |
| Reaction Time (hours) | 12 - 24 | Step 1: 4-6, Step 2: 6-12 |
| Results | ||
| Yield (%) | 75 - 85 | 85 - 95 |
| Purity (by HPLC) (%) | >98 | >99 |
| Melting Point (°C) | 230 - 235 | 232 - 236 |
Visualizations
Experimental Workflow: Direct Esterification
Caption: Workflow for the direct acid-catalyzed esterification of perylene-3,9-dicarboxylic acid.
Experimental Workflow: Indirect Esterification
Caption: Workflow for the indirect esterification via an acyl chloride intermediate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and thionyl chloride are highly corrosive and should be handled with extreme care.
-
Thionyl chloride and oxalyl chloride are toxic and react violently with water.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Diisobutyl Perylene-3,9-dicarboxylate as an Electron-Transport Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a perylene derivative with potential applications in organic electronics. Perylene-based compounds are known for their excellent thermal and photochemical stability, high fluorescence quantum yields, and robust electron-accepting properties, making them suitable candidates for electron-transport materials (ETMs) in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document provides an overview of the properties of this compound and offers detailed protocols for its synthesis and potential application as an electron-transport layer, drawing comparisons with well-characterized perylene derivatives where specific data for the title compound is unavailable.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₃₀H₂₈O₄ and a molecular weight of 452.54 g/mol .[1] Its Chemical Abstracts Service (CAS) registry number is 2744-50-5.[1] The molecular structure consists of a polycyclic aromatic hydrocarbon core of perylene, with two isobutyl ester groups attached at the 3 and 9 positions.[1] It is characterized as a dark green powder that is insoluble in water but shows good solubility in various oil solvents.[2]
| Property | Value |
| Molecular Formula | C₃₀H₂₈O₄[1] |
| Molecular Weight | 452.54 g/mol [1] |
| CAS Number | 2744-50-5[1] |
| Appearance | Dark green powder[2] |
| Solubility | Insoluble in water, soluble in oil solvents[2] |
| **UV-Vis Absorption Max (in CH₂Cl₂) ** | ~437 nm[1] |
Electron Transport Properties (Comparative Data)
| Compound | Electron Mobility (cm²/Vs) | HOMO (eV) | LUMO (eV) |
| Swallow-tailed PDI derivative | 10⁻⁵ - 10⁻⁴ | Not Reported | Not Reported |
| PDI dimer-based ETM | 8.23 x 10⁻⁴ | Not Reported | Not Reported |
| N,N′-bis(1-heptyloctyl)-perylene-3,4:9,10-bis(dicarboximide) | 3.4 x 10⁻⁵ (as-prepared) to 4.1 x 10⁻⁴ (annealed) | Not Reported | Not Reported |
Note: The data in this table is for perylene diimide (PDI) derivatives and not for this compound. This information is provided for comparative purposes to indicate the potential range of electron transport properties for perylene-based compounds.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for determining the efficiency of charge injection and transport in an organic electronic device. These values can be experimentally determined using techniques like cyclic voltammetry and UV-Vis spectroscopy. For many perylene dyes, two reversible one-electron reductions are typically observed, corresponding to the formation of the radical anion and dianion.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the esterification of perylene-3,9-dicarboxylic acid.
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perylene-3,9-dicarboxylic acid, a significant excess of isobutanol, and a catalytic amount of concentrated sulfuric acid. Use toluene as the azeotropic solvent to facilitate the removal of water.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Elute the column with a suitable solvent system, such as a hexane/dichloromethane gradient, to isolate the pure this compound.
-
Monitor the purification process using thin-layer chromatography (TLC).
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The purity can also be checked by High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Fabrication of an Organic Light-Emitting Diode (OLED) with a Perylene-based Electron-Transport Layer (General Protocol)
As there are no specific protocols for using this compound as an ETM, this protocol provides a general methodology for the fabrication of a solution-processed OLED, which can be adapted for the title compound. Perylene derivatives are often used as emitters or electron transporters in OLEDs.
Device Architecture: ITO / Hole-Transport Layer (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML) material
-
This compound (as ETL)
-
Low work function metal for cathode (e.g., Ca, Al, or LiF/Al)
-
Organic solvents for dissolving the layers (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.
-
HTL Deposition: Spin-coat a thin layer of the HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate at an appropriate temperature (e.g., 120-150 °C) to remove the solvent.
-
EML Deposition: Spin-coat the emissive layer material from a suitable organic solvent onto the HTL. Anneal the substrate to remove the solvent.
-
ETL Deposition: Dissolve this compound in a suitable organic solvent. Spin-coat the ETL solution on top of the EML. The solvent for the ETL should be chosen such that it does not dissolve the underlying EML. Anneal the substrate to form a uniform thin film.
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit the cathode layer (e.g., a thin layer of LiF followed by a thicker layer of Al) onto the ETL.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).
Characterization and Data Analysis
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Key performance metrics to be determined include:
-
Turn-on voltage: The voltage at which the device starts to emit light.
-
Luminance: The intensity of light emitted per unit area.
-
Current efficiency: The ratio of luminance to the current density (cd/A).
-
Power efficiency: The ratio of the emitted optical power to the input electrical power (lm/W).
-
External quantum efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.
The electron mobility of this compound in a thin-film transistor (TFT) configuration can be determined from the transfer characteristics in the saturation regime using the space-charge limited current (SCLC) method.
Conclusion
This compound represents a potentially useful material for electron transport applications in organic electronics, owing to its perylene core. While specific performance data for this compound is currently limited, the provided protocols for synthesis and device fabrication, along with comparative data from related perylene diimides, offer a solid foundation for researchers to explore its properties and potential. Further experimental investigation is necessary to fully characterize its electron mobility, energy levels, and performance in electronic devices to establish its viability as an effective electron-transport material.
References
Application Notes and Protocols for Perylene-Based Small Molecules in Organic Photovoltaics
Disclaimer: Extensive literature searches did not yield specific protocols or application data for the use of Diisobutyl perylene-3,9-dicarboxylate in organic photovoltaic (OPV) devices. The following application notes and protocols are therefore based on established methodologies for a closely related and widely studied class of materials: Perylene Diimide (PDI) derivatives . These protocols are intended to provide a representative framework for researchers and scientists working with perylene-based small molecules in OPVs.
Introduction
Perylene derivatives are a prominent class of n-type organic semiconductors utilized as electron acceptors in organic photovoltaics due to their high electron mobility, strong absorption in the visible spectrum, and excellent chemical and thermal stability. This document outlines the protocols for the fabrication and characterization of solution-processed bulk heterojunction (BHJ) organic solar cells using a perylene-based small molecule as the electron acceptor and a polymer as the electron donor.
Materials and Reagents
| Material | Supplier Example | Purity/Grade |
| Perylene Diimide (PDI) derivative | e.g., Sigma-Aldrich, Ossila | >99% |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | e.g., Sigma-Aldrich, Ossila | Regioregular, >99% |
| Phenyl-C61-butyric acid methyl ester (PCBM) | e.g., Sigma-Aldrich, Ossila | >99% |
| PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) | e.g., Heraeus | AI 4083 |
| Indium Tin Oxide (ITO) coated glass substrates | e.g., Ossila, Lumtec | Sheet resistance <20 Ω/sq |
| Chlorobenzene | Sigma-Aldrich | Anhydrous, >99.8% |
| Isopropanol | Sigma-Aldrich | Anhydrous, >99.5% |
| Deionized Water | --- | 18.2 MΩ·cm |
| Silver (Ag) or Aluminum (Al) evaporation pellets | Kurt J. Lesker | 99.999% |
| Encapsulation Epoxy | Ossila | UV-curable |
Experimental Protocols
Substrate Cleaning
A thorough cleaning of the ITO-coated glass substrates is critical for optimal device performance.
-
Sonication: Sequentially sonicate the ITO substrates in a beaker with the following solutions for 15 minutes each:
-
Deionized water with detergent (e.g., Hellmanex III)
-
Deionized water (rinse)
-
Acetone
-
Isopropanol
-
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the dried substrates in a UV-Ozone cleaner for 15 minutes to remove organic residues and increase the work function of the ITO surface.
Device Fabrication: Conventional Architecture (ITO/PEDOT:PSS/Active Layer/Cathode)
The following protocol describes the fabrication of a standard architecture OPV device in an inert nitrogen atmosphere (glovebox).
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the pre-cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in the glovebox antechamber.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of a donor polymer (e.g., P3HT) and a perylene-based acceptor. A common starting point is a 1:1 weight ratio.
-
Dissolve the donor and acceptor materials in a suitable solvent, such as chlorobenzene, at a total concentration of 20-30 mg/mL.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60°C) overnight to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. A typical spin speed is 1000-2000 rpm for 60 seconds to achieve a film thickness of 80-120 nm.
-
-
Active Layer Annealing (Optional but Recommended):
-
Thermally anneal the substrates on a hotplate inside the glovebox. Typical conditions for P3HT:PDI blends are 110-130°C for 10 minutes. This step improves the morphology and crystallinity of the active layer.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator chamber connected to the glovebox.
-
Deposit the cathode material (e.g., 100 nm of Ag or Al) through a shadow mask at a deposition rate of ~1-2 Å/s under high vacuum (< 1 x 10⁻⁶ Torr).
-
-
Encapsulation:
-
For improved device lifetime, encapsulate the devices using a UV-curable epoxy and a glass coverslip. This should be performed in the inert atmosphere of the glovebox.
-
Characterization
Current-Voltage (J-V) Characteristics
-
Illumination Source: Use a calibrated solar simulator with an AM 1.5G spectrum at 100 mW/cm² intensity.
-
Measurement: Measure the current density as a function of voltage using a source measure unit (e.g., Keithley 2400).
-
Key Parameters: Extract the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) from the J-V curve.
External Quantum Efficiency (EQE)
-
Setup: Use a monochromatic light source, a chopper, a lock-in amplifier, and a calibrated reference photodiode.
-
Measurement: Measure the photocurrent generated at different wavelengths of light.
-
Analysis: The EQE spectrum provides information about the contribution of the donor and acceptor materials to the photocurrent at different parts of the solar spectrum.
Data Presentation: Representative Performance of PDI-Based OPVs
The following table summarizes typical performance parameters for organic solar cells based on Perylene Diimide (PDI) acceptors. Note: These are representative values and the actual performance will depend on the specific PDI derivative, donor material, and processing conditions.
| Donor:Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P3HT:PDI-derivative | 0.8 - 1.0 | 8 - 12 | 60 - 70 | 5 - 8 |
| Low-bandgap Polymer:PDI-dimer | 0.9 - 1.1 | 12 - 18 | 65 - 75 | 9 - 12+ |
Visualizations
Experimental Workflow for OPV Fabrication
Caption: Workflow for the fabrication and characterization of an organic photovoltaic device.
Bulk Heterojunction (BHJ) Device Architecture
Caption: Diagram of a conventional bulk heterojunction organic solar cell architecture.
Application Notes and Protocols: Incorporating Diisobutyl Perylene-3,9-dicarboxylate into Polymer Matrices
Abstract: This document provides detailed application notes and protocols for the incorporation of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye, into various polymer matrices. The protocols for solution casting and melt blending are outlined, along with methods for characterizing the resulting polymer composites. This guide is intended for researchers, scientists, and professionals in materials science and drug development who are interested in fabricating fluorescent polymeric materials.
Introduction
This compound is a versatile fluorescent dye, also known as Solvent Green 5, with applications in coloring plastics and resins.[1] Its integration into polymer matrices can impart fluorescence to the material, enabling applications in optical sensors, light-emitting devices, and bioimaging.[2] This document details the methodologies for effectively incorporating this dye into polymer matrices and characterizing the resulting materials.
Physicochemical Properties of this compound
A thorough understanding of the dye's properties is crucial for its successful incorporation into polymers.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [2][3] |
| Molecular Weight | 452.54 g/mol | [2][3] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Boiling Point | 614.3 °C (Predicted) | [1][4] |
| Density | 1.217 g/cm³ | [2][4] |
| Solubility | Insoluble in water, soluble in organic solvents like toluene. | [1] |
| CAS Number | 2744-50-5 | [1][2][5] |
Experimental Protocols
Two primary methods for incorporating this compound into polymer matrices are solution casting and melt blending. The choice of method depends on the polymer's properties and the desired final form of the composite material.
Protocol 1: Solution Casting
Solution casting is a suitable method for polymers that are soluble in a common solvent with the dye. This technique is ideal for producing thin films with a homogeneous distribution of the dye.[6]
Materials:
-
This compound
-
Polymer (e.g., Polymethyl methacrylate - PMMA, Polystyrene - PS)
-
Solvent (e.g., Chloroform, Toluene)
-
Glass substrates
-
Sonicator
-
Magnetic stirrer and hotplate
-
Spin coater (optional)
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer in the chosen solvent (e.g., 10% w/v PMMA in chloroform).
-
Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).
-
-
Doping the Polymer Solution:
-
Add the desired amount of the dye solution to the polymer solution to achieve the target concentration (e.g., 0.1% wt dye/wt polymer).
-
Sonicate the mixture for at least 6 hours at a controlled temperature (e.g., 40°C) to ensure complete dissolution and uniform dispersion of the dye.[2]
-
-
Film Casting:
-
Clean the glass substrates thoroughly.
-
Pour a specific volume of the dye-polymer solution onto the substrate.
-
For uniform films, use a spin coater, adjusting the speed and time to achieve the desired thickness.
-
Alternatively, allow the solvent to evaporate slowly in a dust-free environment at room temperature or on a hotplate at a low temperature (e.g., 40-60°C).
-
-
Drying:
-
Transfer the cast films to a vacuum oven and dry at a temperature below the polymer's glass transition temperature (Tg) for 24 hours to remove any residual solvent.
-
Workflow for Solution Casting:
Workflow for the solution casting method.
Protocol 2: Melt Blending
Melt blending is a solvent-free method suitable for thermoplastic polymers. It involves mixing the dye and polymer at a temperature above the polymer's melting point.
Materials:
-
This compound
-
Thermoplastic polymer (e.g., Polyethylene - PE, Polypropylene - PP)
-
Internal mixer or twin-screw extruder
-
Compression molder
Procedure:
-
Premixing:
-
Dry the polymer pellets and the dye powder in a vacuum oven to remove any moisture.
-
Dry-blend the polymer pellets and the dye powder in the desired ratio.
-
-
Melt Extrusion:
-
Set the temperature profile of the extruder barrels above the melting temperature of the polymer (e.g., 180-220°C for PE).
-
Feed the premixed material into the extruder.
-
The screw rotation will mix and homogenize the dye within the molten polymer.
-
-
Pelletizing:
-
Extrude the molten blend through a die and cool it in a water bath.
-
Cut the solidified strand into pellets.
-
-
Sample Preparation:
-
Use a compression molder to press the pellets into films or other desired shapes at a temperature above the polymer's melting point.
-
Logical flow for selecting an incorporation method.
Conclusion
The incorporation of this compound into polymer matrices can be successfully achieved through solution casting or melt blending. The choice of method should be guided by the properties of the polymer and the intended application. Proper characterization of the resulting fluorescent polymer is essential to ensure it meets the required performance criteria for optical, thermal, and mechanical properties. These protocols and application notes provide a comprehensive framework for researchers and scientists to develop novel fluorescent polymeric materials.
References
- 1. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Properties of PMMA Films Doped by Perylene Dyestuffs for Photoselective Greenhouse Cladding Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Properties of PMMA Films Doped by Perylene Dyestuffs for Photoselective Greenhouse Cladding Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polystyrene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diisobutyl perylene-3,9-dicarboxylate as a Fluorescent Dye in Oil-Based Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a highly fluorescent and photostable organic dye belonging to the perylene class of compounds. Also known as C.I. Solvent Green 5, its excellent solubility in nonpolar, oil-based systems makes it a versatile tracer and colorant for a variety of applications, including leak detection in industrial systems, coloration of plastics and resins, and as a fluorescent marker in scientific research.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in oil-based systems.
Physicochemical and Spectroscopic Properties
This compound is a dark green powder with good solubility in various oil-based solvents and is insoluble in water.[1][2] Perylene dyes, in general, are known for their high thermal stability.[6] The photophysical properties of perylene dyes can be influenced by the solvent environment and the concentration of the dye.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | C.I. Solvent Green 5, Fluorescent Green 8G | [4][5] |
| CAS Number | 2744-50-5 / 79869-59-3 | [1][5] |
| Molecular Formula | C₃₀H₂₈O₄ | [1][2] |
| Molecular Weight | 452.54 g/mol | [1][2] |
| Appearance | Dark green powder | [2] |
| Solubility | Good solubility in oil solvents, slightly soluble in toluene, insoluble in water. | [1][2] |
| Thermal Stability | Perylene dyes generally exhibit high thermal stability, with some derivatives stable up to 400°C. | [6] |
Table 2: General Spectroscopic Properties of Perylene Dyes in Nonpolar Solvents
| Property | Typical Range/Value | Notes |
| Absorption Maximum (λ_abs_) | 450 - 550 nm | The exact wavelength can shift depending on the specific oil and dye concentration. |
| Emission Maximum (λ_em_) | 500 - 600 nm | Exhibits a characteristic yellow-green fluorescence. |
| Fluorescence Quantum Yield (Φ_F_) | Can be high (>0.8) in nonpolar solvents. | Highly dependent on the solvent and the absence of quenching agents. Perylene diimides have shown quantum yields close to unity in some solvents.[9] |
| Photostability | Generally high | Perylene dyes are known for their excellent photostability compared to other classes of fluorescent dyes.[10] |
Experimental Protocols
Preparation of Stock and Working Solutions
A critical first step for quantitative applications is the preparation of accurate and stable dye solutions.
Materials:
-
This compound powder
-
High-purity oil-based solvent (e.g., mineral oil, hydraulic fluid, toluene)
-
Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of the desired oil-based solvent to dissolve the powder.
-
Use an ultrasonic bath to aid dissolution if necessary.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Store the stock solution in a dark, airtight container at room temperature.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution to create working solutions of desired concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).
-
Use volumetric flasks and precise pipetting for accurate dilutions.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. chembk.com [chembk.com]
- 3. CorSol® 3705 Solvent Green 5 | Fineland Chem [finelandchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Solvent green 5|CAS NO.79869-59-3 [xcolorpigment.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Towards highly fluorescent and water-soluble perylene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
Application Notes and Protocols: Formulation of Diisobutyl Perylene-3,9-dicarboxylate for Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a hydrophobic derivative of perylene-3,9-dicarboxylic acid.[1] Perylene-based compounds are of significant interest in biomedical research due to their unique photophysical properties, which make them suitable for applications such as bioimaging and as fluorescent markers.[1] The hydrophobic nature of this compound presents a challenge for its direct application in aqueous biological systems. However, this characteristic also makes it a candidate for encapsulation within nanoparticle-based drug delivery systems.[2] Such formulations can enhance the bioavailability of hydrophobic drugs, facilitate targeted delivery, and enable controlled release.[3][4]
These application notes provide detailed protocols for the formulation of this compound into polymeric nanoparticles using two common methods: nanoprecipitation and emulsification-solvent evaporation. Additionally, protocols for the characterization of these nanoparticles, including drug loading, encapsulation efficiency, particle size analysis, in vitro drug release kinetics, cytotoxicity assessment, and cellular uptake, are described.
Materials and Equipment
Materials
-
This compound (purity >95%)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)
-
Polyvinyl alcohol (PVA) (MW 30,000-70,000, 87-89% hydrolyzed)
-
Acetone (ACS grade)
-
Dichloromethane (DCM) (ACS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Relevant cancer cell line (e.g., MCF-7, HeLa)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Paraformaldehyde
-
Deionized water
Equipment
-
Magnetic stirrer and stir bars
-
Ultrasonicator (probe or bath)
-
Rotary evaporator
-
Centrifuge and microcentrifuge
-
Dynamic Light Scattering (DLS) instrument
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence microscope
-
CO2 incubator
-
96-well plate reader
-
Lyophilizer (optional)
Experimental Protocols
Formulation of this compound Loaded Nanoparticles
Two primary methods suitable for encapsulating hydrophobic compounds like this compound are nanoprecipitation and emulsification-solvent evaporation.
This method is based on the precipitation of a polymer and drug from an organic solvent upon its rapid diffusion into a non-solvent phase.[5]
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 100 mg of PVA in 10 mL of deionized water. Heat gently (around 60°C) on a magnetic stirrer to facilitate dissolution. Cool to room temperature.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm).
-
A milky suspension should form instantaneously, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Wash the nanoparticles twice more by centrifugation and resuspension to remove residual PVA and unencapsulated drug.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water. For long-term storage, nanoparticles can be lyophilized.
-
This technique involves the formation of an oil-in-water emulsion followed by the removal of the organic solvent.[6][7]
-
Preparation of Organic Phase (Oil Phase):
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane (DCM).
-
-
Preparation of Aqueous Phase:
-
Prepare a 2% (w/v) PVA solution in 10 mL of deionized water as described in Protocol 1.1.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Homogenize the mixture using a probe sonicator on an ice bath for 2 minutes (e.g., 30-second pulses with 30-second intervals) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of a 0.1% PVA solution (e.g., 20 mL) and stir for 3-4 hours at room temperature to allow the DCM to evaporate. A rotary evaporator can be used to expedite this step.
-
-
Nanoparticle Collection and Purification:
-
Follow the same procedure as in Protocol 1.1 (steps 5 and 6).
-
Characterization of Nanoparticles
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.
The amount of this compound encapsulated in the nanoparticles can be determined using an indirect method.[8]
-
Quantification of Free Drug:
-
After the first centrifugation step in the nanoparticle preparation (Protocol 1.1, step 5 or 1.2, step 5), collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer or HPLC at a predetermined wavelength. A calibration curve of the free drug should be prepared beforehand.
-
-
Calculations:
This protocol assesses the release of this compound from the nanoparticles over time.[11][12]
-
Preparation:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL containing 1 mg of nanoparticles) into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Immerse the dialysis bag in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions for the hydrophobic drug).
-
Place the setup in a shaker bath at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the amount of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
-
Data Presentation:
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Cellular Studies
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14]
-
Cell Seeding:
-
Seed a cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Treatment:
-
Prepare different concentrations of drug-loaded nanoparticles, empty nanoparticles, and free this compound (dissolved in a small amount of DMSO and then diluted in media) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared nanoparticle/drug solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
This protocol visualizes the internalization of nanoparticles by cells, leveraging the intrinsic fluorescence of this compound.[15][16]
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Treat the cells with a specific concentration of fluorescently-labeled nanoparticles for different time points (e.g., 1, 4, and 12 hours).
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. The this compound will provide a signal in the appropriate channel (e.g., green or yellow, depending on the excitation/emission spectra), and DAPI will stain the nuclei blue.
-
Data Presentation
Illustrative data is provided below for guidance. Actual results will vary based on experimental conditions.
Table 1: Physicochemical Properties of this compound Loaded Nanoparticles
| Formulation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Nanoprecipitation | 150 ± 10 | 0.15 ± 0.05 | -20 ± 2 | 75 ± 5 | 7.0 ± 0.5 |
| Emulsification-Solvent Evaporation | 200 ± 15 | 0.20 ± 0.07 | -18 ± 3 | 85 ± 6 | 8.0 ± 0.6 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Nanoprecipitation | Cumulative Release (%) - Emulsification |
| 1 | 10 ± 2 | 8 ± 1 |
| 4 | 25 ± 3 | 20 ± 2 |
| 8 | 40 ± 4 | 35 ± 3 |
| 24 | 65 ± 5 | 60 ± 4 |
| 48 | 80 ± 6 | 78 ± 5 |
| 72 | 85 ± 5 | 82 ± 6 |
Table 3: Cytotoxicity of Nanoparticles on MCF-7 Cells after 48h Incubation
| Concentration (µg/mL) | Cell Viability (%) - Free Drug | Cell Viability (%) - Drug-Loaded NPs | Cell Viability (%) - Empty NPs |
| 1 | 85 ± 5 | 90 ± 4 | 98 ± 2 |
| 5 | 60 ± 6 | 75 ± 5 | 96 ± 3 |
| 10 | 40 ± 4 | 55 ± 6 | 95 ± 4 |
| 25 | 25 ± 3 | 30 ± 4 | 92 ± 5 |
| 50 | 10 ± 2 | 15 ± 3 | 90 ± 4 |
Visualizations
Signaling Pathway
Many nanoparticle-based drug delivery systems for cancer therapy aim to interfere with key signaling pathways that promote tumor growth and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is often dysregulated in cancer.[17][18]
Caption: PI3K/Akt/mTOR signaling pathway and potential nanoparticle intervention points.
Experimental Workflow
The overall process from nanoparticle formulation to in vitro evaluation follows a logical sequence.
References
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Account Suspended [nanotechnology.blog]
- 7. Emulsification-solvent evaporation method: Significance and symbolism [wisdomlib.org]
- 8. Determination of Entrapment Efficiency and Drug Loading [bio-protocol.org]
- 9. Drug Delivery FAQs [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.9. In Vitro Drug Release Studies and Kinetics [bio-protocol.org]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring Fluorescence Lifetime of Perylene Derivatives
Introduction
Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their high fluorescence quantum yields and excellent photostability. These characteristics make them valuable fluorescent probes in various research fields, including materials science, biochemistry, and drug development. A key parameter for characterizing the excited state dynamics of these fluorophores is their fluorescence lifetime, which is the average time a molecule remains in its excited state before returning to the ground state.
Fluorescence lifetime is highly sensitive to the local microenvironment of the fluorophore, making it a powerful tool for studying molecular interactions, conformational changes, and quenching processes. This application note provides a detailed experimental setup and protocol for measuring the fluorescence lifetime of perylene derivatives using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and widely used technique for this purpose.
Core Principles of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that measures the time delay between the excitation of a sample by a pulsed light source and the detection of the emitted single photons.[1][2] By repeating this measurement millions of times and creating a histogram of the arrival times of the photons, a fluorescence decay curve is constructed.[2][3] The fluorescence lifetime (τ) is then determined by fitting this decay curve to an exponential function. The high sensitivity of TCSPC allows for the detection of very low light levels and provides high temporal resolution, often in the picosecond range.[4][5]
Experimental Setup
A typical TCSPC setup for measuring the fluorescence lifetime of perylene derivatives comprises the following key components:
-
Pulsed Light Source: A picosecond pulsed diode laser or a mode-locked laser (e.g., Ti:sapphire laser) is used for excitation.[6] The choice of laser depends on the absorption maximum of the perylene derivative. For many perylene derivatives, excitation wavelengths in the range of 375 nm to 450 nm are suitable.[4][6] The laser should have a high repetition rate (typically 1-100 MHz) to allow for efficient data acquisition.[5]
-
Sample Chamber: A standard cuvette holder is used for liquid samples. For solid-state or thin-film measurements, an appropriate sample mount is required.
-
Optics: Lenses are used to focus the excitation light onto the sample and to collect the emitted fluorescence. Optical filters are crucial to select the desired excitation wavelength and to block scattered excitation light from reaching the detector.
-
Detector: A high-speed, single-photon sensitive detector is essential. Photomultiplier tubes (PMTs) or Single-Photon Avalanche Diodes (SPADs) are commonly used.[7][8]
-
Timing Electronics: This is the core of the TCSPC system and includes:
-
Constant Fraction Discriminator (CFD): Generates precise timing signals from the detector and laser pulses.
-
Time-to-Amplitude Converter (TAC) or Time-to-Digital Converter (TDC): Measures the time interval between the excitation pulse and the detected photon.[9]
-
Multichannel Analyzer (MCA): Builds the histogram of photon arrival times.[5]
-
-
Data Acquisition and Analysis Software: Controls the instrumentation, collects the data, and performs the lifetime analysis by fitting the decay curve.
Experimental Workflow
The following diagram illustrates the typical workflow for a fluorescence lifetime measurement using TCSPC.
Caption: Workflow for TCSPC fluorescence lifetime measurement.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for measuring the fluorescence lifetime of a perylene derivative solution.
1. Sample Preparation:
-
Dissolve the perylene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[10]
-
Transfer the solution to a clean quartz cuvette.
-
If necessary, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench fluorescence.
2. Instrument Setup and Calibration:
-
Turn on the laser source, detector, and timing electronics and allow them to warm up for at least 30 minutes to ensure stability.
-
Set the excitation wavelength of the laser to the absorption maximum of the perylene derivative.
-
Adjust the laser power to a low level to minimize photobleaching.
-
Place a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox suspension) in the sample holder to measure the Instrument Response Function (IRF). The IRF represents the temporal profile of the excitation pulse as seen by the detection system.[11]
-
Acquire the IRF until a sufficient number of counts (typically 10,000 in the peak channel) are collected.
3. Data Acquisition:
-
Replace the scattering solution with the perylene derivative sample.
-
Set the emission monochromator or filter to the fluorescence maximum of the sample.
-
Begin data acquisition. The collection time will depend on the fluorescence intensity of the sample and the desired statistical accuracy. A typical acquisition is complete when the peak of the decay curve has accumulated at least 10,000 counts.
-
Ensure that the photon counting rate does not exceed 1-5% of the laser repetition rate to avoid pulse pile-up artifacts.
4. Data Analysis:
-
Load the acquired fluorescence decay data and the IRF into the analysis software.
-
Perform a deconvolution of the sample decay with the IRF.
-
Fit the decay data to a multi-exponential decay model. For many perylene derivatives in solution, a single or bi-exponential decay model is appropriate.[4][12] The goodness of the fit is typically evaluated by examining the chi-squared (χ²) value and the randomness of the weighted residuals.
-
The software will provide the fluorescence lifetime(s) (τ) and their relative amplitudes.
Quantitative Data Summary
The fluorescence lifetimes of perylene and its derivatives are influenced by their molecular structure, solvent, and concentration. The following table summarizes some reported fluorescence lifetime values.
| Perylene Derivative | Solvent/Medium | Concentration | Fluorescence Lifetime (ns) | Reference |
| Perylene | Nanotubes | 4.7 mM | 4.67 | [12] |
| Perylene | Nanotubes | 107 mM | 1.68 (average) | [12] |
| Perylene Orange (PO) | on hBN | Sub-monolayer | ~3 | [4] |
| PTC | Water | 10 mM | <0.2 and 4.0 | [6] |
| PTC | Water | 90 mM | 0.02 and 0.135 | [6] |
| Perylene | Cyclohexane | Not specified | 3.88 - 4.16 | [13] |
Troubleshooting and Considerations
-
Low Signal: Increase the laser power (while monitoring for photobleaching), check the alignment of the optics, or increase the sample concentration.
-
High Background Noise: Ensure all external light sources are blocked. Check for detector dark counts.
-
Pulse Pile-up: Reduce the excitation intensity or sample concentration.
-
Photobleaching: Use the lowest possible excitation power and minimize the data acquisition time.
-
Solvent Effects: The polarity and viscosity of the solvent can significantly affect the fluorescence lifetime. It is important to report the solvent used in all measurements.
Conclusion
This application note provides a comprehensive guide to the experimental setup and protocol for measuring the fluorescence lifetime of perylene derivatives using TCSPC. By carefully following these procedures, researchers can obtain accurate and reproducible fluorescence lifetime data, providing valuable insights into the photophysical properties and environmental sensitivity of these important fluorophores. The provided workflow, protocols, and data tables serve as a valuable resource for scientists and professionals in drug development and materials science.
References
- 1. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 4. Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. simtrum.com [simtrum.com]
- 6. Perylene-derivative singlet exciton fission in water solution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04732J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horiba.com [horiba.com]
- 10. PhotochemCAD | Perylene [photochemcad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Diisobutyl Perylene-3,9-dicarboxylate in Sensing and Detection
Introduction
Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound belonging to the perylene family of dyes.[1] Perylene derivatives are well-known for their excellent photophysical properties, including high quantum yields and exceptional photostability, which make them attractive candidates for various optoelectronic and biological applications.[1] This document provides an overview of the potential applications of this compound in the fields of sensing and detection, drawing parallels from the broader class of perylene dyes. While specific quantitative data and detailed protocols for this compound are not extensively available in the current literature, this document outlines general methodologies and principles applicable to its use as a fluorescent probe.
Principle of Fluorescent Sensing
Fluorescent sensing relies on changes in the fluorescence properties of a probe molecule upon interaction with a specific analyte. These changes can manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence lifetime. The sensing mechanism is often based on processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced aggregation or disaggregation of the fluorescent probes.
Potential Sensing Applications
Based on the known applications of the broader class of perylene derivatives, this compound holds potential for the detection of various analytes.[2][3] Perylene diimides (PDIs), which are structurally related to perylene dicarboxylates, have been successfully employed as fluorescent sensors for:
-
Heavy Metal Ions: Detection of ions such as Cu²⁺, Hg²⁺, and Al³⁺.[2]
-
Anions: Sensing of environmentally and biologically relevant anions.[2][3]
-
Organic Molecules: Detection of nitroaromatics, amines, and other organic compounds.[2]
-
Biological Molecules: Use in bio-imaging and as markers for specific cellular components.[1]
Data Presentation
Currently, there is a lack of specific quantitative data in the scientific literature regarding the use of this compound as a sensing probe for specific analytes. For researchers interested in exploring its potential, the following table outlines the key performance metrics that should be determined and reported.
| Analyte | Sensor Concentration (µM) | Limit of Detection (LOD) | Sensitivity | Selectivity | Response Time | Reference |
| Hypothetical Analyte A | To be determined | To be determined | To be determined | To be determined | To be determined | N/A |
| Hypothetical Analyte B | To be determined | To be determined | To be determined | To be determined | To be determined | N/A |
Experimental Protocols
The following are generalized protocols for the development and characterization of a fluorescent sensor based on this compound. These protocols should be adapted and optimized for the specific analyte of interest.
Protocol 1: Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1]
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol
-
Acid catalyst (e.g., sulfuric acid)
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for organic synthesis
-
Purification setup (e.g., column chromatography)
Procedure:
-
Combine perylene-3,9-dicarboxylic acid, a molar excess of isobutanol, and a catalytic amount of sulfuric acid in a round-bottom flask.
-
Add an appropriate volume of anhydrous toluene.
-
Set up the reaction for reflux with a Dean-Stark apparatus to remove the water generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy to confirm its structure and purity.
Protocol 2: General Procedure for Fluorescence-Based Analyte Detection
This protocol describes a general method for evaluating the sensing performance of this compound towards a target analyte.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Stock solutions of the target analyte and potential interfering species.
-
Buffer solution appropriate for the desired pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of this compound in the chosen buffer. The final concentration should be optimized to give a stable and measurable fluorescence signal.
-
Fluorescence Titration:
-
Place a known volume of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add incremental amounts of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a predetermined time.
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Study:
-
Prepare solutions of the sensor with various potential interfering species at concentrations typically higher than that of the target analyte.
-
Record the fluorescence spectra.
-
To these solutions, add the target analyte and record the subsequent change in fluorescence to assess any cross-reactivity.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated from the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. analyte concentration).
-
Visualization of Workflow
The following diagrams illustrate the general workflow for synthesizing a fluorescent probe and for a typical fluorescence-based detection experiment.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for analyte detection using a fluorescent probe.
Conclusion
This compound, as a member of the perylene family, exhibits significant potential for use in sensing and detection applications due to its inherent fluorescent properties. While specific applications and detailed performance data for this particular compound are not yet well-documented, the general protocols and principles outlined in this document provide a solid foundation for researchers to explore its capabilities as a fluorescent sensor for a variety of analytes. Further research is encouraged to synthesize and characterize this compound for specific sensing targets and to establish its quantitative performance metrics.
References
Troubleshooting & Optimization
Technical Support Center: Diisobutyl Perylene-3,9-dicarboxylate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Diisobutyl perylene-3,9-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an organic compound with the chemical formula C₃₀H₂₈O₄.[1] It belongs to the perylene dicarboxylate ester family, which is known for its applications in materials science, particularly in areas requiring controlled dissolution and processing.[1] The core of the molecule is a large, flat aromatic system called perylene. This flat structure promotes strong intermolecular π-π stacking, which can lead to the formation of aggregates and result in poor solubility in many common solvents.
Q2: What are the general solubility characteristics of this compound?
This compound is generally characterized by:
-
Poor aqueous solubility: It is practically insoluble in water.
-
Limited solubility in some organic solvents: While soluble in some organic solvents, achieving high concentrations can be challenging. It has been noted to be slightly soluble in toluene.
Q3: Are there any structural modifications that can improve the solubility of perylene derivatives?
Yes, structural modifications are a common strategy to enhance the solubility of perylene-based molecules. Introducing bulky or flexible side chains to the perylene core can disrupt the π-π stacking and improve solubility. For example, modifying the imide positions of perylene diimides with long alkyl chains can increase their solubility in organic solvents.
Troubleshooting Guide: Poor Solubility in Experiments
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound during your experiments.
Diagram: Troubleshooting Workflow for Solubility Issues
References
"Preventing aggregation of Diisobutyl perylene-3,9-dicarboxylate in solution"
Welcome to the technical support center for Diisobutyl Perylene-3,9-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound with the molecular formula C₃₀H₂₈O₄.[1] It consists of a planar perylene core with two isobutyl ester groups attached at the 3 and 9 positions. This structure gives it fluorescent properties, making it useful in applications such as bioimaging, fluorescent markers, and as a dye.[1] It is also investigated for potential use in drug delivery systems.[1]
Q2: What causes this compound to aggregate in solution?
The aggregation of perylene derivatives like this compound is primarily driven by strong π-π stacking interactions between the large, flat perylene cores. Factors that influence aggregation include:
-
Solvent Polarity: The choice of solvent plays a critical role. This compound has better solubility in non-polar, oil-based solvents and is only slightly soluble in solvents like toluene.[1] It is insoluble in water.
-
Concentration: As the concentration of the compound in solution increases, the likelihood of intermolecular interactions and subsequent aggregation rises significantly.
-
Temperature: Temperature can affect both the solubility of the compound and the thermodynamics of the aggregation process.
-
Purity of the Compound: The presence of impurities, including regioisomers (e.g., 3,10-isomers), can sometimes promote aggregation. It is recommended to use highly pure compound (>98% as determined by HPLC) to minimize this variable.[1]
Q3: How can I tell if my this compound is aggregating?
Aggregation leads to noticeable changes in the photophysical properties of the solution. These can be monitored using spectroscopic techniques:
-
Visual Inspection: Highly aggregated solutions may become cloudy or show precipitation.
-
UV-Vis Spectroscopy: Aggregation typically causes a broadening and a shift in the absorption bands. H-aggregates, which are common for perylene derivatives, often show a blue-shift (hypsochromic shift) of the main absorption peak.
-
Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching (a decrease in the fluorescence quantum yield) or a shift in the emission spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not fully dissolve, leaving behind solid particles.
-
The solution is cloudy or hazy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The compound is known to have good solubility in oil-based solvents and is slightly soluble in toluene.[1] It is insoluble in water. Refer to the solubility data table below and select a more suitable solvent. |
| Low Temperature | Gently warm the solution while stirring. For some perylene derivatives, increasing the temperature to 37°C and using an ultrasonic bath can aid dissolution.[2] |
| Concentration Too High | Try preparing a more dilute solution. It is often easier to prepare a stock solution in a good solvent and then dilute it into the final experimental medium. |
| Impure Compound | Ensure the purity of your compound. Impurities can sometimes be less soluble and hinder the dissolution of the main compound. Purity can be checked using HPLC.[1] |
Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | |
| Toluene | Slightly Soluble | |
| Oil-based Solvents | Good Solubility | |
| Polar Solvents | Poor Solubility | The purely hydrophobic nature of the diisobutyl derivative limits its solubility in polar solvents.[1] |
Issue 2: Observing Unexpected Aggregation
Symptoms:
-
Changes in the UV-Vis or fluorescence spectrum over time.
-
Precipitation of the compound from a previously clear solution.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Solvent Choice | Even in solvents where the compound is soluble, certain conditions can favor aggregation. The polarity of the solvent significantly impacts π-π stacking. Consider using a less polar solvent if aggregation is observed. |
| High Concentration | Work at the lowest practical concentration for your application. If a higher concentration is necessary, consider strategies to inhibit aggregation. |
| Presence of Regioisomers | The presence of different isomers can affect the packing of the molecules and potentially lead to aggregation.[3][4][5][6] Purifying the compound to isolate the desired isomer may be necessary for some applications. |
| Temperature Fluctuations | Maintain a constant and controlled temperature during your experiments, as temperature changes can affect solubility and aggregation kinetics. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed compound to a clean, dry volumetric flask. Add a small amount of a suitable solvent (e.g., toluene) to wet the solid.
-
Dissolution: Add the remaining solvent to the desired volume. If necessary, use an ultrasonic bath or gently warm the solution to aid dissolution. Ensure the final solution is clear and homogenous.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial to protect it from light and solvent evaporation.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol describes how to use UV-Vis spectroscopy to detect and monitor the aggregation of this compound.
Caption: Workflow for UV-Vis aggregation analysis.
Methodology:
-
Prepare a Concentration Series: From your stock solution, prepare a series of dilutions in the solvent of interest. The concentration range should span the expected working concentrations of your experiment.
-
Measure Absorbance:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes for the sample and the reference (pure solvent).
-
Record the absorption spectrum for each concentration. A typical wavelength range for perylene derivatives is 250-600 nm.
-
-
Analyze the Spectra:
-
Plot the absorbance spectra for all concentrations on the same graph.
-
Look for changes in the shape of the absorption bands, such as broadening or the appearance of new peaks.
-
Note any shifts in the wavelength of maximum absorbance (λmax). A blue-shift may indicate the formation of H-aggregates.
-
Check for deviations from the Beer-Lambert law by plotting absorbance at λmax versus concentration. A non-linear plot is indicative of aggregation.
-
Protocol 3: Characterizing Aggregation with Fluorescence Spectroscopy
This protocol details the use of fluorescence spectroscopy to study aggregation.
Caption: Workflow for fluorescence aggregation analysis.
Methodology:
-
Prepare Samples: Use the same series of dilutions prepared for the UV-Vis analysis. Ensure the absorbance of the samples at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Set Instrument Parameters:
-
Choose an excitation wavelength where the monomeric form of the compound absorbs. This can be determined from the UV-Vis spectrum of a very dilute solution.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm).
-
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample.
-
Analyze Data:
-
Plot the emission spectra for all concentrations on the same graph.
-
Observe any decrease in fluorescence intensity (quenching) as the concentration increases.
-
Look for changes in the shape or position of the emission peak. The formation of excimers (a type of aggregate) can sometimes lead to a new, red-shifted emission band.
-
By following these guidelines and protocols, researchers can better control and understand the solution-state behavior of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Simultaneously enhancing aggregation-induced emission and boosting two-photon absorption of perylene diimides through regioisomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. Aggregation effect on the one- and two-photon excited fluorescence performance of regioisomeric anthraquinone-substituted perylenediimide | Semantic Scholar [semanticscholar.org]
"Troubleshooting fluorescence quenching in Diisobutyl perylene-3,9-dicarboxylate"
Technical Support Center: Diisobutyl perylene-3,9-dicarboxylate
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fluorescence quenching with this compound.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal is significantly weaker than expected. What are the common causes and how can I troubleshoot this?
A weak or absent fluorescence signal is a common issue that can stem from several factors. Systematically investigating each potential cause is the most effective way to identify and solve the problem. The primary culprits are typically related to the sample's chemical environment, the concentration of the fluorophore, or the experimental setup.
Initial Troubleshooting Steps:
-
Concentration Check: High concentrations of perylene derivatives can lead to self-quenching via aggregation.[1][2] Prepare a dilution series to identify the optimal concentration range.
-
Solvent Compatibility: The choice of solvent has a profound impact on fluorescence quantum yield.[3][4] Ensure the solvent is not a known quencher (e.g., chlorinated solvents) and is of high purity.
-
Contamination Scan: Impurities in the sample, including residual reactants from synthesis or other components in a complex biological matrix, can act as quenchers.
-
Photobleaching Assessment: Continuous exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[5][6] Check for signal loss over time under constant illumination.
-
Instrument Settings: Verify that the excitation and emission wavelengths are correctly set for this compound and that detector settings (e.g., gain) are appropriate.
Below is a logical workflow to diagnose the issue.
Caption: A flowchart for systematic troubleshooting of low fluorescence signals.
Q2: How does the concentration of this compound affect its fluorescence?
The concentration of the dye is a critical parameter. While increasing concentration initially leads to a stronger signal, exceeding a certain threshold often causes significant fluorescence quenching. This phenomenon, known as self-quenching or aggregation-caused quenching (ACQ), is common for planar aromatic molecules like perylenes.
-
Mechanism: At high concentrations, individual dye molecules begin to associate through π–π stacking interactions, forming non-fluorescent or weakly fluorescent ground-state aggregates (dimers, trimers).[2][7][8] This process effectively removes fluorescent monomers from the solution.
-
Spectral Indicators: Aggregation can often be detected by changes in the UV-Vis absorption spectrum. The characteristic vibrational structure of the monomer's absorption band may change, with peaks potentially shifting or changing in relative intensity.[8] The fluorescence emission may also show a new, broad, red-shifted band corresponding to excimer emission.[2]
| Concentration Range | Expected Observation | Primary Species | Recommendation |
| Dilute (< 10⁻⁶ M) | Strong, sharp fluorescence emission. Linear relationship between absorbance and concentration. | Monomers | Ideal range for quantitative measurements. |
| Moderate (10⁻⁶ to 10⁻⁵ M) | Fluorescence intensity may plateau or begin to decrease. | Monomers and some Dimers | Use with caution; self-quenching may begin. |
| Concentrated (> 10⁻⁵ M) | Significant decrease in fluorescence quantum yield. Potential changes in absorption and emission spectra.[2][8] | Aggregates (Dimers, etc.) | Avoid for fluorescence applications. Dilute the sample. |
Q3: Can the solvent I'm using cause fluorescence quenching?
Yes, the solvent plays a crucial role in the photophysical behavior of the dye. Solvent effects can either enhance or quench fluorescence through various mechanisms.
-
Polarity and Viscosity: For some perylene derivatives, solvent polarity and viscosity can influence the fluorescence quantum yield.[3]
-
Specific Solvent-Solute Interactions: Certain solvents are known to be efficient fluorescence quenchers. Chlorinated solvents (e.g., Dichloromethane, Chloroform, Carbon Tetrachloride) can significantly reduce the fluorescence of perylene derivatives due to the heavy atom effect, which promotes intersystem crossing to the non-fluorescent triplet state.[4]
-
Solvophobic Effects: In solvent mixtures, such as THF/water, poor solubility in the bulk solvent can drive aggregation and subsequent quenching even at low overall concentrations.[9]
The table below, based on data for perylene, illustrates the significant impact of solvent choice on fluorescence quantum yield.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Relative Quantum Yield (Illustrative) |
| Dioxane | 36.0 | 1.37 | High (e.g., ~19%)[3] |
| Toluene | 33.9 | 0.59 | Moderate (e.g., ~9%)[3] |
| Hexane | 30.9 | 0.31 | Low-Moderate[3] |
| DMSO | 45.1 | 2.22 | Very Low (e.g., ~1.5%)[3] |
| Carbon Tetrachloride | 32.4 | 0.97 | Severely Quenched[4] |
Q4: My fluorescence signal is bright initially but fades quickly during measurement. What is happening?
This issue is characteristic of photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][6] Perylene derivatives are generally known for good photostability, but they are not immune to this effect, especially under high-intensity illumination (e.g., in laser scanning microscopy).
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera integration times or faster scanning speeds.
-
Use Antifade Reagents: For samples in mounting media (e.g., microscopy), incorporate a commercial or homemade antifade agent to scavenge reactive oxygen species that contribute to photobleaching.
-
Deoxygenate the Sample: Dissolved oxygen can accelerate photobleaching. If compatible with your experiment, deoxygenating the solvent can improve photostability.
Q5: What are the primary mechanisms of fluorescence quenching for perylene derivatives?
Fluorescence quenching occurs when the excited state of the fluorophore is deactivated through a non-radiative pathway. The dominant mechanisms for perylene derivatives are aggregation and collisional quenching.
Caption: Comparison of static (aggregation) and dynamic (collisional) quenching pathways.
-
Static Quenching: This occurs when the fluorophore forms a stable, non-fluorescent complex with a quencher (or another fluorophore) in the ground state. The formation of π-stacked aggregates is the most common form of static quenching for perylenes.[2][7] This mechanism reduces the population of active, fluorescent monomers available for excitation.
-
Dynamic (Collisional) Quenching: This happens when an excited fluorophore collides with a quencher molecule in solution. During this collision, energy is transferred from the fluorophore to the quencher, causing the fluorophore to return to the ground state without emitting a photon.[10] Common collisional quenchers include dissolved oxygen and molecules capable of photoinduced electron transfer (PET).[10][11]
Experimental Protocols
Protocol 1: Determining the Optimal Dye Concentration
This protocol uses serial dilution and fluorescence spectroscopy to find the concentration range that maximizes the signal while avoiding self-quenching.
Methodology:
-
Prepare a Stock Solution: Create a concentrated stock solution of this compound (e.g., 10⁻³ M) in a suitable, non-quenching solvent (e.g., Toluene).
-
Serial Dilution: Perform a series of dilutions to create samples with concentrations spanning a wide range, for example, from 10⁻⁸ M to 10⁻⁴ M.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each sample at the dye's λₘₐₓ. Plot absorbance vs. concentration. The plot should be linear at low concentrations (Beer's Law). Deviations from linearity at higher concentrations can indicate aggregation.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence emission intensity of each sample, ensuring the excitation and emission wavelengths are set correctly. Use an excitation wavelength where the absorbance is below 0.1 to avoid inner filter effects.
-
Analyze Data: Plot the fluorescence intensity vs. concentration. The intensity will initially increase with concentration, then plateau, and finally decrease as aggregation-caused quenching becomes dominant. The optimal concentration range is the peak of this curve.
Protocol 2: Evaluating Solvent Effects on Fluorescence
This protocol helps determine the most suitable solvent for your experiment by comparing the dye's fluorescence quantum yield in different media.
Methodology:
-
Select Solvents: Choose a range of high-purity solvents with varying properties (e.g., Toluene, Dioxane, Hexane, Acetonitrile, Ethanol). Avoid known quenchers like chlorinated solvents unless they are required for your application.
-
Prepare Identical Samples: Prepare solutions of the dye at an identical, low concentration (e.g., 10⁻⁶ M, within the optimal range determined by Protocol 1) in each of the selected solvents.
-
Measure Absorbance and Emission: For each sample, measure the UV-Vis absorption spectrum and the fluorescence emission spectrum.
-
Calculate Relative Quantum Yield: The relative fluorescence quantum yield (Φ) can be calculated using a known standard (e.g., another perylene dye with a known quantum yield) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Compare Results: The solvent that yields the highest quantum yield is generally the most suitable for maximizing the fluorescence signal.
References
- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence spectral changes of perylene in polymer matrices during the solvent evaporation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore’s Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iop.cas.cn [iop.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. uni-muenster.de [uni-muenster.de]
Technical Support Center: Synthesis of Diisobutyl Perylene-3,9-dicarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Diisobutyl perylene-3,9-dicarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is refluxed at the appropriate temperature for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials (Perylene-3,9-dicarboxylic acid or isobutanol). | Use high-purity starting materials. Perylene-3,9-dicarboxylic acid should be thoroughly dried before use. | |
| Ineffective acid catalyst. | Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. | |
| Presence of water in the reaction mixture. | The Fischer esterification is an equilibrium reaction. Ensure the reaction is carried out under anhydrous conditions and use a Dean-Stark apparatus to remove water as it is formed.[1] | |
| Formation of a Dark, Intractable Tar | Overheating or prolonged reaction time leading to decomposition. | Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after completion. |
| Use of a strong oxidizing acid catalyst. | Consider using a milder acid catalyst like p-toluenesulfonic acid instead of concentrated sulfuric acid. | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | If the product is contaminated with Perylene-3,9-dicarboxylic acid, wash the crude product with a dilute aqueous solution of sodium bicarbonate to remove the acidic starting material. |
| Formation of side products. | Optimize reaction conditions to minimize side reactions. Purification can be achieved through column chromatography on silica gel or by recrystallization from a suitable solvent system. | |
| Inconsistent Results Between Batches | Variability in the quality of reagents or solvents. | Use reagents and solvents from the same batch or ensure consistent quality across batches. |
| Inconsistent reaction setup and conditions. | Standardize the experimental setup, including glassware, stirring speed, and heating method, to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Fischer esterification of perylene-3,9-dicarboxylic acid with isobutanol using an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically performed under reflux with the continuous removal of water to drive the equilibrium towards the product.
Q2: How can I prepare the precursor, perylene-3,9-dicarboxylic acid?
A2: Perylene-3,9-dicarboxylic acid can be synthesized from perylene-3,4,9,10-tetracarboxylic dianhydride. One documented method involves heating the dianhydride with an aqueous solution of potassium hydroxide in an autoclave. The reaction mixture is then neutralized to precipitate the dicarboxylic acid.
Q3: What are some alternative synthetic routes to this compound?
A3: Alternative routes starting from perylene have been reported. These methods typically involve the initial di-functionalization of the perylene core, for example, through a double Friedel-Crafts acylation to yield 3,9-diacetylperylene, followed by oxidation to the dicarboxylic acid and subsequent esterification. Another approach involves the bromination of perylene to 3,9-dibromoperylene, followed by conversion to a Grignard reagent and reaction with carbon dioxide to form the dicarboxylic acid, which is then esterified.
Q4: What is the role of the acid catalyst in the esterification reaction?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (isobutanol). The catalyst is regenerated at the end of the reaction.
Q5: Why is the removal of water important in this synthesis?
A5: The Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the yield of the desired product.[1]
Q6: What are the key challenges in the synthesis and purification of perylene derivatives like this compound?
A6: A significant challenge is the low solubility of many perylene compounds, which can lead to slow reaction rates and difficulties in purification. The rigid, planar structure of the perylene core can also lead to strong intermolecular π-π stacking, further reducing solubility. Purification often requires column chromatography, which can be challenging for poorly soluble compounds.
Q7: How can I confirm the purity and identity of my final product?
A7: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[1] The identity and structure of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Experimental Protocols
Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)
This protocol is based on a documented procedure for the synthesis of perylene-3,9-dicarboxylic acid from perylene-3,4,9,10-tetracarboxylic dianhydride.
Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium chloride solution
Procedure:
-
In a suitable reaction vessel, prepare a solution of potassium hydroxide in deionized water.
-
Add perylene-3,4,9,10-tetracarboxylic dianhydride to the KOH solution and stir to form a suspension.
-
Transfer the suspension to a high-pressure autoclave.
-
Seal the autoclave and heat the mixture to 200-240 °C for 24-48 hours.
-
After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a beaker.
-
Adjust the pH of the solution to 8-9 with a 10% solution of hydrochloric acid.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate to a pH of 2-3 with 10% hydrochloric acid to precipitate the perylene-3,9-dicarboxylic acid.
-
Collect the precipitate by filtration and wash the filter cake with a saturated sodium chloride solution.
-
Dry the solid product under vacuum to yield perylene-3,9-dicarboxylic acid.
Synthesis of this compound
This is a representative Fischer esterification protocol. Optimal conditions may vary and should be determined experimentally.
Materials:
-
Perylene-3,9-dicarboxylic acid
-
Isobutanol (large excess, can be used as solvent)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (optional, as a co-solvent to aid in water removal)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add perylene-3,9-dicarboxylic acid, a large excess of isobutanol, and a catalytic amount of p-toluenesulfonic acid monohydrate. Toluene can be added as a co-solvent.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene or isobutanol.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | Perylene-3,9-dicarboxylic acid, Isobutanol | Isobutanol is used in large excess. |
| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | Typically 0.05 - 0.1 equivalents. |
| Solvent | Isobutanol or Toluene | Toluene can be used to facilitate azeotropic removal of water. |
| Temperature | Reflux (typically 110-140 °C) | Depends on the boiling point of the solvent/reagent mixture. |
| Reaction Time | 12 - 48 hours | Monitor by TLC for completion. |
| Water Removal | Dean-Stark apparatus | Essential for driving the equilibrium towards the product.[1] |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and purity of starting materials. |
Visualizations
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Purification of Diisobutyl perylene-3,9-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Diisobutyl perylene-3,9-dicarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low or No Crystal Formation During Recrystallization
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, no crystals are forming, or the yield is very low. What should I do?
A: This is a common issue in recrystallization and can be caused by several factors. Here are some troubleshooting steps:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. To remedy this, you can evaporate some of the solvent to increase the concentration of the desired compound and then allow it to cool again.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to perform new solubility tests to find a more suitable solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). Toluene has been noted as a potential solvent for similar compounds.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
-
Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation or lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Issue 2: Oily Product Instead of Crystals ("Oiling Out")
Q: When I cool my solution, the product separates as an oil instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high. Here are some solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.
-
Change Solvent System: The solubility properties of the oil may be too high in the chosen solvent. Consider using a different solvent or a solvent mixture.
-
Lower the Cooling Temperature: If the oil solidifies upon further cooling, you can try to cool the solution to a lower temperature (e.g., in a dry ice/acetone bath) after the initial cooling. However, this may also cause impurities to precipitate.
Issue 3: Colored Impurities in the Final Product
Q: My final product has a persistent yellow or orange tint, even after purification. How can I remove these colored impurities?
A: Colored impurities are common in the synthesis of polycyclic aromatic compounds. Here are some methods to decolorize your product:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product, leading to a lower yield. After adding the charcoal, perform a hot filtration to remove it before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating compounds with different polarities, which often correlates with color.
Issue 4: Poor Separation in Column Chromatography
Q: I'm using column chromatography to purify my product, but the separation between my desired compound and impurities is poor. What can I do to improve it?
A: Poor separation in column chromatography can be improved by optimizing several parameters:
-
Solvent System (Mobile Phase): The polarity of the mobile phase is crucial. If your compound is eluting too quickly with the impurities, your solvent system is likely too polar. Conversely, if it is not moving down the column, the solvent is not polar enough. Use thin-layer chromatography (TLC) to test different solvent systems and find one that gives your desired compound an Rf value of around 0.25-0.35. A common starting point for non-polar compounds like this is a mixture of hexane and ethyl acetate.
-
Stationary Phase: Ensure you are using the correct stationary phase. Silica gel is a good general-purpose adsorbent for compounds of this type.
-
Column Packing: A poorly packed column with air bubbles or cracks will lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly.
-
Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. Overloading the column with too much sample will also lead to poor separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often sufficient for removing small amounts of impurities, while column chromatography is more effective for separating complex mixtures or closely related compounds.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as perylene-3,9-dicarboxylic acid and isobutanol, byproducts from the esterification reaction, and potentially the 3,10-isomer of the product.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly effective method for quantifying the purity of the compound. A target purity of >98% is often desired.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the compound and detect the presence of impurities with different chemical shifts.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity. A pure compound should ideally show a single spot.
-
Elemental Analysis: This technique can be used to confirm the elemental composition of the final product.[1]
Q4: What is the expected appearance of pure this compound?
A4: The appearance of this compound can range from a light yellow to orange powder or crystalline solid. Some sources also describe it as a dark green powder.[2]
Q5: What are the general solubility properties of this compound?
A5: It is generally insoluble in water but shows good solubility in various oil solvents and is slightly soluble in toluene.[2]
Data Presentation
The following table summarizes the key aspects of the primary purification methods for this compound.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Differential adsorption of the compound and impurities onto a solid stationary phase as a liquid mobile phase passes through it. |
| Typical Purity | >95% (can be higher with multiple recrystallizations) | >99% |
| Yield | Can be lower due to the solubility of the product in the mother liquor. | Generally higher than recrystallization if optimized, but some loss on the column is inevitable. |
| Advantages | - Simple and cost-effective.- Good for removing small amounts of impurities.- Can be scaled up easily. | - High resolution and separation efficiency.- Effective for separating complex mixtures and isomers.- Can be automated. |
| Disadvantages | - Not effective for impurities with similar solubility to the product.- "Oiling out" can be an issue.- Solvent selection can be time-consuming. | - More complex and time-consuming than recrystallization.- Requires larger volumes of solvent.- Can be more expensive due to the cost of the stationary phase and solvents. |
| Best For | Final purification of a relatively crude product to remove minor impurities. | Purification of complex reaction mixtures or separation of closely related isomers. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific sample and scale.
1. Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., toluene, hexane, ethyl acetate, or mixtures thereof). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
2. Column Chromatography Protocol
-
TLC Analysis: Use TLC to determine the optimal solvent system (mobile phase) for separation. A good solvent system will give the desired compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: A logical troubleshooting guide for common purification issues.
References
"Stabilizing Diisobutyl perylene-3,9-dicarboxylate for long-term experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Diisobutyl Perylene-3,9-dicarboxylate for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an organic compound with the molecular formula C₃₀H₂₈O₄.[1][2][3][4] It belongs to the perylene dicarboxylate ester family, known for their photophysical properties, making them useful in applications like bioimaging and light-emitting devices.[1] For long-term experiments, maintaining the structural and photochemical integrity of the molecule is crucial for reproducible and reliable results. Degradation can lead to a loss of fluorescence, altered spectral properties, and the formation of interfering byproducts.
Q2: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Light Exposure (Photodegradation): Perylene derivatives can be susceptible to photodegradation, which involves the alteration of the molecule upon absorption of light.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation pathways. Perylene derivatives are generally noted for their thermal stability, but this is not limitless.[7][8]
-
pH and Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bonds by water. This reaction can be catalyzed by acidic or basic conditions.
-
Solvent: The choice of solvent can impact stability. Some solvents may participate in degradation reactions or fail to adequately protect the molecule from reactive species.[9] The solubility of perylene derivatives can also be a challenge, potentially leading to aggregation, which can alter photophysical properties.[7][10]
-
Presence of Oxidizing or Reducing Agents: The perylene core can be susceptible to oxidation or reduction, leading to a loss of its characteristic properties.[1][5]
Q3: What are the likely degradation pathways for this compound?
While specific studies on this compound are limited, based on its chemical structure (a perylene core with two isobutyl ester groups), the following degradation pathways are plausible:
-
Photodegradation: For related perylene di-imides, two primary photodegradation mechanisms have been identified:
-
Type II Photo-oxidation: In the presence of oxygen, the excited perylene molecule can generate singlet oxygen, which can then react with and degrade the molecule.[5][6]
-
Photoreduction: Under anaerobic (oxygen-free) conditions, the molecule can undergo reduction, which may be reversible upon re-exposure to oxygen.[5][6]
-
-
Hydrolysis: The isobutyl ester groups can be hydrolyzed to form perylene-3,9-dicarboxylic acid and isobutanol. This reaction is accelerated in the presence of acid or base.
Troubleshooting Guides
Issue 1: Loss of Fluorescence Intensity Over Time
| Potential Cause | Troubleshooting Steps |
| Photobleaching | - Minimize light exposure by storing samples in the dark and using opaque containers. - Reduce the intensity and duration of the excitation light source during measurements. - Work under red light conditions where possible. |
| Chemical Degradation | - Ensure the purity of the solvent and degas it to remove dissolved oxygen. - Consider adding a singlet oxygen quencher, such as sodium azide (NaN₃), to the solution to mitigate photo-oxidation.[5] - If working in an aqueous or protic solvent, ensure the pH is neutral and buffered. |
| Aggregation | - Confirm that the compound is fully dissolved at the working concentration. - Test different solvents to improve solubility. - Acquire absorption spectra to check for changes in the spectral shape, which can indicate aggregation.[7] |
Issue 2: Unexpected Changes in Absorption or Emission Spectra
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Analyze the sample using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products. - Use mass spectrometry to identify potential degradation products. |
| Aggregation | - Dilute the sample to see if the spectral changes are concentration-dependent. - Compare the spectra in different solvents to find conditions that favor the monomeric species.[7] |
| Solvent Effects | - Ensure the solvent is of high purity and free from contaminants. - Be aware of potential solvatochromic shifts, where the absorption and emission maxima change with solvent polarity. |
Issue 3: Poor Reproducibility in Long-Term Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize all sample preparation and storage procedures.[11] - Maintain a consistent temperature and light exposure for all samples throughout the experiment.[11] |
| Batch-to-Batch Variation | - If using different batches of the compound, verify the purity of each batch before use. |
| Slow Degradation | - Implement a stability testing protocol (see Experimental Protocols section) to determine the degradation rate under your specific experimental conditions. - Consider adding stabilizers to your formulation. |
Data Presentation: Potential Stabilizers for Ester-Containing Compounds
| Stabilizer Type | Mechanism of Action | Examples |
| Antioxidants | Scavenge free radicals and inhibit oxidation. | Phenolic compounds, hindered phenols (e.g., BHT) |
| Chelating Agents | Complex with metal ions that can catalyze hydrolysis. | EDTA (ethylenediaminetetraacetic acid) |
| Carbodiimides | React with carboxylic acids formed during hydrolysis, preventing the reverse reaction from reaching equilibrium and potentially protecting the ester. | Bis(2,6-diisopropylphenyl)carbodiimide |
| Singlet Oxygen Quenchers | Deactivate excited singlet oxygen to prevent photo-oxidation. | Sodium azide (NaN₃), DABCO (1,4-diazabicyclo[2.2.2]octane) |
Experimental Protocols
Protocol 1: Assessing Photostability
-
Sample Preparation: Prepare solutions of this compound in the desired solvent at a known concentration in quartz cuvettes. Prepare a control sample that will be kept in the dark.
-
Initial Measurement: Record the initial absorbance and fluorescence emission spectra of all samples.
-
Light Exposure: Expose the test samples to a light source with a defined wavelength and intensity for specific time intervals. The control sample should be stored at the same temperature in the dark.
-
Time-Point Measurements: At each time interval, record the absorbance and fluorescence spectra of the exposed samples and the control.
-
Data Analysis: Plot the change in absorbance at the maximum absorption wavelength (λmax) and the integrated fluorescence intensity as a function of exposure time. A decrease in these values indicates photodegradation.
Protocol 2: Assessing Thermal Stability
-
Sample Preparation: Prepare identical sealed vials of the compound solution.
-
Incubation: Place the vials in ovens or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Analysis: At regular intervals, remove a vial from each temperature and allow it to cool to room temperature.
-
Spectroscopic and Chromatographic Analysis: Analyze the samples using UV-Vis and fluorescence spectroscopy to monitor for changes in spectral properties. Use HPLC to quantify the remaining parent compound and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of the parent compound as a function of time for each temperature to determine the degradation rate constant.
Protocol 3: Assessing pH Stability (Hydrolysis)
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Prepare solutions of the compound in each buffer.
-
Incubation: Store the solutions at a constant temperature.
-
Time-Point Analysis: At regular intervals, take aliquots from each solution and analyze them using HPLC to quantify the concentration of the parent compound and the formation of perylene-3,9-dicarboxylic acid.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the rate of hydrolysis.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 2744-50-5 [sigmaaldrich.com]
- 4. Diisobutyl Perylenedicarboxylate | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 6. Photodegradation of polymer-dispersed perylene di-imide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. Towards highly fluorescent and water-soluble perylene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.ctfassets.net [assets.ctfassets.net]
- 12. carbodiimide.com [carbodiimide.com]
Technical Support Center: Minimizing Photobleaching of Diisobutyl perylene-3,9-dicarboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Diisobutyl perylene-3,9-dicarboxylate during fluorescence microscopy experiments.
Troubleshooting Guides
Issue 1: Rapid loss of fluorescence signal during imaging.
-
Question: My this compound signal is disappearing almost as soon as I start imaging. What's causing this and how can I fix it?
-
Answer: Rapid signal loss is a classic sign of photobleaching, where high-intensity light permanently damages the fluorophore. Perylene dyes are known for their high photostability, but even robust dyes can be bleached under suboptimal conditions. Here’s a step-by-step guide to troubleshoot this issue.
-
Step 1: Reduce Excitation Light Intensity. High-intensity light is a primary driver of photobleaching.[1] Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1] Employ neutral density (ND) filters to decrease the excitation intensity without altering the spectral quality of the light.[1][2][3]
-
Step 2: Minimize Exposure Time. The total amount of light your sample is exposed to is a cumulative effect of intensity and time.[4] Reduce the camera exposure time to the minimum required for a clear image. For time-lapse experiments, increase the interval between acquisitions to only capture essential time points.[5]
-
Step 3: Use an Antifade Mounting Medium. Antifade reagents are crucial for protecting fluorophores from photobleaching by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation.[1][4] For fixed samples, using a commercial antifade mounting medium like ProLong™ Gold or VECTASHIELD® is highly recommended.[1][2][4] For live-cell imaging, specialized reagents like VectaCell Trolox™ Antifade Reagent or OxyFluor™ can be added to the imaging medium.[5]
-
Step 4: Optimize Your Microscope's Filter Set. Ensure that your filter set (excitation filter, dichroic mirror, and emission filter) is well-matched to the spectral properties of this compound to maximize signal detection and minimize exposure to unnecessary wavelengths.
-
Issue 2: Inconsistent fluorescence intensity across a time-lapse series.
-
Question: I'm trying to quantify fluorescence intensity over time, but my data is skewed by signal loss. How can I correct for this?
-
Answer: When quantitative analysis is required, it's essential to account for photobleaching.
-
Step 1: Create a Photobleaching Curve. Before your experiment, image a control sample under the exact same conditions you plan to use for your experiment.[6] Measure the decay in fluorescence intensity over time to generate a photobleaching curve.[6] This curve can then be used to normalize the data from your experimental samples, correcting for the signal loss that is due to photobleaching rather than a biological effect.[2][6]
-
Step 2: Image a Neighboring Region. To minimize photobleaching on your region of interest (ROI), perform initial focusing and setup on an adjacent area of the sample before moving to your ROI for the actual image acquisition.[3][6][7]
-
Step 3: Maintain a Consistent Environment. Ensure that the sample's environment (temperature, pH, and oxygen levels) is stable, as changes in these conditions can affect fluorophore stability.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is photobleaching?
-
Q2: Are perylene dyes like this compound susceptible to photobleaching?
-
A2: Perylene dyes are generally known for their high quantum yields and excellent photostability. However, all fluorophores will eventually photobleach with sufficient excitation light.[4] Studies on similar perylene diimide dyes show that their photostability can be influenced by the excitation wavelength and the surrounding environment.[8][9]
-
-
Q3: What are antifade reagents and how do they work?
-
A3: Antifade reagents are chemical compounds included in mounting media or imaging buffers that protect fluorophores from photobleaching.[1] They typically work by scavenging reactive oxygen species (ROS), which are a primary cause of photodamage.[1] Common antifade agents include n-propyl gallate, p-phenylenediamine (PPD), and commercial formulations like ProLong™ Gold and VECTASHIELD®.[1][10]
-
-
Q4: Can I make my own antifade mounting medium?
-
A4: Yes, a common recipe involves adding n-propyl gallate to a glycerol-based mounting medium. A typical formulation might include dissolving n-propyl gallate in dimethyl formamide or dimethyl sulfoxide and then mixing it with a buffered glycerol solution.
-
-
Q5: How does the choice of microscope light source affect photobleaching?
-
Q6: Are there alternative dyes I can use if photobleaching of this compound is still a problem?
-
A6: While perylene dyes are quite stable, if photobleaching remains an issue, you could consider other highly photostable dyes such as Alexa Fluor or DyLight Fluors.[2] The best choice will depend on the specific requirements of your experiment, including the desired excitation and emission wavelengths.
-
Data Presentation
Table 1: Comparison of Antifade Reagents for Perylene Dyes
| Antifade Reagent | Type | Application | Key Features |
| ProLong™ Gold | Commercial Mountant | Fixed Cells | Curing mountant that minimizes oxygen exposure. |
| VECTASHIELD® | Commercial Mountant | Fixed Cells | Non-curing mountant, good for immediate imaging. |
| n-Propyl Gallate | DIY Component | Fixed Cells | Free radical scavenger, can be added to custom media.[10] |
| OxyFluor™ | Live-Cell Reagent | Live Cells | Enzymatic system that removes oxygen from the medium.[5] |
| VectaCell Trolox™ | Live-Cell Reagent | Live Cells | Antioxidant that reduces reactive oxygen species.[5] |
Table 2: Photobleaching Quantum Yields of Perylene Diimide (PDI) Dyes Under Different Conditions
| Dye | Excitation Wavelength | Photobleaching Quantum Yield (Ybl) | Reference |
| PDI | 488 nm | In the range of 2 x 10⁻⁸ | [8][9] |
| Terrylene Diimide (TDI) | 520 nm | 2 x 10⁻⁸ | [8][9] |
| Terrylene Diimide (TDI) | 647 nm | 2 x 10⁻¹⁰ | [8][9] |
Note: Data is for general PDI and TDI dyes, which are structurally related to this compound. Specific values for the exact dye may vary.
Experimental Protocols
Protocol 1: Preparing a Fixed Cell Sample with Antifade Mounting Medium
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization and Staining: If required for your target, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS). Stain the cells with this compound according to your established protocol.
-
Washing: Wash the coverslips three times with PBS to remove any unbound dye.
-
Mounting: Gently dry the back of the coverslip. Place a small drop of antifade mounting medium (e.g., ProLong™ Gold) onto a clean microscope slide.
-
Applying the Coverslip: Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Curing/Sealing: If using a curing mounting medium, allow it to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark). Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Storage: Store the slide flat in the dark at 4°C until imaging. For best results, image within a few days.[7]
Visualizations
Caption: Troubleshooting workflow for addressing rapid photobleaching.
Caption: Experimental workflow for minimizing photobleaching during microscopy.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. news-medical.net [news-medical.net]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Photoblinking and photobleaching of rylene diimide dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. stratech.co.uk [stratech.co.uk]
- 11. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
"Addressing regioisomeric mixture issues in Diisobutyl perylene-3,9-dicarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl Perylene-3,9-Dicarboxylate. This guide focuses on addressing the common challenges associated with its regioisomeric mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it form a regioisomeric mixture?
This compound is an organic compound with the molecular formula C₃₀H₂₈O₄.[1] It is an ester derived from perylene-3,9-dicarboxylic acid and isobutanol.[1] In many commercial and synthetic batches, it exists as a mixture of regioisomers, primarily the 3,9- and 3,10- isomers. This mixture arises because the synthesis often starts from a mixture of 3,9- and 3,10-perylenedicarboxylic acids, which are then esterified.
Q2: How does the presence of regioisomers affect the properties of the material?
The presence of a regioisomeric mixture can lead to variability in the material's physical and chemical properties. This includes differences in solubility, melting point, and spectroscopic characteristics. For applications that require high purity and well-defined molecular structure, such as in electronics or as analytical standards, the presence of multiple isomers can be detrimental.
Q3: How can I determine the ratio of regioisomers in my sample?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the ratio of regioisomers.[1] By developing a suitable separation method, you can quantify the relative amounts of the 3,9- and 3,10- isomers in your mixture.
Q4: Is it possible to obtain a pure regioisomer of this compound?
Yes, it is possible to separate the regioisomers to obtain a pure compound. The most effective technique for this is preparative HPLC.[1]
Troubleshooting Guides
Synthesis & Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Esterification Reaction | Insufficient catalyst, reaction time, or temperature. Presence of water in the reaction mixture. | Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure the reaction is heated to reflux for an adequate amount of time. Use a Dean-Stark trap to remove water as it is formed to drive the equilibrium towards the product. |
| Low Yield of this compound | Sub-optimal reaction conditions. Loss of product during work-up and purification. | Optimize the molar ratio of perylenedicarboxylic acid to isobutanol. Ensure efficient extraction of the product from the reaction mixture. Use column chromatography for purification to minimize product loss. |
| Product is a mixture of 3,9- and 3,10-isomers | The starting material, perylenedicarboxylic acid, is a mixture of regioisomers. | This is an inherent issue with many synthetic routes. The isomers will need to be separated after esterification using preparative HPLC. |
| Difficulty in purifying the product from starting material | Similar polarities of the dicarboxylic acid and the diisobutyl ester. | Ensure the reaction goes to completion. After the reaction, wash the organic layer thoroughly with a base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. |
Regioisomer Separation Issues (Preparative HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of regioisomers | Inappropriate column or mobile phase. | Use a high-resolution C18 column.[1] Optimize the mobile phase composition. A gradient of isopropanol in hexane is a good starting point.[1] Alternatively, for other perylene derivatives, a hexane/ethyl acetate gradient on a silica column has been shown to be effective. |
| Co-elution of isomers | The polarity difference between the 3,9- and 3,10- isomers is very small. | Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. Optimize the gradient slope to be very shallow in the region where the isomers elute. Adjust the flow rate to improve resolution. |
| Low recovery of purified isomers | Adsorption of the compound onto the stationary phase. Degradation of the compound on the column. | Use a mobile phase modifier (e.g., a small amount of a more polar solvent) to reduce tailing and improve recovery. Ensure the solvents are of high purity and degassed to prevent degradation. |
| Difficulty in detecting the isomers | Low concentration or weak UV absorbance at the selected wavelength. | Use a UV detector and monitor at a wavelength where the perylene core has a strong absorbance (typically in the 400-450 nm range). Ensure your sample is sufficiently concentrated. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Regioisomeric Mixture)
This protocol describes a general method for the esterification of a mixture of 3,9- and 3,10-perylenedicarboxylic acids.
Materials:
-
Mixture of 3,9- and 3,10-perylenedicarboxylic acids
-
Isobutanol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the perylenedicarboxylic acid mixture, a 10-fold molar excess of isobutanol, and a catalytic amount of p-TsOH (approx. 5 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and heat the reaction mixture to reflux.
-
Continue refluxing until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to remove the acid catalyst and any unreacted dicarboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Preparative HPLC Separation of 3,9- and 3,10-Diisobutyl Perylene Dicarboxylate Regioisomers
This protocol provides a starting point for the separation of the regioisomeric mixture. Optimization may be required based on the specific HPLC system and column used.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Sample of the this compound regioisomeric mixture dissolved in a suitable solvent (e.g., a small amount of THF or dichloromethane, then diluted with the initial mobile phase)
Procedure:
-
Equilibrate the C18 column with a starting mobile phase of 98:2 (v/v) hexane:isopropanol at a flow rate of 10 mL/min.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient from 2% isopropanol to 10% isopropanol in hexane over 30 minutes.
-
Monitor the elution of the isomers using the UV detector at a wavelength of approximately 430 nm.
-
Collect the fractions corresponding to the two separated peaks.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Data Presentation
Table 1: Representative Spectroscopic Data for Diisobutyl Perylene Dicarboxylate Regioisomers
| Property | 3,9-Diisobutyl Perylene Dicarboxylate (Isomer 1) | 3,10-Diisobutyl Perylene Dicarboxylate (Isomer 2) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: Distinct set of signals. Isobutyl protons: Characteristic doublet and multiplet. | Aromatic protons: Slightly different chemical shifts and coupling patterns compared to the 3,9-isomer. Isobutyl protons: Similar signals to the 3,9-isomer. |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons: Unique set of signals. Ester carbonyl: ~168 ppm. Isobutyl carbons: Characteristic signals. | Aromatic carbons: Different chemical shifts for some carbons due to the change in symmetry compared to the 3,9-isomer. Ester carbonyl: ~168 ppm. Isobutyl carbons: Similar signals to the 3,9-isomer. |
| UV-Vis (CH₂Cl₂, λmax) | ~415 nm, ~440 nm | ~418 nm, ~445 nm |
| Fluorescence (CH₂Cl₂, λem) | ~460 nm, ~485 nm | ~465 nm, ~490 nm |
Note: The exact chemical shifts and absorption/emission maxima may vary slightly depending on the solvent and instrument used. This table provides representative values for comparison.
Visualizations
Caption: Workflow for the synthesis and purification of this compound regioisomers.
Caption: Decision-making diagram for troubleshooting poor separation of regioisomers during preparative HPLC.
References
"Impact of solvent polarity on Diisobutyl perylene-3,9-dicarboxylate photophysics"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Diisobutyl perylene-3,9-dicarboxylate and similar perylene derivatives. It addresses common issues encountered during photophysical studies and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of solvent polarity on the absorption and emission spectra of this compound?
A1: For many perylene derivatives, the absorption spectrum shows minimal shifting with changes in solvent polarity. The characteristic vibronic structure of the perylene core dominates the absorption profile.[1] However, the fluorescence emission spectrum is often more sensitive to the solvent environment. Increasing solvent polarity can lead to a red shift (bathochromic shift) in the emission spectrum. This is due to the stabilization of the excited state by the polar solvent molecules, which lowers the energy gap between the excited and ground states.[2]
Q2: How does solvent polarity influence the fluorescence quantum yield (Φf) of this compound?
A2: The fluorescence quantum yield of perylene derivatives can be highly dependent on the solvent.[1] For some perylene systems, the quantum yield decreases as solvent polarity increases. This quenching in polar solvents can be attributed to the facilitation of non-radiative decay pathways, such as intersystem crossing or internal conversion, from the stabilized excited state.[3] Chlorinated solvents, in particular, have been shown to quench the fluorescence of some 3,9-disubstituted perylenes due to the heavy atom effect which promotes intersystem crossing.[1]
Q3: What are typical excited-state lifetimes for 3,9-disubstituted perylene esters, and how does solvent polarity affect them?
A3: The fluorescence lifetimes of 3,9-disubstituted perylenes are generally in the nanosecond range.[1] The effect of solvent polarity on the lifetime is not always straightforward and can depend on the specific non-radiative decay pathways that are active. In some cases, there may not be a clear correlation between lifetime and the dielectric constant of the solvent.[1] However, if specific quenching mechanisms are promoted by the solvent (e.g., in chlorinated solvents), a significant decrease in the fluorescence lifetime will be observed.[1]
Q4: I am observing unexpected broadening or shifts in my absorption spectra. What could be the cause?
A4: Unexpected spectral changes, particularly broadening of the absorption bands and a decrease in the ratio of the 0-0 to 0-1 vibronic bands, are often indicative of aggregation.[4][5] Perylene derivatives, especially those with planar aromatic cores, are prone to π-π stacking and forming aggregates in solution.[6] Aggregation is highly dependent on the solvent, concentration, and temperature. In less ideal solvents, even at low concentrations, aggregation can occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Solvent quenching: The solvent may be quenching the fluorescence. 2. Aggregation: Aggregates often have lower fluorescence quantum yields than the monomeric species. 3. Degradation of the sample: Perylene derivatives can be susceptible to photobleaching under prolonged exposure to light. 4. Incorrect instrument settings: The excitation/emission wavelengths or slit widths may not be optimal. | 1. Test the sample in a non-polar, non-halogenated solvent like toluene or hexane. 2. Dilute the sample, use a better solvent, or try gentle heating to break up aggregates. 3. Prepare fresh solutions and protect them from light. 4. Optimize instrument settings using a reference standard. |
| Inconsistent fluorescence intensity between measurements | 1. Sample concentration changes: Evaporation of the solvent can lead to increased concentration and potential aggregation. 2. Temperature fluctuations: Temperature can affect the fluorescence quantum yield and solvent viscosity. 3. Photobleaching: The sample may be degrading under the excitation light. | 1. Use tightly sealed cuvettes. 2. Use a temperature-controlled sample holder. 3. Reduce the excitation intensity or the exposure time. |
| Fluorescence lifetime data does not fit to a single exponential decay | 1. Presence of multiple species: This could be due to aggregation (monomer and aggregate emission) or the presence of impurities. 2. Solvent relaxation effects: In polar solvents, the reorientation of solvent molecules around the excited state can sometimes lead to complex decay kinetics. | 1. Try to purify the sample further. Dilute the solution to minimize aggregation. 2. Analyze the decay using a multi-exponential model. |
| Absorption spectrum deviates from Beer-Lambert Law | 1. Aggregation: The formation of aggregates will cause the molar absorptivity to change with concentration. | 1. Perform measurements at very low concentrations. 2. Use a solvent that is known to be good for dissolving perylene derivatives to minimize aggregation. |
Quantitative Data
Disclaimer: The following data is based on studies of structurally similar 3,9-disubstituted perylene derivatives and may not be fully representative of this compound. It is intended to provide a general trend of the impact of solvent polarity.
Table 1: Photophysical Properties of a Representative 3,9-Disubstituted Perylene Analogue in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Toluene | 2.38 | 435 | 458 | 1180 | 0.85 | 5.2 |
| Tetrahydrofuran (THF) | 7.58 | 436 | 462 | 1280 | 0.78 | 4.9 |
| Dichloromethane (CH₂Cl₂) | 8.93 | 437 | 465 | 1360 | 0.65 | 4.1 |
| Pyridine | 12.4 | 438 | 470 | 1540 | 0.52 | 3.5 |
| Chloroform (CHCl₃) | 4.81 | 437 | 464 | 1320 | 0.45 | 3.1 |
| Carbon Tetrachloride (CCl₄) | 2.24 | 438 | 468 | 1440 | 0.15 | 1.2 |
Experimental Protocols
Protocol 1: Measurement of UV-Vis Absorption and Fluorescence Spectra
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., toluene) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions in the desired solvents to be tested. The final concentrations for measurements should result in an absorbance of around 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer.
-
Use a matched pair of 1 cm path length quartz cuvettes.
-
Record the baseline with cuvettes filled with the blank solvent.
-
Record the absorption spectrum of the sample solution from approximately 350 nm to 600 nm.
-
-
Fluorescence Measurement:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at a wavelength on the blue edge of the lowest energy absorption band where the absorbance is known.
-
Record the emission spectrum from a wavelength just above the excitation wavelength to approximately 700 nm.
-
Ensure identical instrument settings (e.g., excitation and emission slit widths) when comparing different samples.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)
-
Selection of a Standard:
-
Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Perylene itself in a non-polar solvent can be a suitable standard.
-
-
Measurement:
-
Prepare solutions of the standard and the sample in the same solvent with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption spectra of both the standard and the sample.
-
Measure the corrected fluorescence spectra of both the standard and the sample under identical instrument conditions (excitation wavelength, slit widths).
-
-
Calculation:
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizations
Caption: Experimental workflow for photophysical characterization.
Caption: Impact of solvent polarity on photophysical properties.
References
- 1. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 3. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation pathway complexity in a simple perylene diimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self‐Assembly, Aggregation Mechanisms, and Morphological Properties of Asymmetric Perylene Diimide‐based Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Energy landscape of perylenediimide chromophoric aggregates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04609E [pubs.rsc.org]
Technical Support Center: Controlling the Morphology of Diisobutyl Perylene-3,9-dicarboxylate Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl perylene-3,9-dicarboxylate thin films. The information provided aims to address common challenges encountered during experimental procedures and offer solutions to control thin film morphology effectively.
Troubleshooting Guides
This section addresses specific issues that may arise during the fabrication of this compound thin films.
Problem 1: Poor Film Quality (e.g., pinholes, voids, contamination)
-
Question: My deposited films exhibit pinholes and voids, and I suspect contamination. How can I improve the film quality?
-
Answer: Poor film quality is often a result of inadequate substrate preparation or environmental contamination. Ensure your substrate is meticulously cleaned to remove any organic residues, dust particles, and water molecules. A multi-step cleaning process involving sonication in a sequence of solvents (e.g., acetone, isopropanol) followed by drying with a stream of inert gas (e.g., nitrogen) is recommended. Pre-treating the substrate with plasma or UV-ozone can also enhance surface energy and promote better film adhesion. To minimize environmental contamination, perform the deposition in a cleanroom environment or a glovebox with a controlled atmosphere. Using high-purity source materials (at least 99.5%) is also crucial.
Problem 2: Non-Uniform Film Thickness
-
Question: I am observing significant variations in thickness across my substrate. What are the likely causes and how can I achieve better uniformity?
-
Answer: Non-uniformity in film thickness can stem from several factors depending on the deposition technique.
-
For Spin Coating: Ensure the substrate is centered on the spin coater chuck and that the solution is dispensed at the center of the substrate. The volume of the solution should be sufficient to cover the entire substrate during the initial spreading phase. Experiment with different spin speeds and acceleration ramps to optimize the coating process.
-
For Vapor Deposition: The distance and angle between the source and the substrate are critical. A larger source-to-substrate distance can improve uniformity but will also decrease the deposition rate. Rotating the substrate during deposition is a highly effective method for achieving uniform thickness. Ensure the temperature of the source is stable to maintain a constant evaporation rate.
-
Problem 3: Poor Crystalline Quality or Amorphous Films
-
Question: My films are showing poor crystallinity or are completely amorphous. How can I induce or improve the crystallinity?
-
Answer: The crystallinity of the film is highly dependent on the deposition parameters and post-deposition treatments.
-
Substrate Temperature: The temperature of the substrate during deposition plays a crucial role. For many organic materials, depositing on a heated substrate provides the molecules with sufficient thermal energy to arrange themselves into an ordered, crystalline structure. The optimal temperature needs to be determined experimentally.
-
Deposition Rate: A slower deposition rate generally allows more time for molecules to diffuse on the surface and find their lowest energy state within the crystal lattice, leading to higher crystallinity.[1]
-
Solvent Choice (for solution processing): The solvent and its evaporation rate can significantly influence the film morphology. Solvents with higher boiling points evaporate more slowly, providing more time for molecular self-assembly and crystallization.
-
Post-Deposition Annealing: Thermal annealing of the film after deposition can promote crystallization and increase the grain size. The annealing temperature and duration are critical parameters that need to be optimized. Solvent vapor annealing, where the film is exposed to a saturated solvent atmosphere, can also be an effective method to improve crystallinity.
-
Problem 4: Undesired Film Morphology (e.g., needle-like vs. uniform grains)
-
Question: The morphology of my films is not what I expected. How can I control the grain size and shape?
-
Answer: Controlling the specific morphology, such as achieving uniform, interconnected grains versus needle-like structures, is a complex interplay of various factors.
-
Substrate Surface Energy: The interaction between the this compound molecules and the substrate surface is a key determinant of the initial nucleation and growth. Modifying the substrate surface with a self-assembled monolayer (SAM) can alter the surface energy and influence the resulting film morphology.
-
Deposition Parameters: As mentioned earlier, the deposition rate and substrate temperature are powerful tools to manipulate the morphology. A transition from an island growth mode with large, isolated crystallites to a more homogeneous film growth can be achieved by varying the deposition rate.[1]
-
Solution Concentration (for solution processing): In solution-based methods, the concentration of the this compound solution can affect the nucleation density and subsequent grain growth.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
A1: this compound is an organic compound with the molecular formula C₃₀H₂₈O₄.[2] It is an ester derived from perylene-3,9-dicarboxylic acid and isobutanol.[2] It typically appears as a solid at room temperature and is slightly soluble in toluene and has good solubility in oil solvents.[3]
Q2: Which deposition techniques are suitable for this compound thin films?
A2: Both physical vapor deposition (PVD) and solution-based techniques can be employed.
-
PVD (e.g., Thermal Evaporation): This technique is suitable for creating high-purity, uniform thin films in a vacuum environment. It offers precise control over the film thickness and deposition rate.
-
Solution-Based Techniques (e.g., Spin Coating, Drop Casting): These methods are often simpler and more cost-effective. The choice of solvent is critical for successful film formation. Given its solubility, toluene or other aromatic solvents could be suitable candidates.
Q3: How does the substrate choice affect the film morphology?
A3: The substrate has a significant influence on the morphology and structure of the resulting thin film. The chemical nature of the substrate surface (e.g., oxide, metal, polymer) and its crystallographic orientation can affect the molecular ordering of the initial layers.[4][5] The interaction strength between the molecules and the substrate determines the growth mode (e.g., layer-by-layer, island growth).[4][5] For instance, the growth of perylene films on Al₂O₃ results in a different molecular ordering compared to growth on a Au(111) surface.[4][5]
Q4: What is the role of thermal annealing in controlling the morphology?
A4: Thermal annealing is a post-deposition treatment where the film is heated to a temperature below its melting point. This process provides thermal energy to the molecules, allowing them to rearrange and form a more ordered, crystalline structure. Annealing can lead to an increase in grain size and a reduction in defects within the film. The optimal annealing temperature and time need to be carefully determined to avoid damaging the film.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈O₄ | [2] |
| Molecular Weight | 452.54 g/mol | [2] |
| Physical State | Solid | |
| Solubility | Slightly soluble in Toluene, good solubility in oil solvents | [3] |
| Boiling Point | ~614.3 °C (Predicted) | [6] |
Table 2: Influence of Deposition Parameters on Perylene-based Thin Film Morphology (General Trends)
| Parameter | Effect on Morphology | Notes |
| Substrate Temperature | Higher temperature can increase crystallinity and grain size. | The optimal temperature is material-specific. |
| Deposition Rate | Slower rates often lead to higher crystallinity and larger grains.[1] | Can be controlled by source temperature in PVD. |
| Solvent Evaporation Rate | Slower evaporation allows for better molecular self-assembly. | High boiling point solvents are preferred for crystalline films. |
| Post-Deposition Annealing | Promotes crystallization and can increase grain size. | Temperature and duration are critical parameters. |
Experimental Protocols
Protocol 1: Substrate Cleaning (General Purpose)
-
Initial Cleaning: Immerse the substrates in a beaker containing acetone.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Rinsing: Decant the acetone and rinse the substrates thoroughly with deionized water.
-
Second Sonication: Immerse the substrates in a beaker containing isopropanol and sonicate for 15 minutes.
-
Final Rinse: Decant the isopropanol and rinse the substrates thoroughly with deionized water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Optional Plasma/UV-Ozone Treatment: For enhanced cleaning and surface activation, treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes immediately before deposition.
Protocol 2: Thin Film Deposition by Thermal Evaporation (General Procedure)
-
Material Loading: Place a small amount of this compound powder into a clean evaporation boat (e.g., tungsten, molybdenum).
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Vacuum Pumping: Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Substrate Heating (if applicable): If deposition on a heated substrate is desired, set the substrate heater to the target temperature and allow it to stabilize.
-
Deposition: Gradually increase the current to the evaporation boat to heat the source material until it starts to sublimate/evaporate.
-
Rate Monitoring: Monitor the deposition rate using a quartz crystal microbalance. A typical rate for organic materials is in the range of 0.1-1 Å/s.
-
Film Deposition: Open the shutter to begin depositing the film onto the substrates.
-
Thickness Control: Close the shutter once the desired film thickness is reached.
-
Cool Down: Turn off the power to the evaporation boat and allow the system to cool down before venting the chamber.
Protocol 3: Thin Film Deposition by Spin Coating (General Procedure)
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., toluene) to the desired concentration (e.g., 1-10 mg/mL). Gentle heating or sonication may be required to fully dissolve the material.
-
Filtering: Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.
-
Substrate Placement: Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Solution Dispensing: Dispense a small volume of the filtered solution onto the center of the substrate.
-
Spinning: Start the spin coater. A typical two-step program might involve a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to form the thin film.
-
Drying/Annealing: The film may be subsequently baked on a hotplate or annealed in an oven to remove residual solvent and improve film quality.
Mandatory Visualization
Caption: Experimental workflow for this compound thin films.
Caption: Troubleshooting logic for common thin film deposition issues.
References
- 1. Influence of the preparation conditions on the morphology of perylene thin films on Si(111) and Si(100) (Journal Article) | ETDEWEB [osti.gov]
- 2. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
"Reducing concentration quenching of perylene derivatives in solid state"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perylene derivatives and encountering challenges with concentration quenching in the solid state.
Frequently Asked Questions (FAQs)
Q1: What is concentration quenching and why is it a problem for perylene derivatives in the solid state?
A: Concentration quenching, also known as aggregation-caused quenching (ACQ), is a phenomenon where the fluorescence intensity of a substance decreases as its concentration increases, particularly in the solid state.[1][2] Perylene derivatives, known for their strong fluorescence in solution, are highly susceptible to this effect.[1][3] The primary cause is the formation of non-fluorescent aggregates due to strong π-π stacking interactions between the planar perylene cores in close proximity.[1][4] This significantly limits their practical applications in devices like organic light-emitting diodes (OLEDs) and solid-state sensors where high emission efficiency in the solid form is crucial.[3]
Q2: What are the main strategies to overcome concentration quenching of perylene derivatives?
A: Several effective strategies have been developed to mitigate concentration quenching in solid-state perylene derivatives:
-
Introducing Steric Hindrance: Attaching bulky substituents to the perylene core physically prevents the molecules from packing too closely, thus inhibiting π-π stacking.[4][5]
-
Host-Guest Isolation: Encapsulating perylene derivatives within larger host molecules or frameworks physically separates them from each other.[3][6]
-
Polymer Matrix Incorporation: Dispersing perylene derivatives in a polymer matrix can increase the distance between molecules.[1]
-
Chemical Modification: Synthesizing derivatives with twisted or non-planar structures disrupts the face-to-face aggregation.[1][4]
-
Aggregation-Induced Emission (AIE): Designing molecules that are non-emissive in solution but become highly fluorescent upon aggregation offers an alternative approach.[7][8]
Q3: How can I choose the best strategy for my specific perylene derivative and application?
A: The optimal strategy depends on your specific molecule and intended application.
-
For applications requiring high chromophore density, introducing steric hindrance through chemical modification is a suitable approach.
-
If preserving the intrinsic photophysical properties of the individual molecule is critical, host-guest isolation is an excellent choice.
-
For thin-film applications, polymer matrix incorporation can be a straightforward and effective method.
-
If you are in the process of designing new molecules, exploring AIE-active derivatives or those with inherent non-planar structures could be highly beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant drop in fluorescence quantum yield in solid film compared to solution. | Aggregation-caused quenching (ACQ) due to π-π stacking.[1] | 1. Introduce Steric Hindrance: Synthesize a derivative with bulky substituents on the perylene core.[4][5] 2. Utilize a Host-Guest System: Co-precipitate or crystallize your perylene derivative with a host molecule like a cyclodextrin or incorporate it into a Metal-Organic Framework (MOF).[3][6] 3. Disperse in a Polymer Matrix: Blend the perylene derivative with a transparent polymer to increase intermolecular distances.[2] |
| Red-shift and broadening of the absorption and emission spectra in the solid state. | Formation of H- or J-aggregates.[9][10] | 1. Modify Substituents: Altering the substituents on the perylene core can change the aggregation behavior and shift the emission. 2. Control Crystallization/Film Formation Conditions: Varying the solvent, temperature, and deposition rate can influence the type and degree of aggregation. |
| Poor solubility of newly synthesized, sterically hindered perylene derivatives. | The bulky groups may increase hydrophobicity or disrupt crystal packing in a way that reduces solubility. | 1. Introduce Solubilizing Chains: Incorporate long alkyl or oligo(ethylene glycol) chains into the structure. 2. Use a Co-solvent System: Experiment with mixtures of solvents to improve solubility. |
| Incomplete formation of the host-guest complex, leading to residual quenching. | Incorrect stoichiometry, poor affinity between host and guest, or inappropriate solvent. | 1. Optimize Host:Guest Ratio: Titrate the host and guest to find the optimal molar ratio for complexation. 2. Select an Appropriate Host: Ensure the host cavity size and chemical environment are suitable for your perylene derivative. 3. Solvent Selection: Use a solvent that promotes host-guest interaction. For cyclodextrins, aqueous solutions are often preferred. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on reducing concentration quenching of perylene derivatives.
Table 1: Effect of Steric Hindrance on Photoluminescence Quantum Yield (PLQY)
| Perylene Derivative | Substituent | PLQY (Solution) | PLQY (Solid State) | Intermolecular Distance (Å) | Reference |
| Perylene Diimide (PDI) | Unsubstituted | High | Low (<1%) | ~3.3-3.5 | [5] |
| PDI-β-CD | β-cyclodextrin | High | Significantly Enhanced | 5.21 | [5] |
| PDI-Tyr | Tyrosine | High | Diminished | - | [11] |
| PDI-Tyr + β-CD | Tyrosine + β-CD | High | Surpassed quenching | - | [11] |
| PDI with Bulky Groups | Various | ~100% | Maintained high | - | [12] |
Table 2: Host-Guest Strategies for Fluorescence Enhancement
| Host System | Guest Perylene Derivative | PLQY (Guest alone, solid) | PLQY (Host-Guest, solid) | Key Finding | Reference |
| UiO-67 MOF | Perylene-linker | Quenched | Tunable, enhanced | Isolation in MOF pores prevents quenching.[3] | [3] |
| Cucurbit[n]urils (CB7, CB8) | PDI with aromatic imide groups | Low | Enhanced | CBn reduced self-aggregation. | |
| Custom Host Molecule (1) | Various PDI dyes | Low | Greatly Enhanced | Universal host for rescuing PDI fluorescence.[6] | [6] |
| Metallacages | Perylene | Low | >90% | High binding constant and efficient energy transfer.[11] | [11] |
Experimental Protocols
Protocol 1: Host-Guest Complexation with β-Cyclodextrin to Reduce Quenching
This protocol describes a general method for forming an inclusion complex between a tyrosine-appended perylene diimide (PDI-Tyr) and β-cyclodextrin (β-CD) to enhance solid-state fluorescence.[11]
-
Stock Solution Preparation:
-
Prepare a stock solution of PDI-Tyr in a suitable organic solvent (e.g., DMSO).
-
Prepare an aqueous stock solution of β-CD.
-
-
Complex Formation:
-
In a vial, add the aqueous β-CD solution.
-
While stirring, add a small volume of the PDI-Tyr stock solution to the β-CD solution. The molar ratio of PDI-Tyr to β-CD should be optimized, but a 1:2 or 1:1 ratio is a good starting point.
-
Continue stirring the mixture at room temperature for several hours to allow for complex formation.
-
-
Characterization in Solution:
-
Monitor the complex formation using UV-Vis and fluorescence spectroscopy. A blue shift in the absorption spectrum and an increase in fluorescence intensity are indicative of complexation.
-
Further confirmation can be obtained using 1H-NMR and Isothermal Titration Calorimetry (ITC).[11]
-
-
Preparation of Solid Sample:
-
Lyophilize (freeze-dry) the aqueous solution of the PDI-Tyr:β-CD complex to obtain a solid powder.
-
For comparison, prepare a solid sample of PDI-Tyr alone by precipitating it from the organic solution or by evaporating the solvent.
-
-
Solid-State Analysis:
-
Measure the fluorescence quantum yield of the solid PDI-Tyr:β-CD complex and the PDI-Tyr alone. A significant enhancement in the quantum yield for the complex indicates successful reduction of concentration quenching.
-
Protocol 2: Synthesis of a Sterically Hindered Perylene Diimide
This protocol provides a general outline for introducing bulky substituents at the imide positions of a perylene dianhydride core, a common strategy to induce steric hindrance.
-
Reaction Setup:
-
In a round-bottom flask, dissolve perylene-3,4,9,10-tetracarboxylic dianhydride in a high-boiling point solvent such as propionic acid or imidazole.
-
Add a slight excess (e.g., 2.2 equivalents) of the bulky amine you wish to attach (e.g., 1-hexylheptylamine).[12]
-
Add a catalytic amount of a catalyst, such as zinc acetate, if required.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 140-220 °C, depending on the solvent and reactants) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into a non-solvent like methanol or water.
-
Collect the crude product by filtration.
-
Purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).
-
-
Characterization:
-
Confirm the structure of the synthesized sterically hindered perylene diimide using standard analytical techniques such as 1H-NMR, 13C-NMR, and mass spectrometry.
-
Evaluate its photophysical properties in both solution and solid state (as a thin film or powder) to confirm the reduction of concentration quenching.
-
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 3. Fluorescence Enhancement in the Solid State by Isolating Perylene Fluorophores in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Steric Engineering of Perylene Derivative Side Chains To Boost Electrochemiluminescence for High-Performance Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rescuing the solid-state fluorescence of perylene diimide dyes by host–guest isolation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Artifacts in Cellular Imaging with Diisobutyl Perylene-3,9-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate artifacts when using Diisobutyl perylene-3,9-dicarboxylate for cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general spectral properties?
This compound is a hydrophobic fluorescent dye from the perylene family. Perylene dyes are recognized for their high fluorescence quantum yields and notable photostability.[1] The spectral characteristics of perylene dyes include well-defined absorption and emission spectra within the visible range. While the precise excitation and emission maxima for this compound can vary in a cellular context, the parent compound, perylene, exhibits an excitation peak around 436 nm and an emission peak at approximately 467 nm when dissolved in cyclohexane.[2] These spectral values are subject to shifts depending on the solvent and the specific microenvironment.
Q2: What are the primary challenges associated with using this compound in cellular imaging?
The main difficulty in using this compound, a common issue with many perylene dyes, is its poor solubility in aqueous solutions such as cell culture media.[3] This poor solubility can lead to the formation of aggregates, which may introduce several imaging artifacts:
-
Altered Fluorescence: Aggregates frequently display different spectral properties, including shifts in excitation and emission wavelengths, when compared to the monomeric form of the dye.[4][5]
-
Fluorescence Quenching: The formation of aggregates can cause a reduction in the fluorescence quantum yield, leading to a weaker signal.[4]
-
Punctate Staining: The dye may manifest as bright, punctate dots or crystalline structures instead of labeling the intended cellular components.
-
Reduced Photostability: In some cases, aggregated dyes may be less photostable than their monomeric counterparts.
Q3: How should a stock solution of this compound be prepared to minimize precipitation?
To reduce the likelihood of precipitation, it is essential to first prepare a concentrated stock solution in a suitable organic solvent before diluting it into an aqueous working solution.
-
Recommended Solvents: Utilize high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: A stock solution concentration in the range of 1-10 mM is advisable.
-
Storage: The stock solution should be stored at -20°C and protected from light and moisture. To prevent condensation, allow the vial to warm to room temperature before opening.
Troubleshooting Guide
Problem: My image displays bright, punctate dots instead of specific cellular staining. What is causing this?
This is a characteristic sign of dye aggregation and precipitation. The following troubleshooting steps can help resolve this issue:
-
Lower the Final Staining Concentration: The concentration of the dye in your final staining solution may be too high. Experiment with a range of lower concentrations.
-
Optimize the Staining Protocol:
-
Confirm that your stock solution is completely dissolved before its dilution into your aqueous buffer or medium.
-
When diluting, add the dye stock solution to the aqueous solution while vortexing to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.
-
Consider reducing the incubation time.
-
-
Incorporate a Surfactant: For certain hydrophobic dyes, the addition of a small amount of a non-ionic surfactant, such as Pluronic F-127 (at a final concentration of 0.01-0.05%), to the staining solution can aid in preventing aggregation.
Problem: The fluorescence signal is very weak or entirely absent.
This issue can arise from several factors:
-
Insufficient Dye Concentration: The staining concentration may be too low. Try a higher concentration, while remaining mindful of the potential for aggregation.
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of the dye.
-
Fluorescence Quenching: Aggregation can result in self-quenching.[4] Follow the steps outlined above to minimize aggregate formation.
-
Photobleaching: Although perylene dyes are generally photostable, intense illumination can still lead to photobleaching.[6][7][8] Reduce the intensity of the excitation light and shorten the exposure time.
Problem: The fluorescence is fading rapidly during the imaging process.
This is likely a result of photobleaching. To mitigate this effect, consider the following:
-
Reduce Excitation Intensity: Employ the lowest laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[8]
-
Minimize Exposure Time: Use the shortest possible camera exposure time.[8]
-
Utilize an Antifade Mounting Medium: For fixed cells, the use of a commercially available antifade mounting medium is recommended.[9]
-
Image Promptly: Acquire your images as swiftly as possible after initiating illumination.
Quantitative Data Summary
| Property | Value/Recommendation | Source |
| Recommended Stock Solvents | Anhydrous DMSO, Ethanol | General laboratory practice |
| Recommended Stock Concentration | 1-10 mM | General laboratory practice |
| Perylene Excitation (in Cyclohexane) | ~436 nm | [2] |
| Perylene Emission (in Cyclohexane) | ~467 nm | [2] |
| Final Staining Concentration | Titrate to find optimal; start low (e.g., 0.1-1 µM) | General fluorescence microscopy protocols |
Experimental Protocols
1. Preparation of Staining Solution
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in a serum-free culture medium or phosphate-buffered saline (PBS).
-
To minimize aggregation, add the stock solution to the aqueous medium while vortexing.
2. Live-Cell Staining Protocol
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the prepared staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Remove the staining solution and wash the cells two to three times with pre-warmed, serum-free medium or PBS.
-
Add fresh, pre-warmed medium to the cells and proceed with imaging.
3. Fixed-Cell Staining Protocol
-
Culture cells on coverslips.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target).
-
Wash the cells three times with PBS.
-
Add the staining solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
Visualizations
Caption: Staining workflows for live and fixed cells.
Caption: Troubleshooting logic for common imaging artifacts.
References
- 1. sites.fct.unl.pt [sites.fct.unl.pt]
- 2. Spectrum [Perylene] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Biphasic aggregation of a perylene bisimide dye identified by exciton-vibrational spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoblinking and photobleaching of rylene diimide dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. biocompare.com [biocompare.com]
- 9. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Diisobutyl perylene-3,9-dicarboxylate: HPLC, NMR, and Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis—for the purity validation of Diisobutyl perylene-3,9-dicarboxylate. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in selecting the most appropriate analytical technique.
This compound, a member of the perylene dicarboxylate ester family, possesses the molecular formula C₃₀H₂₈O₄ and a molecular weight of 452.54 g/mol .[1] Its purity is crucial for its application in various research and development fields. While HPLC with UV detection is a primary method for its purity validation, qNMR and elemental analysis serve as critical tools for structural confirmation and orthogonal purity assessment.[1]
Comparative Analysis of Purity Validation Methods
The selection of a purity validation method depends on various factors, including the required level of accuracy, the nature of potential impurities, and the available instrumentation. Below is a summary of the performance of HPLC, qNMR, and Elemental Analysis in the context of this compound purity assessment.
| Parameter | HPLC with UV Detection | Quantitative ¹H-NMR | Elemental Analysis |
| Principle | Separation based on polarity | Signal intensity proportional to the number of nuclei | Determination of elemental composition (%C, %H, %O) |
| Primary Use | Quantification of impurities and primary component | Structural confirmation and quantification of purity against a standard | Verification of empirical formula and overall purity |
| Reported Purity | >98% (based on peak area) | >99% (relative to an internal standard) | %C: 80.0, %H: 6.2 (Theoretical) vs. %C: 79.8, %H: 6.3 (Found) |
| Limit of Detection | Low (ng to pg range) | Moderate (µg to mg range) | High (mg range) |
| Limit of Quantification | Low (ng to pg range) | Moderate (µg to mg range) | High (mg range) |
| Specificity | High for separable impurities | High for structurally distinct molecules | Low (does not distinguish between isomers) |
| Throughput | High | Medium | Low |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity validation of this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 70% A and 30% B.
-
Linearly increase to 100% A over 15 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 437 nm (based on the known absorption maximum of this compound in dichloromethane).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of dichloromethane to prepare a 100 µg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Acetonitrile:Water) to a final concentration of 10 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (¹H-NMR)
This protocol outlines the use of ¹H-NMR for the purity determination of this compound using an internal standard.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation for accurate integration.
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard * 100 Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
This protocol describes the procedure for determining the elemental composition of this compound.
1. Instrumentation:
-
CHNS/O elemental analyzer.
2. Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.
3. Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a thermal conductivity detector.
4. Data Analysis:
-
The weight percentages of Carbon (C) and Hydrogen (H) are determined.
-
The experimental values are compared to the theoretical values calculated from the molecular formula (C₃₀H₂₈O₄). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Workflow and Comparative Diagrams
To visualize the experimental and logical processes, the following diagrams have been generated using Graphviz.
Conclusion
The purity validation of this compound can be effectively achieved using HPLC with UV detection, which provides high sensitivity and specificity for quantifying impurities. For orthogonal verification and absolute purity determination, quantitative ¹H-NMR is a powerful technique that also offers structural confirmation. Elemental analysis, while less specific, serves as a fundamental check of the compound's elemental composition and overall purity. The choice of methodology should be guided by the specific requirements of the research or development phase, with a combination of these techniques providing the most robust and comprehensive purity assessment.
References
Structural Confirmation of Diisobutyl Perylene-3,9-dicarboxylate: A Comparative Guide to NMR and Elemental Analysis
In the synthesis and characterization of novel organic compounds, unequivocal structural confirmation is paramount. For drug development professionals and researchers in materials science, diisobutyl perylene-3,9-dicarboxylate represents a molecule of interest due to the photophysical properties of the perylene core. This guide provides a comparative overview of two fundamental analytical techniques for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical methods.
Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and elemental analysis for the structural confirmation of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Perylene Protons | 8.0 - 8.5 | Multiplet | 8H | Aromatic protons on the perylene core |
| -O-CH₂- | ~4.1 | Doublet | 4H | Methylene protons of the isobutyl group |
| -CH(CH₃)₂ | ~2.1 | Multiplet | 2H | Methine proton of the isobutyl group |
| -CH(CH₃)₂ | ~1.0 | Doublet | 12H | Methyl protons of the isobutyl group |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl (-C=O) | ~168 | Ester carbonyl carbon | ||
| Aromatic C (quaternary) | 130 - 135 | Perylene core carbons attached to ester groups | ||
| Aromatic C-H | 120 - 130 | Perylene core carbons with attached protons | ||
| -O-CH₂- | ~72 | Methylene carbon of the isobutyl group | ||
| -CH(CH₃)₂ | ~28 | Methine carbon of the isobutyl group | ||
| -CH(CH₃)₂ | ~19 | Methyl carbons of the isobutyl group |
Table 2: Elemental Analysis Data for this compound.
Molecular Formula: C₃₀H₂₈O₄[1][2][3][4] Molecular Weight: 452.54 g/mol [1][3][4]
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 79.62 | (To be determined) |
| Hydrogen (H) | 6.24 | (To be determined) |
| Oxygen (O) | 14.14 | (To be determined) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous.
-
Transfer : Using a pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the filling height is adequate for the instrument (typically around 4-5 cm).[1]
-
Instrumentation : The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[5]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using broadband proton decoupling to ensure that all carbon signals appear as singlets.[6] The chemical shifts are also referenced to TMS.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Elemental Analysis (CHN Analysis)
-
Sample Preparation : Accurately weigh 1-3 mg of the dry, homogeneous sample of this compound into a tin capsule.[7][8]
-
Instrumentation : Utilize a CHN elemental analyzer.
-
Combustion : The sample is subjected to "flash combustion" in an oxygen-rich environment at a high temperature (around 1000°C).[8][9] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (and its oxides).
-
Reduction and Separation : The combustion gases are passed through a reduction chamber (containing copper) to convert nitrogen oxides to N₂. The gases (CO₂, H₂O, and N₂) are then separated using a chromatographic column.[9]
-
Detection : A thermal conductivity detector measures the concentration of each gas.[8] The instrument's software then calculates the percentage by weight of each element based on the detector's response and the initial sample weight.
-
Oxygen Analysis : Oxygen content is typically determined by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide.
Visualization of the Structural Confirmation Workflow
Caption: Workflow for the structural confirmation of a synthesized compound.
Comparison with Alternative Methods
While NMR and elemental analysis are cornerstones of structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed information about the molecular framework, connectivity of atoms, and the chemical environment of nuclei. | Non-destructive, provides unambiguous structural information. | Relatively low sensitivity compared to mass spectrometry.[10] |
| Elemental Analysis | Determines the mass percentages of elements, allowing for the calculation of the empirical and molecular formula. | Provides fundamental compositional data, crucial for confirming the molecular formula. | Destructive, gives no information about the arrangement of atoms. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, giving the molecular weight and clues about the structure. | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[11][12] | Can be destructive, interpretation of fragmentation patterns can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture, used to assess the purity of the compound. | Excellent for determining purity, can be used for preparative isolation. | Provides no direct structural information. |
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. rsc.org [rsc.org]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. School of Chemical Sciences KB [answers.illinois.edu]
- 9. rsc.org [rsc.org]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. Compare GC-MS vs NMR for Structure Elucidation [eureka.patsnap.com]
- 12. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diisobutyl Perylene-3,9-dicarboxylate and Other Perylene Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the photophysical and biological properties of Diisobutyl perylene-3,9-dicarboxylate in comparison to representative perylene diimide and monoimide derivatives, providing researchers with essential data for selecting appropriate compounds for their applications.
Perylene derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability, high fluorescence quantum yields, and versatile electronic properties. These characteristics have led to their widespread use in various scientific and technological fields, including organic electronics, photovoltaics, and increasingly, in biomedical applications such as bioimaging, biosensing, and drug delivery. This guide provides a detailed comparison of this compound with two other key perylene derivatives: a N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI) and a representative perylene monoimide (PMI).
Physicochemical and Photophysical Properties
The core structure of perylene can be functionalized at different positions, leading to a diverse family of derivatives with tunable properties. This compound belongs to the class of perylene esters, while perylene diimides (PDIs) and perylene monoimides (PMIs) are characterized by the presence of one or two imide functional groups at the peri positions. These structural differences significantly influence their solubility, absorption and emission characteristics, and their potential for biological interactions.
| Property | This compound | N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI-1) | Perylene Monoimide (PMI) Derivative |
| Molecular Formula | C₃₀H₂₈O₄[1] | C₄₈H₄₂N₂O₄[2] | Varies |
| Molecular Weight | 452.54 g/mol [1] | 710.87 g/mol [2] | Varies |
| CAS Number | 2744-50-5[1][3][4] | 82953-57-9[5][6] | Varies |
| Appearance | Light yellow to orange powder/crystal[4] | Light yellow to brown powder/crystal | Varies |
| Solubility | Slightly soluble in toluene, good solubility in oil solvents[4] | Soluble in common organic solvents | Generally soluble in organic solvents |
| Absorption Max (λmax) | ~437 nm (in CH₂Cl₂) | 490 nm (in toluene) | 511 nm (in toluene) |
| Emission Max (λem) | Visible range | 539 nm (for a similar PDI in DMF)[7] | 530-600 nm range (in toluene) |
| Fluorescence Quantum Yield (ΦF) | >0.75 (in various solvents) | 0.97 (in toluene) | 0.86 (in toluene) |
| Fluorescence Lifetime (τF) | Shorter than unsubstituted perylene[8] | 3.2 ns (for a similar PDI)[9] | Varies |
Biological Activity
The interaction of perylene derivatives with biological systems is a rapidly growing area of research. Their fluorescence properties make them excellent candidates for bioimaging, while their ability to generate reactive oxygen species upon photoexcitation is being explored for photodynamic therapy. Furthermore, certain derivatives have shown potential as enzyme inhibitors.
| Biological Parameter | This compound | N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (PDI-1) | Perylene Monoimide (PMI) Derivatives |
| Cytotoxicity (IC₅₀) | Data not available | Data not available | 0.3 - 10.5 µM (against various cancer cell lines)[10] |
| Cellular Uptake | Used as a fluorescent marker in bioimaging | Efficient cellular uptake observed | Efficient cellular uptake observed[11] |
Experimental Protocols
Standardized protocols are crucial for obtaining reliable and comparable data. Below are detailed methodologies for key experiments cited in this guide.
Fluorescence Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is determined using a comparative method. This involves using a standard sample with a known quantum yield.
Protocol:
-
Prepare dilute solutions of both the sample and a reference standard (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF = 0.90) in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: ΦF (sample) = ΦF (standard) × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τF) is measured using Time-Correlated Single Photon Counting (TCSPC).[12]
Protocol:
-
Prepare a dilute solution of the sample in the desired solvent.
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at a wavelength where the sample absorbs.
-
Detect the emitted single photons using a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Measure the time difference between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of the arrival times of a large number of photons.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability by measuring cellular protein content.[11]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Cellular Uptake Analysis
Cellular uptake of fluorescent compounds can be visualized and quantified using fluorescence microscopy.
Protocol:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.
-
Incubate the cells with a solution of the fluorescent perylene derivative at a specific concentration for a defined period.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the excess compound.
-
Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging).
-
Mount the samples with a suitable mounting medium, which may contain a nuclear counterstain (e.g., DAPI).
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the perylene derivative.
-
Quantitative analysis of cellular uptake can be performed by measuring the fluorescence intensity per cell using image analysis software.
Visualizing the Comparison
To better understand the relationships and workflows discussed, the following diagrams are provided.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 2744-50-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. SmallMolecules.com | N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide| ChemScene (1g) from chemscene | SmallMolecules.com [smallmolecules.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrosoluble Perylene Monoimide-Based Telomerase Inhibitors with Diminished Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Diisobutyl Perylene-3,9-dicarboxylate vs. Perylene Diimides for Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescent probes and materials, perylene-based dyes stand out for their exceptional photophysical properties. Among these, diisobutyl perylene-3,9-dicarboxylate and perylene diimides (PDIs) are two prominent classes of compounds frequently employed in fluorescence applications. This guide provides an objective comparison of their performance, supported by available data, to aid researchers in selecting the appropriate fluorescent agent for their specific needs.
At a Glance: Key Performance Differences
| Property | This compound (Solvent Green 5) | Perylene Diimides (PDIs) |
| Fluorescence Quantum Yield (ΦF) | Generally lower than PDIs; a similar diester exhibited ΦF > 0.75.[1] | High to near-unity (often approaching 1.0). |
| Photostability | Good thermal stability and lightfastness.[2][3][4] | Excellent photostability. |
| Solubility | Good solubility in non-polar organic solvents and oils. | Solubility is highly tunable by modifying the imide substituents, ranging from soluble in common organic solvents to water-soluble. |
| Synthetic Accessibility | Typically synthesized via esterification of perylene-3,9-dicarboxylic acid.[1] | Synthesized from perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and primary amines. |
| Color | Bright green-yellow fluorescence.[2][5] | Emission color is tunable from green to red and near-infrared by modifying the perylene core. |
In-Depth Analysis
Fluorescence Quantum Yield
Perylene diimides are renowned for their exceptionally high fluorescence quantum yields, often approaching unity (ΦF ≈ 1.0). This high efficiency in converting absorbed light into emitted fluorescence makes them extremely bright fluorophores, ideal for applications requiring high sensitivity.
Photostability
Both classes of compounds exhibit good stability. Perylene diimides are widely recognized for their outstanding photostability, resisting degradation even under prolonged and intense light exposure. This makes them suitable for long-term imaging experiments and applications in demanding environments.
Solubility and Synthetic Versatility
The solubility of this compound is high in many non-polar organic solvents and oils, which is a key characteristic for its applications as a solvent dye.[1] Its synthesis is typically a straightforward esterification reaction.
Perylene diimides offer greater synthetic versatility. Their solubility can be precisely tuned by introducing various functional groups at the imide positions. This allows for the creation of PDIs that are soluble in a wide range of organic solvents or even water, expanding their applicability to biological systems. The emission color of PDIs can also be tuned from the green to the red and near-infrared regions by chemical modification of the perylene core, a feature not as readily available with this compound.
Experimental Protocols
Synthesis of this compound
Reaction: Esterification of Perylene-3,9-dicarboxylic Acid.
Procedure:
-
Suspend perylene-3,9-dicarboxylic acid in a suitable high-boiling point solvent (e.g., toluene or xylene).
-
Add an excess of isobutanol to the suspension.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux, typically using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the ester product.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture and wash it with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of a Representative Perylene Diimide (N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide)
Reaction: Imidization of Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA).
Procedure:
-
Combine perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and a primary amine (e.g., 2,6-diisopropylaniline) in a high-boiling point solvent such as imidazole or N-methyl-2-pyrrolidone (NMP). A catalyst like zinc acetate can be added.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC or other suitable methods).
-
Cool the reaction mixture to room temperature.
-
Add a non-solvent, such as methanol or ethanol, to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with the non-solvent to remove unreacted starting materials and solvent residues.
-
Further purify the product by recrystallization from a suitable solvent (e.g., chloroform or toluene) or by column chromatography to yield the pure perylene diimide.
Visualizing the Chemistry and Logic
To better understand the synthetic pathways and the factors influencing the choice between these two classes of fluorophores, the following diagrams are provided.
Caption: General synthetic routes for Perylene Diimides and this compound.
Caption: Logical relationship of fluorophore choice to desired fluorescence properties.
Conclusion
The choice between this compound and perylene diimides for fluorescence applications depends heavily on the specific requirements of the experiment or application.
-
Perylene diimides are the superior choice when maximum brightness (high quantum yield) and exceptional photostability are paramount. Their synthetic versatility also allows for fine-tuning of solubility and emission color, making them adaptable to a wide range of applications, including demanding single-molecule studies and biological imaging.
-
This compound (Solvent Green 5) is a reliable and commercially available fluorescent dye with good performance characteristics, particularly in non-polar environments . It offers a strong green-yellow fluorescence and good stability. While its quantum yield is likely lower than that of optimized PDIs, it may be a suitable and cost-effective option for applications where the absolute highest brightness is not the primary concern.
For researchers in drug development and other advanced scientific fields, the tunability and superior photophysical properties of perylene diimides often justify their selection for developing high-performance fluorescent probes and materials. However, for applications where a robust, soluble, and bright green fluorophore for organic media is needed, this compound remains a valuable tool. Further quantitative studies directly comparing the photophysical properties of these two classes under identical conditions would be beneficial for the scientific community.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. Best Solvent Green 5 CAS NO.2744-50-5 Supplier, Manufacturer | Afine [afinechem.com]
- 3. Solvent Green 5 - Fluorescent Yellow 8G - AP Green 5 from Emperor Chem [emperordye.com]
- 4. Solvent Green 5|CAS No:79869-59-3 - green solvent dye [chinainterdyes.com]
- 5. nbinno.com [nbinno.com]
- 6. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Diisobutyl perylene-3,9-dicarboxylate for In-Vitro Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is a critical step in designing robust in-vitro studies. This guide provides a comparative assessment of the biocompatibility of Diisobutyl perylene-3,9-dicarboxylate, a member of the perylene family of compounds, for use in cellular and molecular research. Due to a lack of direct biocompatibility data for this specific compound, this guide draws comparisons with the broader class of perylene derivatives and other common fluorescent probes.
Executive Summary
Safety and Hazard Profile of this compound
Currently, detailed toxicological studies on this compound are not available in the public domain. However, safety data sheets (SDS) provide a preliminary hazard assessment.
GHS Hazard Classification:
| Compound | CAS Number | Hazard Statement | GHS Pictogram |
| This compound | 2744-50-5 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
Source: Sigma-Aldrich[3], American Elements[2]
This classification suggests that the compound possesses a moderate level of acute oral toxicity. For in-vitro applications, this raises concerns about potential cytotoxicity even at low concentrations. Therefore, direct experimental assessment of its effect on cell viability is imperative.
Biocompatibility of Perylene Derivatives: A Structural Perspective
Perylene derivatives, particularly perylene diimides (PDIs), have been extensively investigated for applications in bioimaging due to their excellent photophysical properties.[4][5] However, their biocompatibility is highly dependent on their chemical structure.
Key factors influencing the biocompatibility of perylene derivatives include:
-
Water Solubility: The inherent hydrophobicity and tendency of the perylene core to form π–π stacking interactions can lead to aggregation in aqueous environments, which can be detrimental to cells.[4]
-
Functional Groups: The introduction of hydrophilic or charged functional groups at the imide or bay positions of the perylene core can significantly enhance water solubility and reduce cytotoxicity.[4] For instance, some water-soluble PDI derivatives have been shown to maintain over 90% cell viability at concentrations up to 6 µM.[4] Conversely, other modifications can increase cytotoxicity.[4]
Comparative Analysis with Alternative Fluorescent Probes
A variety of fluorescent probes with well-established biocompatibility profiles are commercially available. A comparison with these alternatives is crucial for selecting the most suitable reagent for a given in-vitro study.
| Fluorescent Probe Class | Advantages | Disadvantages | Representative Biocompatibility Data |
| Perylene Derivatives | High photostability, high quantum yields.[5] | Poor water solubility and tendency to aggregate for unmodified compounds, variable cytotoxicity.[4][6] | Some derivatives show low cytotoxicity with >90% cell viability.[4] Others can be cytotoxic depending on their structure.[4] |
| Rhodamines | Excellent photophysical properties, good cell permeability, and well-established for live-cell imaging.[7] | Can suffer from unspecific interactions.[7] | Modifications to the core structure have led to significantly enhanced cell permeability and biocompatibility.[7] |
| Cyanine Dyes | Structural tunability, favorable optical properties, and good biocompatibility.[8] | Many styryl and cyanine dyes show negligible cytotoxic activity and are suitable for selective staining of organelles like mitochondria in living cells.[8] | |
| BODIPY Dyes | Good compatibility with other common fluorophores.[9] | ||
| AIE Probes | Aggregation-induced emission characteristic, high photostability, and excellent biocompatibility.[10] | A PEG-TPEFE AIE probe showed over 90% cell viability even at high concentrations (150 µg/mL) and extended incubation times (48h).[10] |
Experimental Protocols for Biocompatibility Assessment
To rigorously assess the biocompatibility of this compound, a series of standardized in-vitro assays should be performed.
Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in cell culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Hemolysis Assay
Principle: This assay assesses the lytic effect of a compound on red blood cells (RBCs). The release of hemoglobin into the supernatant upon RBC lysis is quantified by measuring its absorbance.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
RBC Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Compound Incubation: Add different concentrations of this compound to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a hypotonic solution (e.g., deionized water) as a positive control (100% hemolysis). Incubate the samples at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
Experimental and Logical Workflow Diagrams
To systematically evaluate the biocompatibility of a novel compound like this compound, a structured workflow is essential.
Caption: Experimental workflow for assessing the in-vitro biocompatibility of a novel compound.
The following diagram illustrates a typical signaling pathway that can be investigated to understand the mechanism of cytotoxicity.
Caption: A potential signaling pathway for compound-induced apoptosis.
Conclusion
While this compound belongs to a class of compounds with significant potential in fluorescence-based in-vitro studies, the absence of direct biocompatibility data, coupled with a GHS hazard classification, necessitates a cautious approach. Researchers considering the use of this compound should undertake a comprehensive biocompatibility assessment as outlined in this guide. Comparison with well-characterized alternative probes, such as modified rhodamines, cyanine dyes, or AIE probes, will be crucial in determining its suitability for specific experimental contexts. The structural modifications known to enhance the biocompatibility of other perylene derivatives may also offer a path forward for the development of safer and more effective probes based on this scaffold.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 2744-50-5 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
Performance Validation of Diisobutyl Perylene-3,9-dicarboxylate in Organic Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diisobutyl perylene-3,9-dicarboxylate (DIB-PD) as a non-fullerene acceptor (NFA) in organic solar cells (OSCs). While specific performance data for DIB-PD is limited in publicly available research, this document benchmarks its potential against other common acceptors based on the performance of structurally similar perylene diimide (PDI) derivatives. The guide also offers detailed experimental protocols for the fabrication and characterization of OSCs incorporating DIB-PD.
Comparative Performance of Organic Solar Cell Acceptors
The performance of an organic solar cell is primarily evaluated by its Power Conversion Efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table compares the typical performance metrics of OSCs fabricated with a Poly(3-hexylthiophene-2,5-diyl) (P3HT) donor and various electron acceptors.
| Electron Acceptor | Acceptor Type | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PDI Derivatives (similar to DIB-PD) | Non-Fullerene (Perylene Diimide) | 0.2 - 0.6[1] | ~0.6 - 1.0 | ~1.0 - 3.0 | ~30 - 40 |
| PC71BM | Fullerene | ~3.0 - 5.0 | ~0.6 | ~8.0 - 10.0 | ~60 - 70 |
| ITIC | Non-Fullerene (Fused-ring) | ~6.0 - 11.0 | ~0.8 - 0.9 | ~10.0 - 17.0 | ~65 - 75 |
| Y6 | Non-Fullerene (Fused-ring) | >15.0[2] | ~0.8 - 0.9[3] | >25.0 | >75 |
Note: The performance data for PDI derivatives is based on studies of similar glass-forming perylenediimide molecules in a P3HT-based device structure[1]. The performance of DIB-PD is expected to fall within this range but requires specific experimental validation. The values for PC71BM, ITIC, and Y6 are representative of typical high-performing devices reported in the literature.
Experimental Protocols
This section outlines a standard protocol for the fabrication and characterization of a bulk heterojunction (BHJ) organic solar cell with the architecture: ITO / PEDOT:PSS / P3HT:DIB-PD / LiF / Al .
Materials and Reagents
-
Substrates: Indium Tin Oxide (ITO) coated glass slides (e.g., 15 Ω/sq)
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer Donor: Regioregular Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
Active Layer Acceptor: this compound (DIB-PD)
-
Electron Transport Layer (ETL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
Solvents: Chlorobenzene, Isopropanol, Acetone
-
Cleaning Agents: Deionized water, detergent
Device Fabrication Workflow
Caption: Experimental workflow for the fabrication and characterization of a P3HT:DIB-PD organic solar cell.
Detailed Fabrication Steps
-
Substrate Cleaning:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
A filtered aqueous dispersion of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
The substrates are then annealed on a hotplate at 150°C for 10 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
P3HT and DIB-PD are dissolved in chlorobenzene (e.g., in a 1:1 weight ratio) to a total concentration of 20 mg/mL. The solution is stirred overnight at 50°C in the glovebox.
-
The P3HT:DIB-PD blend solution is then spin-coated onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
The films are left to dry slowly in a covered petri dish inside the glovebox to promote a favorable morphology (solvent annealing).
-
-
Cathode Deposition:
-
The substrates are transferred to a thermal evaporator chamber.
-
A thin layer of LiF (approximately 1 nm) is deposited at a rate of 0.1 Å/s.
-
Subsequently, a thicker layer of Al (approximately 100 nm) is deposited at a rate of 1-2 Å/s to serve as the cathode.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated devices is measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. The key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curves.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the device's photon-to-electron conversion efficiency at different wavelengths of light.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key processes and relationships involved in the functioning and performance validation of a DIB-PD based organic solar cell.
Caption: Key processes and influencing factors in a DIB-PD based organic solar cell.
Conclusion
This compound, as a member of the perylene diimide family of non-fullerene acceptors, holds potential for application in organic solar cells. Based on the performance of similar PDI derivatives, OSCs incorporating DIB-PD are anticipated to exhibit modest efficiencies. To achieve higher performance, further molecular engineering of the PDI core and optimization of the device architecture and processing conditions are necessary. This guide provides a foundational framework for researchers to fabricate and systematically evaluate the performance of DIB-PD in organic solar cells and compare it against established fullerene and other high-performance non-fullerene acceptors.
References
"Cross-validation of Diisobutyl perylene-3,9-dicarboxylate synthesis protocols"
For researchers and professionals in drug development and materials science, the synthesis of high-purity Diisobutyl perylene-3,9-dicarboxylate is of significant interest due to its applications as a fluorescent dye and organic semiconductor. This guide provides a comparative analysis of two prominent synthesis protocols for this compound, offering detailed experimental procedures, quantitative data for performance comparison, and a visual representation of the synthetic workflows.
Performance Comparison of Synthesis Protocols
The selection of a synthetic route for this compound is often a trade-off between the availability of starting materials, reaction conditions, and desired product yield and purity. Below is a summary of the key quantitative data for two distinct methods.
| Parameter | Protocol 1: From Perylene-3,4,9,10-tetracarboxylic Dianhydride | Protocol 2: From Perylene |
| Starting Material | Perylene-3,4,9,10-tetracarboxylic Dianhydride | Perylene |
| Key Intermediates | Perylene-3,9-dicarboxylic acid | 3,9-Dibromoperylene, Perylene-3,9-dicarboxylic acid |
| Overall Yield | High (exact value dependent on esterification efficiency) | Moderate (multi-step process with potential for yield loss at each stage) |
| Purity of Final Product | >98% (HPLC)[1] | Dependent on purification of intermediates and final product |
| Reaction Conditions | High temperature and pressure for dicarboxylic acid synthesis; moderate conditions for esterification. | Requires controlled bromination; Grignard reaction requires anhydrous conditions. |
| Advantages | Fewer steps from a commercially available advanced intermediate. | Starts from a more basic and readily available precursor. |
| Disadvantages | The initial synthesis of the dicarboxylic acid involves harsh conditions. | Multi-step synthesis can be more time-consuming and may lead to lower overall yields. |
Experimental Protocols
Protocol 1: Synthesis from Perylene-3,4,9,10-tetracarboxylic Dianhydride
This protocol involves two main stages: the synthesis of the intermediate, perylene-3,9-dicarboxylic acid, followed by its esterification.
Stage 1: Synthesis of Perylene-3,9-dicarboxylic acid
This procedure is adapted from a patented method. In a reaction vessel, 40g of 3,4,9,10-perylenetetracarboxylic dianhydride is treated under high temperature and pressure to induce decarboxylation, yielding 31g of perylene-3,9-dicarboxylic acid.
Stage 2: Esterification to this compound
The perylene-3,9-dicarboxylic acid is then esterified using isobutanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux with continuous removal of water to drive the equilibrium towards the formation of the ester.[1] The crude product is then purified, for example by recrystallization or column chromatography, to yield this compound with a purity of greater than 98% as determined by HPLC.[1]
Protocol 2: Synthesis from Perylene
This protocol begins with the functionalization of the basic perylene core.
Stage 1: Synthesis of 3,9-Dibromoperylene
Perylene is subjected to a controlled bromination reaction to selectively introduce bromine atoms at the 3 and 9 positions.
Stage 2: Synthesis of Perylene-3,9-dicarboxylic acid
The 3,9-dibromoperylene is converted to a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is then reacted with carbon dioxide (dry ice) to form the dicarboxylate salt, which is subsequently acidified to yield perylene-3,9-dicarboxylic acid.[1]
Stage 3: Esterification to this compound
The perylene-3,9-dicarboxylic acid obtained is then esterified with isobutanol following a similar procedure to that described in Protocol 1.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two synthesis protocols.
References
A Comparative Analysis of the Photostability of Perylene-Based Fluorescent Dyes
For researchers, scientists, and professionals in drug development, the selection of robust fluorescent probes is paramount. Perylene-based dyes are renowned for their high fluorescence quantum yields and excellent thermal and chemical stability. However, their performance under prolonged light exposure—a critical factor for applications such as live-cell imaging and high-throughput screening—can vary significantly. This guide provides an objective comparison of the photostability of several perylene-based fluorescent dyes, supported by experimental data and detailed methodologies.
Perylene diimides (PDIs) and their derivatives are a class of organic dyes that absorb and emit light in the visible to near-infrared regions of the spectrum. Their rigid aromatic core contributes to their exceptional brightness and resistance to chemical degradation. However, under intense or prolonged illumination, these dyes can undergo photobleaching, a process that leads to an irreversible loss of fluorescence. Understanding the relative photostability of different perylene-based dyes is crucial for selecting the optimal probe for a given application, ensuring data quality and experimental reproducibility.
Quantitative Comparison of Photostability
The photostability of a fluorescent dye is often quantified by its photobleaching quantum yield (Φ_bl_), which represents the probability that a molecule will be photochemically altered per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. The data presented below summarizes the photostability of several perylene-based dyes under specified conditions.
| Dye | Matrix/Solvent | Excitation Wavelength (nm) | Photobleaching Quantum Yield (Φ_bl_) | Reference(s) |
| Perylene Diimide (PDI) | PMMA | 488 | In the range of 2 x 10⁻⁸ | [1][2] |
| Terrylene Diimide (TDI) | PMMA | 520 | 2 x 10⁻⁸ | [1][2] |
| Terrylene Diimide (TDI) | PMMA | 647 | 2 x 10⁻¹⁰ | [1][2] |
| Lumogen F Red 305 | PLGA Nanoparticles | 532 | High (qualitative) | [3][4] |
| Perylene Orange | Sol-gel films | > a few hundred W/cm² | Non-negligible from excited states | [5] |
Note: The photostability of dyes is highly dependent on the experimental conditions, including the excitation wavelength, light intensity, and the local environment (e.g., the polymer matrix or solvent). Direct comparison of photobleaching quantum yields should be made with caution unless the experimental conditions are identical.
Experimental Protocols
The determination of photostability typically involves monitoring the decrease in fluorescence intensity of a dye sample over time during continuous illumination.
General Experimental Workflow for Photostability Measurement
Detailed Methodology for Photostability Measurement in a Polymer Film
-
Sample Preparation:
-
Dissolve the perylene-based dye and a polymer (e.g., poly(methyl methacrylate) - PMMA) in a suitable solvent (e.g., toluene).
-
Spin-coat the solution onto a clean glass coverslip to form a thin, uniform film.
-
Dry the film under vacuum to remove any residual solvent.
-
-
Microscopy and Irradiation:
-
Mount the coverslip with the dye-polymer film on an inverted fluorescence microscope.
-
Use a stable, continuous-wave laser with a specific wavelength (e.g., 488 nm or 532 nm) for excitation.
-
Ensure the laser power is constant throughout the experiment and measure it at the sample plane.
-
Use a high numerical aperture objective to focus the laser beam onto the sample and collect the emitted fluorescence.
-
-
Data Acquisition:
-
Acquire a time-lapse series of fluorescence images using a sensitive camera (e.g., an EMCCD or sCMOS camera).
-
The time interval between frames should be chosen to adequately sample the fluorescence decay.
-
-
Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity within a defined region of interest.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or multi-exponential function to determine the photobleaching rate constant (k_bl_).
-
The photobleaching half-life (t_1/2_) can be calculated as ln(2) / k_bl_.
-
The photobleaching quantum yield (Φ_bl_) can be calculated if the photon flux and the absorption cross-section of the dye are known.
-
Photobleaching Mechanism of Perylene Diimides
The photobleaching of perylene diimide dyes is understood to proceed through the formation of transient, non-fluorescent states. The following diagram illustrates a plausible pathway for this process.
Upon absorption of a photon, the perylene diimide molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can either relax back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived triplet state (T₁). This triplet state can then absorb another photon, leading to a higher excited triplet state (Tₙ). It is from this higher triplet state that electron transfer to the surrounding matrix can occur, forming a radical cation.[1][2] These radical cations are believed to be key precursors to the irreversible chemical reactions that result in the bleached, non-fluorescent product.[1][2] The efficiency of populating these higher triplet states, and thus the photobleaching quantum yield, can be dependent on the excitation wavelength.[1][2]
Conclusion
Perylene-based dyes offer exceptional brightness and are among the more photostable classes of organic fluorophores. However, their susceptibility to photobleaching is a critical consideration for quantitative and long-term imaging applications. This guide highlights that the photostability of perylene diimides is not uniform and is influenced by factors such as molecular structure and the local environment. For instance, terrylene diimide exhibits significantly enhanced photostability when excited at longer wavelengths that are less likely to populate higher-lying triplet states. Furthermore, the encapsulation of dyes like Lumogen F Red 305 within polymer nanoparticles can improve their photostability.[3][4] Researchers should carefully consider these factors and consult specific experimental data when selecting a perylene-based dye to ensure the reliability and accuracy of their fluorescence-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. research.uni-luebeck.de [research.uni-luebeck.de]
- 3. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Diisobutyl Perylene-3,9-dicarboxylate and Commercial Fluorescent Labels
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent label is critical for the accuracy and sensitivity of experimental results. This guide provides an objective comparison of the photophysical properties of Diisobutyl perylene-3,9-dicarboxylate against a selection of widely used commercial fluorescent labels, including fluorescein isothiocyanate (FITC), tetramethylrhodamine isothiocyanate (TRITC), and several members of the Alexa Fluor and Cyanine dye families. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for specific research applications.
Introduction to this compound
This compound is an organic compound featuring a perylene core (C₃₀H₂₈O₄), a polycyclic aromatic hydrocarbon known for its strong luminescence and high thermal stability.[1][2] Perylene derivatives are utilized in a variety of applications, including as fluorescent markers in bioimaging and as light-emitting materials in organic electronics.[1][2] This guide benchmarks its key performance indicators against established commercial dyes to evaluate its potential as a fluorescent label in biological research.
Photophysical Properties: A Comparative Analysis
The performance of a fluorescent label is primarily determined by its absorption and emission spectra, quantum yield (a measure of its fluorescence efficiency), and photostability. The following table summarizes these key parameters for this compound and other common fluorophores.
| Fluorophore | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Key Characteristics |
| This compound | ~437-526 (Solvent Dependent)[1][3] | ~534-623 (Solvent Dependent)[3] | > 0.8 (for similar diester)[4] | Perylene core provides high thermal stability.[2] |
| FITC | 495[5] | 518[5] | ~0.3-0.9 | Bright green fluorescence, but susceptible to photobleaching and pH changes.[6][7] |
| TRITC | 547[5] | 572[5] | ~0.2-0.5 | Yellow-orange fluorescence, more photostable than FITC but less than modern dyes.[6] |
| Alexa Fluor 488 | 499[7] | 520[7] | 0.92 | A bright, highly photostable green fluorophore; superior alternative to FITC.[6][7] |
| Alexa Fluor 594 | 590[7] | 618[7] | 0.66 | Bright red-orange fluorescence with high photostability; superior to Texas Red.[6][7] |
| Cy3 | 550[5][6] | 570[5][6] | ~0.15 | Bright orange fluorescence, but less photostable than comparable Alexa Fluor dyes.[8] |
| Cy5 | 650[5][6] | 671[7] | ~0.2 | Far-red fluorescence, useful for reducing background autofluorescence.[6] |
| Alexa Fluor 647 | 650[7] | 671[7] | 0.33 | A very bright and photostable far-red dye; superior alternative to Cy5.[6] |
Note: Photophysical properties such as excitation/emission maxima and quantum yield can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.
Experimental Protocols
To ensure a fair and objective comparison between fluorescent labels, standardized experimental procedures are essential. The following protocols outline methods for characterizing photophysical properties and evaluating performance in a biological imaging context.
Protocol 1: Spectroscopic Characterization of Fluorescent Dyes
Objective: To determine and compare the absorption spectra, fluorescence spectra, and relative quantum yield of different fluorescent dyes in a chosen solvent (e.g., ethanol or phosphate-buffered saline).
Materials:
-
Spectrophotometer (for absorption measurements)
-
Fluorometer (for fluorescence measurements)
-
Quartz cuvettes
-
Fluorescent dye stock solutions (e.g., 1 mM in DMSO)
-
Reference dye with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)
-
High-purity solvent (e.g., ethanol or PBS)
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions for each dye in the chosen solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.
-
Absorption Measurement: Record the absorption spectrum for each dye solution using the spectrophotometer to determine the wavelength of maximum absorbance (λ_abs_max).
-
Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λ_abs_max for each dye.
-
Record the fluorescence emission spectrum.
-
Integrate the area under the emission curve.
-
-
Relative Quantum Yield Calculation: The quantum yield of the sample dye (Φ_sample) can be calculated relative to the standard (Φ_std) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Protocol 2: Preparation and Imaging of Fluorescently Labeled Antibodies
Objective: To compare the performance of different fluorescent dyes when conjugated to a protein (e.g., an antibody) for use in immunofluorescence microscopy.
Materials:
-
Primary antibody of interest
-
NHS-ester or maleimide-functionalized fluorescent dyes
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Cell culture materials and fixed cells on coverslips
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Antibody-Dye Conjugation:
-
Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.
-
Add the reactive dye (dissolved in DMSO) to the antibody solution at a specific molar ratio (e.g., 5-10 moles of dye per mole of antibody).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Separate the labeled antibody from the unconjugated free dye using a size-exclusion chromatography column.
-
Immunofluorescence Staining:
-
Permeabilize and block the fixed cells to prevent non-specific binding.
-
Incubate the cells with the fluorescently labeled primary antibodies at their optimized dilutions.
-
Wash the cells to remove unbound antibodies.
-
Mount the coverslips onto microscope slides.
-
-
Fluorescence Microscopy and Analysis:
-
Image the stained cells using a fluorescence microscope. It is critical to use identical acquisition settings (e.g., laser power, exposure time, gain) for all samples to allow for a direct comparison of brightness.[9]
-
Assess the signal-to-noise ratio and photostability of each conjugate by acquiring images over an extended period of continuous exposure.
-
Visualizing Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for benchmarking fluorescent labels.
Caption: A generic receptor tyrosine kinase signaling pathway.
References
- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 2. Diisobutyl Perylenedicarboxylate [myskinrecipes.com]
- 3. S-13 - data [cup.uni-muenchen.de]
- 4. The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. Alexa Fluor Brand Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cancer.iu.edu [cancer.iu.edu]
- 9. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variation in Diisobutyl Perylene-3,9-dicarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency and purity of chemical reagents are paramount. This guide provides an in-depth analysis of potential batch-to-batch variations in Diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and key component in organic electronics. We present a comparative analysis with alternative perylene derivatives, supported by experimental protocols and data to ensure reproducible and reliable results in your research.
This compound is a valuable tool in various scientific applications, from bioimaging to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its utility is derived from the strong luminescence and high thermal stability of its perylene core.[1] However, the synthesis of this compound can lead to variations between batches, primarily in purity and the presence of isomers, which can significantly impact its performance.
Understanding Batch-to-Batch Variation
The primary source of variation in this compound stems from its synthesis, which typically involves the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[2] Potential impurities can include unreacted starting materials, byproducts from side reactions, and, most notably, regioisomers such as the 3,10-isomer.[3][4] These variations can alter the material's photophysical and electronic properties, leading to inconsistencies in experimental outcomes.
To illustrate these potential variations, the following table presents hypothetical data for three different batches of this compound, alongside a common alternative, N,N'-di(isobutyl)perylene-3,4,9,10-tetracarboxylic diimide.
| Parameter | Batch A | Batch B | Batch C | Alternative: N,N'-di(isobutyl)perylene-3,4,9,10-tetracarboxylic diimide |
| Purity (by HPLC) | 99.5% | 98.2% | 99.8% | >99.5% |
| Regioisomer (3,10-) Content | 0.3% | 1.5% | <0.1% | Not Applicable |
| Residual Starting Material | 0.1% | 0.2% | <0.05% | <0.1% |
| Melting Point (°C) | 228-230 | 225-228 | 229-231 | >300 |
| Fluorescence Quantum Yield | 0.95 | 0.91 | 0.96 | 0.98 |
| Electron Mobility (cm²/Vs) | 1 x 10⁻⁴ | 8 x 10⁻⁵ | 1.2 x 10⁻⁴ | 5 x 10⁻³ |
Caption: Table 1. A comparative summary of key performance indicators for hypothetical batches of this compound and an alternative perylene diimide derivative.
Experimental Workflow for Quality Assessment
A robust analytical workflow is essential for identifying and quantifying batch-to-batch variations. The following diagram outlines a typical process for the quality assessment of this compound.
References
- 1. Influence of the Chemical Structure of Perylene Derivatives on the Performance of Honey-Gated Organic Field-Effect Transistors (HGOFETs) and Their Application in UV Light Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 3. CN115124854A - Production method of C.I. solvent green 5 and series derivatives and intermediates thereof - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
Safety Operating Guide
Diisobutyl perylene-3,9-dicarboxylate proper disposal procedures
Proper disposal of Diisobutyl perylene-3,9-dicarboxylate is crucial for maintaining laboratory safety and ensuring environmental protection. As a chemical compound classified as harmful if swallowed, and belonging to the perylene family which can be environmentally hazardous, adherence to strict disposal protocols is mandatory. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for research and development professionals.
Safety and Hazard Profile
Before handling, it is imperative to be aware of the specific hazards associated with this compound. This information is critical for risk assessment and for implementing appropriate safety controls.
| Property | Data |
| GHS Pictogram | GHS07 (Exclamation Mark)[1][2] |
| Signal Word | Warning[1][2] |
| Hazard Statement | H302: Harmful if swallowed[1][2] |
| Physical Form | Solid, powder to crystal[1] |
| Solubility | Insoluble in water; soluble in oil solvents |
| Storage | Store sealed in a dry place at room temperature[1] |
| InChI Key | YLNJGHNUXCVDIX-UHFFFAOYSA-N[1][3] |
Essential Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[4]
-
Eye Protection : Wear chemical-resistant safety goggles at all times.[4][5]
-
Hand Protection : Use chemical-resistant gloves. Double gloving is recommended when handling the pure substance.[4]
-
Body Protection : A lab coat must be worn to protect clothing and skin.[4][5]
-
Respiratory Protection : For procedures that may generate dust, use a NIOSH/MSHA approved respirator.[6] Work should be conducted in a well-ventilated area or a fume hood.[4][7]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the first step in responsible waste management.
-
Designate a Waste Stream : this compound waste should be collected as solid hazardous chemical waste.
-
Avoid Mixing : Do not mix this waste with other waste streams, especially incompatible materials like oxidizing agents, acids, or bases.[4][6] Never return unused chemicals to the original container.[5]
Step 2: Waste Container Selection and Labeling
The choice of container and its labeling are critical for safety and compliance.
-
Container : Use a clearly marked, sealable, and chemically compatible container for solid waste. The container must be in good condition, with no cracks or defects.[8]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the relevant hazard symbols (e.g., Harmful).
Step 3: Collection of Solid Waste
Handle the solid material carefully to prevent spills and dust generation.
-
Transfer : Use a dedicated spatula or scoop to transfer the solid waste into the designated hazardous waste container.[5]
-
Avoid Dust : Perform transfers in a fume hood or ventilated enclosure to minimize the inhalation of any airborne particles.[6] If necessary, dampen the material slightly with a compatible, non-reactive solvent (if institutional procedures allow) to prevent dusting before sweeping.[6]
-
Container Filling : Do not overfill the waste container. It should not be filled beyond 90% of its capacity to prevent spills and allow for expansion.[8]
-
Secure Sealing : Keep the waste container securely sealed when not in use.[6][8]
Step 4: Decontamination of Empty Containers
The original, empty containers must also be treated as hazardous waste until properly decontaminated.
-
Rinsing : Rinse the empty container three times with a suitable solvent (e.g., toluene or another solvent in which the compound is soluble).
-
Rinsate Collection : The solvent rinsate is now considered hazardous waste and must be collected in a designated, properly labeled container for liquid halogenated or non-halogenated waste, depending on the solvent used.
-
Final Disposal of Container : Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., recycled glass or plastic), but always follow your institution's specific guidelines.[6]
Step 5: Temporary Storage
Store the collected waste safely pending final disposal.
-
Location : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks.[4]
Step 6: Final Disposal
Final disposal must be conducted by qualified personnel or a licensed contractor.
-
Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EHS) department for scheduling and guidance.
-
Professional Disposal : The waste will ultimately be disposed of by a licensed waste management facility, likely through incineration in a licensed apparatus or burial in a permitted landfill.[6]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Alert Personnel : Notify everyone in the immediate area.[6]
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
PPE : Don appropriate PPE before attempting to clean the spill.[6]
-
Cleanup : For minor spills, use dry cleanup procedures.[6] Carefully sweep or vacuum up the solid material and place it in the designated hazardous waste container.[6] Avoid any actions that generate dust.[6]
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 2744-50-5 [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 2744-50-5 | Benchchem [benchchem.com]
- 4. editverse.com [editverse.com]
- 5. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 8. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Diisobutyl perylene-3,9-dicarboxylate
For Immediate Use by Laboratory Professionals: This document provides crucial safety protocols and logistical plans for the handling and disposal of Diisobutyl perylene-3,9-dicarboxylate, ensuring the well-being of researchers and the integrity of experimental work. Adherence to these guidelines is essential for minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid powder that is classified as hazardous.[1] It is harmful if swallowed and requires careful handling to avoid exposure.[1] The following table summarizes the required personal protective equipment.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. While specific permeation data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes.[3][4] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | Generally not required with adequate engineering controls. A NIOSH-approved N95 respirator should be used if handling large quantities or if dust cannot be controlled. | Minimizes the inhalation of airborne powder, especially when engineering controls are insufficient.[3][4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent exposure and contamination.
2.1. Engineering Controls: All handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.[5]
2.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including a pre-weighed, sealed container for the compound.
-
Donning PPE: Put on a lab coat, safety glasses, and the appropriate gloves as specified in the table above.
-
Transferring the Chemical:
-
Carefully open the stock container inside the fume hood.
-
To transfer the powder, gently tap the container to pour the desired amount into your receiving vessel. Avoid using a spatula, as this can generate more dust. If a spatula must be used, handle it slowly and carefully.
-
Keep the stock container covered when not in use.
-
-
Post-Handling:
-
Securely close both the stock and experimental containers.
-
Wipe down the exterior of the containers and the work surface with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Remove PPE in the correct order (gloves first, then lab coat, and finally eye protection) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill Management and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to mitigate any potential hazards.
3.1. Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately notify others in the vicinity and, if necessary, evacuate the immediate area.
-
Assess the Spill: For small spills (less than one pound), trained laboratory personnel equipped with the proper PPE can proceed with cleanup.[6] For larger spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup Steps:
-
Wearing the prescribed PPE, gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[7]
-
Carefully scoop the material into a sealable plastic bag or container.[6][7]
-
Wipe the spill area with a wet paper towel to remove any remaining residue.[6][7]
-
Place all cleanup materials, including used PPE, into the hazardous waste container.
-
Label the container as "Hazardous Waste" and include the chemical name.
-
3.2. First Aid Measures:
-
If in eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek medical attention.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is mandatory to ensure environmental safety and regulatory compliance.
4.1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and specify the contents as "this compound".
4.2. Disposal Pathway:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow your institution's procedures for the pickup and disposal of chemical hazardous waste through the EHS department or a licensed waste disposal contractor.
Experimental Workflow Diagram
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
